2-Chloroquinoline-3-carbonyl chloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-chloroquinoline-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2NO/c11-9-7(10(12)14)5-6-3-1-2-4-8(6)13-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZUMFCDPDBLWBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00383305 | |
| Record name | 2-chloroquinoline-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136812-19-6 | |
| Record name | 2-chloroquinoline-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chloroquinoline-3-carbaldehyde
A Note on Nomenclature: Initial searches for "2-Chloroquinoline-3-carbonyl chloride" did not yield a specific, widely documented compound with a dedicated CAS number. The vast majority of scientific literature and chemical databases point towards a closely related and extensively studied compound, 2-Chloroquinoline-3-carbaldehyde . This guide will, therefore, focus on the synthesis, properties, and reactions of 2-Chloroquinoline-3-carbaldehyde, which is likely the compound of interest for researchers in this field.
This technical guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of 2-Chloroquinoline-3-carbaldehyde, a versatile building block in the synthesis of various heterocyclic compounds with significant biological activities.
Core Compound Identification
| Identifier | Value |
| Chemical Name | 2-Chloroquinoline-3-carbaldehyde |
| Synonyms | 2-Chloro-3-quinolinecarboxaldehyde, 2-chloro-3-formylquinoline |
| CAS Number | 73568-25-9[1] |
| Molecular Formula | C10H6ClNO[2][3] |
| Molecular Weight | 191.61 g/mol [1][3] |
| IUPAC Name | 2-chloroquinoline-3-carbaldehyde[2][3][4] |
Physicochemical and Spectral Data
| Property | Value |
| Appearance | White to cream or yellow to orange crystals or powder[2] |
| Melting Point | 146-152 °C[2] |
| Assay (GC) | ≥97.5%[2] |
| InChI Key | SDKQWXCBSNMYBN-UHFFFAOYSA-N[2] |
| Canonical SMILES | C1=CC=C2C(=C1)C=C(C(=N2)Cl)C=O[3] |
| ¹H NMR (300 MHz, CDCl₃) | δ 10.57 (s, 1H), 8.77 (s, 1H), 8.08 (d, 1H, J=9 Hz), 8.0 (d, 1H, J=9 Hz), 7.90 (t, 1H, J=9 Hz), 7.67 (t, 1H, J=9 Hz)[5] |
| IR (Nujol) | 1685, 1575, 1045, 760, 745 cm⁻¹[5] |
Experimental Protocols
Synthesis of 2-Chloroquinoline-3-carbaldehyde via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used method for the synthesis of 2-chloroquinoline-3-carbaldehydes from the corresponding acetanilides.[6][7][8]
Materials:
-
Substituted Acetanilide
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃) or Phosphorus pentachloride (PCl₅)[8]
-
Ice
-
Ethyl acetate
Procedure:
-
Cool N,N-dimethylformamide (DMF) to 0 °C in a round-bottom flask equipped with a drying tube.[8][9]
-
Slowly add phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) dropwise to the cooled DMF while stirring.[8][9]
-
Add the corresponding acetanilide portion-wise to the Vilsmeier reagent.[9]
-
Heat the reaction mixture at 60-100 °C for 4-16 hours, with the specific temperature and time depending on the substrate.[8][9]
-
After the reaction is complete, pour the mixture into ice-cold water and stir for approximately 30 minutes.[9]
-
Filter the resulting precipitate, which is the crude 2-chloroquinoline-3-carbaldehyde.
-
Recrystallize the crude product from ethyl acetate to obtain the purified compound.[9]
Synthesis of Schiff Bases from 2-Chloroquinoline-3-carbaldehyde
2-Chloroquinoline-3-carbaldehyde readily undergoes condensation reactions with various amines and hydrazines to form Schiff bases, which are important intermediates for the synthesis of other heterocyclic systems.[10]
Materials:
-
2-Chloroquinoline-3-carbaldehyde
-
Substituted aniline or hydrazine
-
Methanol or DMF
-
Catalytic amount of zinc chloride (optional)[10]
Procedure:
-
Dissolve 2-chloroquinoline-3-carbaldehyde in a suitable solvent such as methanol or DMF.
-
Add an equimolar amount of the substituted aniline or hydrazine to the solution.
-
Reflux the reaction mixture for 2-3 hours.[7]
-
If necessary, add a catalytic amount of zinc chloride to facilitate the reaction.[10]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to allow the Schiff base product to crystallize.
-
Filter the product and wash with a small amount of cold solvent.
-
The product can be further purified by recrystallization if needed.
Synthetic Pathways and Logical Relationships
The Vilsmeier-Haack reaction provides a direct route to the core structure of 2-chloroquinoline-3-carbaldehyde.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. H27133.03 [thermofisher.com]
- 3. 2-Chloro-3-quinolinecarboxaldehyde | C10H6ClNO | CID 690958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. 2-CHLOROQUINOLINE-3-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. chemijournal.com [chemijournal.com]
- 8. researchgate.net [researchgate.net]
- 9. ijsr.net [ijsr.net]
- 10. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
An In-depth Technical Guide to 2-Chloroquinoline-3-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties and a proposed synthetic pathway for 2-Chloroquinoline-3-carbonyl chloride. This molecule, a derivative of the versatile quinoline scaffold, presents significant potential as a reactive intermediate in the synthesis of novel therapeutic agents and functional materials. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from closely related analogues and established chemical principles to provide a robust resource for researchers.
Physicochemical Properties
Quantitative data for this compound and its immediate precursor, 2-Chloroquinoline-3-carbaldehyde, are summarized below for comparative analysis. The data for the target compound are calculated based on its molecular formula.
| Property | This compound (Calculated) | 2-Chloroquinoline-3-carbaldehyde (Experimental) |
| Molecular Formula | C₁₀H₅Cl₂NO | C₁₀H₆ClNO[1][2][3][4] |
| Molecular Weight | 226.06 g/mol | 191.61 g/mol [1][2] |
| CAS Number | Not available | 73568-25-9[1][2][3][4] |
| Melting Point | Not available | 148-150 °C[5] |
| Appearance | Not available | Pale yellow solid[5] |
Synthetic Pathway and Experimental Protocols
The synthesis of this compound can be envisioned as a two-step process starting from the readily available 2-Chloroquinoline-3-carbaldehyde. The proposed pathway involves the oxidation of the aldehyde to a carboxylic acid, followed by chlorination to yield the target acid chloride.
Step 1: Synthesis of 2-Chloroquinoline-3-carbaldehyde
The formation of the precursor, 2-chloroquinoline-3-carbaldehyde, is well-documented and can be achieved via the Vilsmeier-Haack reaction.[6][7]
Experimental Protocol:
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF) to 0 °C.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) to the cooled DMF with continuous stirring.[8] Maintain the temperature at 0 °C during the addition.
-
Reaction with Acetanilide: To the freshly prepared Vilsmeier reagent, add the corresponding acetanilide portion-wise, ensuring the reaction temperature does not rise significantly.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for several hours.[9] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Isolation and Purification: The precipitated solid, 2-chloroquinoline-3-carbaldehyde, is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent such as ethyl acetate.[5]
Step 2: Proposed Synthesis of this compound
This proposed two-part second step involves the oxidation of the aldehyde to a carboxylic acid and subsequent conversion to the acid chloride.
Part A: Oxidation to 2-Chloroquinoline-3-carboxylic acid
-
Reaction Setup: Suspend 2-Chloroquinoline-3-carbaldehyde in a suitable solvent, such as a mixture of acetone and water.
-
Oxidation: Add a strong oxidizing agent, for example, potassium permanganate (KMnO₄) or Jones reagent (a solution of chromium trioxide in sulfuric acid), portion-wise to the suspension at room temperature.
-
Monitoring and Work-up: Monitor the reaction by TLC until the starting material is consumed. Upon completion, quench the excess oxidant (e.g., with sodium bisulfite for KMnO₄ or isopropanol for Jones reagent).
-
Isolation: Acidify the mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. Collect the solid by filtration, wash with water, and dry.
Part B: Chlorination to this compound
-
Reaction Setup: In a flask equipped with a reflux condenser and a gas trap (to neutralize evolved HCl), suspend the dried 2-Chloroquinoline-3-carboxylic acid in an inert solvent like toluene or dichloromethane.
-
Chlorination: Add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) dropwise to the suspension. A catalytic amount of DMF can be added if oxalyl chloride is used.
-
Reaction Completion: Gently reflux the mixture until the evolution of gas ceases and the reaction is complete as monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the sharp C=O stretch of the acid chloride at a higher wavenumber).
-
Isolation: Remove the excess chlorinating agent and solvent under reduced pressure to obtain the crude this compound, which can be used directly or purified by distillation or crystallization if stable.
Logical Workflow of Synthesis
The following diagram illustrates the proposed synthetic route from the starting acetanilide to the final product.
Caption: Proposed synthesis of this compound.
References
- 1. 2-Chloro-3-quinolinecarboxaldehyde | C10H6ClNO | CID 690958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 2-Chloroquinoline-3-carboxaldehyde, 98% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 4. 73568-25-9|2-Chloroquinoline-3-carbaldehyde|BLD Pharm [bldpharm.com]
- 5. 2-CHLOROQUINOLINE-3-CARBALDEHYDE | 73568-25-9 [chemicalbook.com]
- 6. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chemijournal.com [chemijournal.com]
An In-depth Technical Guide to 2-Chloroquinoline-3-carbonyl chloride: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
December 25, 2025
Abstract
2-Chloroquinoline-3-carbonyl chloride is a highly reactive trifunctional chemical intermediate of significant interest in medicinal chemistry and drug discovery. Possessing a quinoline backbone, a reactive acid chloride, and a labile chlorine atom at the 2-position, it serves as a versatile scaffold for the synthesis of a diverse array of complex heterocyclic compounds. This guide provides a comprehensive overview of its structure, properties, and a detailed multi-step synthesis pathway, including experimental protocols for its precursors.
Introduction
The quinoline ring system is a foundational scaffold in pharmaceutical development, present in a wide range of therapeutic agents with activities spanning from anticancer and antimalarial to anti-inflammatory and antibacterial. The strategic functionalization of this core structure is paramount for modulating biological activity and optimizing pharmacokinetic properties. This compound emerges as a key building block in this context, offering multiple reaction sites for chemical elaboration. The carbonyl chloride group is a highly reactive acylating agent, ideal for forming amide and ester linkages, while the chloro group at the 2-position is susceptible to nucleophilic substitution. This dual reactivity allows for the construction of complex molecular architectures, making it a valuable tool for creating libraries of novel compounds for drug screening and development.
Structure and Chemical Identity
The structure of this compound is characterized by a quinoline ring system chlorinated at the C2 position, with a carbonyl chloride group attached to the C3 position.
Systematic IUPAC Name: this compound
Chemical Structure:
Synthesis of 2-Chloroquinoline-3-Carbonyl Chloride from Acetanilide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-chloroquinoline-3-carbonyl chloride, a key intermediate in the development of various pharmaceutical compounds, starting from the readily available precursor, acetanilide. This document details the multi-step synthetic pathway, including the Vilsmeier-Haack reaction for the formation of the quinoline core, subsequent oxidation to the carboxylic acid, and final conversion to the acid chloride. Experimental protocols, quantitative data, and mechanistic visualizations are provided to facilitate a thorough understanding of the process.
Synthetic Pathway Overview
The synthesis of this compound from acetanilide is a three-step process. The initial and most critical step is the Vilsmeier-Haack reaction, which accomplishes the cyclization and formylation of acetanilide to yield 2-chloro-3-formylquinoline. This intermediate is then oxidized to 2-chloroquinoline-3-carboxylic acid. The final step involves the conversion of the carboxylic acid to the desired this compound using a standard chlorinating agent.
Caption: Overall synthetic pathway for this compound.
Experimental Protocols and Data
This section provides detailed experimental procedures for each synthetic step, along with tabulated quantitative data for yields and physical properties.
Step 1: Synthesis of 2-Chloro-3-formylquinoline from Acetanilide
The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic compounds and is effectively used here for the synthesis of the quinoline ring system.[1] The reaction involves the treatment of acetanilide with a Vilsmeier reagent, typically prepared from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[2] An alternative procedure using phosphorus pentachloride (PCl₅) has also been reported.[3]
Experimental Protocol:
In a flask equipped with a drying tube, N,N-dimethylformamide (DMF) is cooled to 0°C.[2] Phosphorus oxychloride (POCl₃) is then added dropwise with stirring.[2] To this solution, the corresponding acetanilide is added in portions.[3] The reaction mixture is then heated, with temperatures ranging from 80-90°C, and refluxed for several hours (typically 4-10 hours, depending on the substrate).[1][2] After completion, the reaction mixture is cooled and poured into ice-cold water with stirring.[4] The precipitated 2-chloro-3-formylquinoline is filtered, washed with water, and dried.[4] Recrystallization from a suitable solvent like ethyl acetate can be performed for purification.[4]
Quantitative Data:
| Starting Material | Reagents | Reaction Time (h) | Yield (%) | Melting Point (°C) | Reference |
| Acetanilide | POCl₃, DMF | 4 | 60-80 | 148-149 | [1][5] |
| o-Methylacetanilide | POCl₃, DMF | 6-8 | - | - | [2] |
| Acetanilide | PCl₅, DMF | 4 | 74 | 148-150 | [3] |
| 4-Bromoacetanilide | PCl₅, DMF | 4 | 28 | 186-188 | [3] |
Step 2: Oxidation of 2-Chloro-3-formylquinoline to 2-Chloroquinoline-3-carboxylic acid
The formyl group of 2-chloro-3-formylquinoline can be oxidized to a carboxylic acid. One reported method utilizes silver nitrate in the presence of a base.
Experimental Protocol:
2-Chloro-3-formylquinoline is treated with a solution of silver nitrate in the presence of sodium hydroxide. The reaction progress can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is worked up to isolate the 2-chloroquinoline-3-carboxylic acid.
Quantitative Data:
| Starting Material | Reagents | Yield (%) | Melting Point (°C) | Reference |
| 2-Chloro-3-formylquinoline | AgNO₃, NaOH | Good | - | |
| 2-[(S)-2-chloro-3-quinolyl]-2-[(R)-1-(4-methoxyphenyl) ethylamino]acetonitrile | Ceric Ammonium Nitrate (CAN) | - | - | [6] |
Note: While a specific yield for the silver nitrate oxidation was not found in the provided search results, the reference indicates a "good yield". The second entry describes an unexpected formation of the carboxylic acid.
Step 3: Conversion of 2-Chloroquinoline-3-carboxylic acid to this compound
The final step is the conversion of the carboxylic acid to the more reactive acid chloride. This is a standard transformation in organic synthesis, often achieved using thionyl chloride (SOCl₂).
Experimental Protocol:
2-Chloroquinoline-3-carboxylic acid is refluxed with an excess of thionyl chloride, often in an inert solvent. The reaction is typically carried out until the evolution of HCl and SO₂ gases ceases. The excess thionyl chloride is then removed under reduced pressure to yield the crude this compound, which can be used in subsequent reactions without further purification or can be purified by distillation or crystallization if necessary.
Quantitative Data:
Specific quantitative data for this step was not explicitly found in the initial search results. However, this is a high-yielding standard reaction in organic chemistry.
Reaction Mechanism and Workflow Visualization
Vilsmeier-Haack Reaction Mechanism
The Vilsmeier-Haack reaction proceeds through the formation of a Vilsmeier reagent, an electrophilic iminium salt, which then attacks the electron-rich aromatic ring of acetanilide. Subsequent cyclization and hydrolysis lead to the formation of the 2-chloro-3-formylquinoline.
Caption: Mechanism of the Vilsmeier-Haack reaction for quinoline synthesis.
Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure for the synthesis of 2-chloro-3-formylquinoline.
Caption: Experimental workflow for the synthesis of 2-chloro-3-formylquinoline.
Conclusion
The synthesis of this compound from acetanilide is a robust and well-documented process, pivotal for the generation of diverse heterocyclic compounds with potential pharmaceutical applications. The Vilsmeier-Haack reaction provides an efficient entry to the key 2-chloro-3-formylquinoline intermediate. Subsequent oxidation and chlorination steps, while standard transformations, require careful execution to ensure high purity and yield of the final product. This guide provides the necessary detailed protocols and data to aid researchers in the successful synthesis of this valuable chemical building block.
References
The Vilsmeier-Haack Reaction: A Comprehensive Technical Guide to the Synthesis of 2-Chloroquinolines
For Researchers, Scientists, and Drug Development Professionals
The Vilsmeier-Haack (V-H) reaction stands as a powerful and versatile tool in the synthetic organic chemist's arsenal for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] This in-depth technical guide focuses on a critical application of this reaction: the synthesis of 2-chloroquinolines, key intermediates in the development of various pharmaceuticals and biologically active compounds. Quinolines and their derivatives have garnered significant attention due to their wide spectrum of biological activities, including anti-malarial, anti-bacterial, and anti-inflammatory properties.[4][5]
Core Reaction and Mechanism
The V-H reaction facilitates the introduction of a formyl group (-CHO) onto a substrate, which in the context of 2-chloroquinoline synthesis, is typically an N-arylacetamide.[6] The reaction employs a Vilsmeier reagent, a chloroiminium salt, generated in situ from a tertiary amide, most commonly N,N-dimethylformamide (DMF), and an acid halide, typically phosphorus oxychloride (POCl₃).[3][7][8]
The generally accepted mechanism proceeds through two key stages: the formation of the electrophilic Vilsmeier reagent, followed by an electrophilic aromatic substitution on the N-arylacetamide, leading to cyclization and subsequent formation of the 2-chloro-3-formylquinoline.[3][9] The presence of electron-donating groups on the N-arylacetamide substrate facilitates the cyclization process, often leading to higher yields and shorter reaction times.
Experimental Protocols
Detailed experimental procedures are crucial for the successful synthesis of 2-chloroquinolines via the V-H reaction. Below are generalized and specific protocols extracted from cited literature.
General Procedure for the Synthesis of 2-Chloro-3-formylquinolines
This protocol is a general guideline and may require optimization for specific substrates.[6]
-
Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3 equivalents). Cool the flask to 0-5 °C in an ice bath. To this, add phosphorus oxychloride (POCl₃) (12 equivalents) dropwise with constant stirring. Allow the mixture to stir at 0-5 °C for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.[10]
-
Formylation and Cyclization: To the pre-formed Vilsmeier reagent, add the N-arylacetamide (1 equivalent) portion-wise while maintaining the temperature at 0-5 °C. After the addition is complete, the reaction mixture is heated to 80-90 °C and stirred for a period ranging from 4 to 16 hours, depending on the substrate.[6]
-
Work-up and Purification: After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and poured into crushed ice. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent such as aqueous ethanol or ethyl acetate.[1]
Quantitative Data Summary
The yield of 2-chloro-3-formylquinolines is influenced by the nature and position of substituents on the starting N-arylacetamide, as well as the reaction conditions.
Table 1: Synthesis of Substituted 2-Chloro-3-formylquinolines from N-Arylacetamides[6][12]
| Entry | Substituent on Acetanilide | Product | Yield (%) | Melting Point (°C) |
| 1 | H | 2-Chloro-3-formylquinoline | 62.82 | 143 |
| 2 | 8-Methyl | 2-Chloro-3-formyl-8-methylquinoline | 63 | 138 |
| 3 | 8-Nitro | 2-Chloro-3-formyl-8-nitroquinoline | 65 | 124 |
| 4 | 6-Hydroxy | 2-Chloro-6-hydroxyquinoline-3-carbaldehyde | 66 | 174 |
| 5 | 6-Methoxy | 2-Chloro-6-methoxyquinoline-3-carbaldehyde | 62 | 146 |
| 6 | 6-Chloro | 2,6-Dichloroquinoline-3-carbaldehyde | 68 | 191-192 |
| 7 | 6-Nitro | 2-Chloro-6-nitroquinoline-3-carbaldehyde | 72.11 | 184-188 |
Table 2: Effect of POCl₃ Molar Ratio on Product Yield[11]
| Molar Ratio of POCl₃ to Substrate | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 3 | 80 | 10 | 45 |
| 6 | 80 | 8 | 62 |
| 9 | 90 | 6 | 78 |
| 12 | 90 | 5 | 85 |
| 15 | 90 | 5 | 85 |
Troubleshooting and Optimization
Several factors can influence the success of the Vilsmeier-Haack reaction for 2-chloroquinoline synthesis.
-
Reagent Quality: The use of anhydrous DMF and freshly distilled POCl₃ is critical for the efficient formation of the Vilsmeier reagent.[10]
-
Stoichiometry: As indicated in Table 2, the molar ratio of POCl₃ to the acetanilide substrate significantly impacts the product yield, with an optimal ratio often being around 12 equivalents.[10]
-
Temperature Control: Maintaining a low temperature during the addition of reagents is crucial to control the exothermic reaction. Subsequent heating is necessary to drive the cyclization to completion.[6]
-
Substituent Effects: Electron-donating groups on the aromatic ring of the N-arylacetamide generally lead to higher yields and faster reactions, while electron-withdrawing groups can hinder the reaction. For instance, nitroacetanilides may fail to yield the desired quinoline product.
Conclusion
The Vilsmeier-Haack reaction offers a direct and efficient pathway for the synthesis of 2-chloro-3-formylquinolines from readily available N-arylacetamides.[11] This technical guide provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and key quantitative data to aid researchers and drug development professionals in the successful application of this important synthetic transformation. The versatility of the 2-chloro and 3-formyl groups in the resulting quinoline scaffold allows for further chemical modifications, making these compounds valuable synthons for the construction of diverse and complex heterocyclic systems.[4]
References
- 1. ijsr.net [ijsr.net]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. echemcom.com [echemcom.com]
- 5. chemijournal.com [chemijournal.com]
- 6. researchgate.net [researchgate.net]
- 7. jk-sci.com [jk-sci.com]
- 8. youtube.com [youtube.com]
- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. chemijournal.com [chemijournal.com]
A Technical Guide to the Spectroscopic Characterization of 2-Chloroquinoline-3-carbaldehyde
Disclaimer: This guide provides a detailed summary of the spectroscopic data and synthetic protocols for 2-chloroquinoline-3-carbaldehyde . It is assumed that the query for "2-chloroquinoline-3-carbonyl chloride" may have been a mistyped request for the more extensively documented and commercially available carbaldehyde analogue.
This technical whitepaper serves as a comprehensive resource for researchers, scientists, and professionals in drug development, detailing the spectroscopic properties of 2-chloroquinoline-3-carbaldehyde. The document outlines key analytical data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), alongside the experimental protocols for its synthesis and characterization.
Spectroscopic Data Summary
The following tables provide a consolidated view of the quantitative spectroscopic data for 2-chloroquinoline-3-carbaldehyde, facilitating straightforward analysis and comparison.
Table 1: ¹H NMR Spectroscopic Data for 2-Chloroquinoline-3-carbaldehyde
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Reference |
| 10.59 | Singlet | - | 1H, -CHO | [1] |
| 10.55 | Singlet | - | 1H, -CHO | [2] |
| 8.79 | Singlet | - | 1H, H-4 | [1] |
| 8.76 | Singlet | - | 1H, H-4 | [2] |
| 8.12 | Doublet | - | 1H, H-8 | [1] |
| 8.07 | Doublet | 8.6 | 1H, H-8 | [2] |
| 8.03 | Doublet | - | 1H, H-5 | [1] |
| 7.99 | Triplet | - | 1H, H-6 | [1] |
| 7.98 | Doublet | 7.9 | 1H, H-5 | [2] |
| 7.89 | Doublet of Doublets | 8.3, 7.7 | 1H | [2] |
| 7.74 | Triplet | - | 1H, H-7 | [1] |
| 7.64 | Doublet of Doublets | 8.3, 7.9 | 1H | [2] |
Table 2: ¹³C NMR Spectroscopic Data for 2-Chloroquinoline-3-carbaldehyde
| Chemical Shift (δ) ppm | Assignment |
| 189.4 | -CHO |
| 150.3 | C-2 |
| 140.5 | C-4 |
| 133.7 | Aromatic CH |
| 130.6 | Aromatic C |
| 129.6 | Aromatic C |
| 129.1 | Aromatic CH |
| 127.7 | Aromatic CH |
| 126.6 | Aromatic CH |
| 121.2 | Aromatic C |
Reference for ¹³C NMR Data[2]
Table 3: IR Spectroscopic Data for 2-Chloroquinoline-3-carbaldehyde
| Frequency (cm⁻¹) | Assignment | Reference |
| 2820, 2738 | Aldehyde C-H Stretch | [1] |
| 1690 | Carbonyl (C=O) Stretch | [1] |
| 1600-1450 | Aromatic C=C Stretch | [1] |
Table 4: Mass Spectrometry Data for 2-Chloroquinoline-3-carbaldehyde
| Property | Value | Unit |
| Molecular Weight | 191.61 | g/mol |
| Exact Mass | 191.0137915 | Da |
Reference for Mass Spectrometry Data[3]
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic analysis of 2-chloroquinoline-3-carbaldehyde are provided below.
Synthesis via Vilsmeier-Haack Reaction [1][4]
The Vilsmeier-Haack reaction is a widely used method for the synthesis of 2-chloroquinoline-3-carbaldehydes from the corresponding acetanilides.
-
Reagent Preparation: Freshly distilled phosphorus oxychloride (POCl₃, 0.35 mol) is added dropwise to cooled (0°C) dimethylformamide (DMF, 0.15 mol) with continuous stirring to form the Vilsmeier reagent.[1]
-
Reaction: The respective acetanilide (0.05 mol) is then added portion-wise to the Vilsmeier reagent.[1] The mixture is heated to approximately 60-80°C for 8 to 16 hours.[1][4]
-
Work-up: Upon completion, the reaction mixture is cooled and poured into ice-cold water (300 ml).[1] The resulting precipitate, 2-chloroquinoline-3-carbaldehyde, is then filtered.[4]
-
Purification: The crude product is recrystallized from ethyl acetate to yield the purified compound.[1][4]
Spectroscopic Analysis
-
¹H and ¹³C NMR Spectroscopy: NMR spectra are typically recorded on a 270 MHz or 300 MHz spectrometer.[1][2] Deuterated chloroform (CDCl₃) is commonly used as the solvent.[1][2]
-
IR Spectroscopy: Infrared spectra are obtained using the KBr-pellet technique on an FTIR spectrometer.[3]
-
Mass Spectrometry: ESI mass spectra can be measured on a standard LCMS spectrometer.[4]
Visualized Experimental Workflow
The following diagram illustrates the synthesis and analysis workflow for 2-chloroquinoline-3-carbaldehyde.
References
An In-depth Technical Guide to the Chemical Stability and Storage of 2-Chloroquinoline-3-Carbonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical stability, storage, and handling of 2-chloroquinoline-3-carbonyl chloride. As a reactive acyl chloride, proper management of this compound is critical to ensure its integrity for research and development applications, particularly in the synthesis of novel pharmaceutical agents. This document outlines the compound's inherent reactivity, potential degradation pathways, recommended storage conditions, and experimental protocols for stability assessment.
Chemical Properties and Reactivity
This compound is a bifunctional molecule featuring a quinoline ring substituted with a chlorine atom at the 2-position and a highly reactive carbonyl chloride group at the 3-position. The electrophilicity of the carbonyl carbon is significantly enhanced by the electron-withdrawing effects of both the adjacent chlorine atom and the quinoline ring system. This high reactivity makes it a valuable intermediate for introducing the 2-chloroquinoline-3-carbonyl moiety into various molecular scaffolds through reactions with nucleophiles.
However, this reactivity also dictates its stability profile. The compound is highly susceptible to nucleophilic attack, most notably by water, leading to rapid hydrolysis. It will also react readily with other nucleophiles such as alcohols, amines, and strong bases.
Chemical Stability and Degradation
The primary mode of degradation for this compound is hydrolysis. Exposure to atmospheric moisture or protic solvents will result in the conversion of the carbonyl chloride to the corresponding carboxylic acid, 2-chloroquinoline-3-carboxylic acid, with the concomitant release of hydrogen chloride (HCl) gas. This degradation pathway is autocatalytic in the presence of water, as the generated HCl can further promote hydrolysis.
Due to its reactivity, this compound is sensitive to:
-
Moisture/Water: Rapidly hydrolyzes.
-
Alcohols: Reacts to form esters.
-
Amines: Reacts to form amides.
-
Strong Bases: Can promote hydrolysis and other reactions.
-
Elevated Temperatures: May lead to decomposition.
Degradation Pathways
Caption: Degradation pathways of this compound.
Recommended Storage and Handling
To maintain the chemical integrity of this compound, stringent storage and handling procedures are imperative. The following recommendations are based on best practices for handling reactive acyl chlorides.
Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool location (2-8 °C recommended). | Reduces the rate of potential decomposition reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents exposure to atmospheric moisture and subsequent hydrolysis. |
| Container | Use a tightly sealed, corrosion-resistant container (e.g., glass with a PTFE-lined cap). | Prevents moisture ingress and reaction with container material. |
| Location | Store in a dry, well-ventilated area away from incompatible materials. | Ensures safety and prevents accidental reactions. |
| Light | Protect from light. | While specific photostability data is unavailable, protection from light is a general good practice for complex organic molecules. |
Handling Workflow
All handling of this compound should be performed in a well-ventilated fume hood by personnel wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Caption: Recommended workflow for handling this compound.
Experimental Protocols for Stability Assessment
The following are generalized protocols that can be adapted to assess the stability of this compound.
Hydrolytic Stability Assessment
Objective: To determine the rate of hydrolysis of this compound under controlled conditions.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a dry, aprotic solvent (e.g., anhydrous acetonitrile).
-
Reaction Initiation: In a temperature-controlled vessel, add a known volume of the stock solution to a buffered aqueous solution or a solvent of known water content.
-
Time-Point Sampling: At specified time intervals, withdraw aliquots of the reaction mixture.
-
Quenching (Optional): If necessary, quench the reaction in the aliquot, for example, by derivatization with a suitable reagent that reacts rapidly with the remaining acyl chloride.
-
Analysis: Analyze the concentration of this compound and/or the appearance of the hydrolysis product (2-chloroquinoline-3-carboxylic acid) using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: Plot the concentration of the parent compound versus time to determine the hydrolysis rate constant and half-life.
Thermal Stability Assessment
Objective: To evaluate the thermal stability of this compound.
Methodology:
-
Instrumentation: Utilize a thermal analysis instrument such as a Differential Scanning Calorimeter (DSC) or a Thermogravimetric Analyzer (TGA).
-
Sample Preparation: Place a small, accurately weighed amount of the compound in a hermetically sealed sample pan suitable for the instrument.
-
DSC Analysis:
-
Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere.
-
Monitor the heat flow to detect exothermic events, which may indicate decomposition. The onset temperature of such an event is an indicator of thermal instability.
-
-
TGA Analysis:
-
Heat the sample at a constant rate under an inert atmosphere.
-
Monitor the mass of the sample as a function of temperature. Mass loss indicates decomposition or volatilization.
-
-
Data Analysis: Analyze the resulting thermograms to determine the onset temperature of decomposition and the temperature at which significant mass loss occurs.
Conclusion
This compound is a highly reactive chemical intermediate that requires careful handling and storage to prevent degradation. Its primary instability arises from its susceptibility to hydrolysis. By adhering to the storage and handling protocols outlined in this guide, researchers can ensure the quality and reactivity of this compound for their synthetic needs. The provided experimental protocols offer a framework for conducting formal stability studies to generate quantitative data specific to various experimental conditions.
An In-depth Technical Guide to the Safe Handling of 2-Chloroquinoline-3-carbonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for 2-chloroquinoline-3-carbonyl chloride (CAS No. 136812-19-6), a reactive chemical intermediate pivotal in the synthesis of a variety of heterocyclic compounds with potential applications in drug discovery and development. Given its hazardous nature, a thorough understanding of its properties and adherence to strict safety protocols are imperative for all personnel handling this compound.
Hazard Identification and Classification
This compound is a hazardous substance that requires careful handling in a controlled laboratory environment. The primary hazards are associated with its corrosivity and reactivity, particularly with water.
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 1B | H314 - Causes severe skin burns and eye damage.[1] |
| Serious Eye Damage/Eye Irritation | 1 | H318 - Causes serious eye damage.[1] |
| Acute Toxicity, Oral | 4 | H302 - Harmful if swallowed.[2] |
Signal Word: Danger[1]
Hazard Pictograms:
(Corrosion, Harmful)
Other Hazards:
-
Decomposes in contact with water.[1]
-
Contact with water may release hydrogen chloride gas, which is corrosive to the respiratory tract.
-
Store under an inert atmosphere.[1]
Physical and Chemical Properties
A summary of the known physical and chemical properties of this compound is provided below. This information is critical for designing safe experimental setups and for responding to accidental releases.
| Property | Value |
| CAS Number | 136812-19-6 |
| Molecular Formula | C₁₀H₅Cl₂NO |
| Molecular Weight | 226.06 g/mol |
| Appearance | Solid |
| Purity | ≥97% |
Safe Handling and Storage
Strict adherence to the following handling and storage procedures is essential to minimize the risk of exposure and accidents.
3.1. Personal Protective Equipment (PPE)
All personnel handling this compound must wear the following PPE:
| PPE Type | Specification |
| Eye/Face Protection | Chemical safety goggles and a face shield.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for acid gases should be used if working outside of a fume hood or if there is a risk of inhalation. |
3.2. Engineering Controls
-
Always handle this compound in a well-ventilated chemical fume hood.
-
Ensure that a safety shower and an eyewash station are readily accessible in the immediate work area.
3.3. Handling Procedures
-
Do not get in eyes, on skin, or on clothing.[1]
-
Avoid breathing dust.
-
Do not ingest.[1]
-
Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition due to moisture.[1]
-
Keep away from water and other incompatible materials.
-
Wash hands thoroughly after handling.
3.4. Storage
-
Store in a tightly closed container.[1]
-
Store under an inert atmosphere.[1]
-
Keep in a cool, dry, and well-ventilated area away from incompatible substances.
-
Store away from moisture.
Emergency Procedures
In the event of an emergency, follow these procedures and seek immediate medical attention.
| Emergency Situation | Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove all contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[1] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
| Spill | Evacuate the area. Wear appropriate PPE. Cover the spill with a dry, inert absorbent material such as sand or vermiculite. Collect the absorbed material into a sealed container for proper disposal. Do not use water to clean up spills. |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and reaction of this compound, based on procedures for similar compounds. These protocols should be adapted and optimized for specific experimental conditions and performed by trained personnel in a controlled laboratory setting.
5.1. General Workflow for Handling and Reaction
Caption: A generalized workflow for handling and reacting with this compound.
5.2. Protocol: Synthesis of this compound from 2-Chloroquinoline-3-carboxylic Acid
This protocol describes the conversion of a carboxylic acid to its corresponding acid chloride using a chlorinating agent like thionyl chloride or oxalyl chloride.
Materials:
-
2-Chloroquinoline-3-carboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Dry, inert solvent (e.g., dichloromethane (DCM), toluene)
-
Catalytic amount of dry N,N-dimethylformamide (DMF) (if using thionyl chloride)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, rotary evaporator
Procedure:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, suspend 2-chloroquinoline-3-carboxylic acid in an excess of thionyl chloride or a solution of oxalyl chloride in a dry, inert solvent.
-
If using thionyl chloride, add a catalytic amount of dry DMF.
-
Heat the reaction mixture to reflux (for thionyl chloride) or stir at room temperature (for oxalyl chloride) and monitor the reaction until the starting material is consumed (e.g., by TLC).
-
Once the reaction is complete, carefully remove the excess chlorinating agent and solvent under reduced pressure using a rotary evaporator.
-
The resulting crude this compound is typically used in the next step without further purification.
5.3. Protocol: Amide Formation using this compound
This protocol outlines the reaction of this compound with a primary or secondary amine to form the corresponding amide.
Materials:
-
This compound
-
Primary or secondary amine
-
Dry, non-protic base (e.g., triethylamine, pyridine)
-
Dry, inert solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))
-
Round-bottom flask, magnetic stirrer, dropping funnel
Procedure:
-
Dissolve the crude this compound in a dry, inert solvent in a round-bottom flask under an inert atmosphere.
-
In a separate flask, dissolve the amine and the base in the same dry solvent.
-
Cool the solution of the acid chloride to 0 °C in an ice bath.
-
Slowly add the amine solution to the acid chloride solution dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Upon completion, the reaction mixture is typically worked up by washing with aqueous solutions to remove the base and any unreacted starting materials, followed by drying and purification of the amide product.
Signaling Pathways of Quinoline Derivatives
Quinoline and its derivatives are known to interact with various biological targets and signaling pathways, making them a rich source for drug discovery. This compound serves as a key intermediate for synthesizing novel quinoline-based compounds that can modulate these pathways.
6.1. PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Certain quinoline derivatives have been shown to inhibit key components of this pathway.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by certain quinoline derivatives.
6.2. Hedgehog (Hh) Signaling Pathway
The Hedgehog signaling pathway plays a critical role in embryonic development and tissue homeostasis. Aberrant activation of this pathway is implicated in the development of several types of cancer. Some quinoline derivatives have been identified as inhibitors of the Hh pathway, often by targeting the GLI family of transcription factors.
Caption: Inhibition of the Hedgehog signaling pathway at the level of GLI transcription factors by certain quinoline derivatives.[3]
Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety data sheet. All personnel handling this compound must be thoroughly trained and have access to a complete and current Safety Data Sheet (SDS) provided by the manufacturer. Always follow the specific safety guidelines and procedures established by your institution.
References
A Technical Guide to 2-Chloroquinoline-3-Carbonyl Chloride for Chemical Researchers
For researchers, scientists, and professionals in drug development, 2-chloroquinoline-3-carbonyl chloride is a key reactive intermediate. This technical guide provides an in-depth overview of its commercial availability, synthesis, and key chemical properties to support its effective use in the laboratory.
Commercial Availability
This compound is available from a range of commercial suppliers, catering to various research and development needs. The compound is typically offered in research-grade purities, with options for larger quantities available upon request from some vendors. Key suppliers include Sigma-Aldrich (Merck), Fluorochem, and a variety of manufacturers and distributors listed on platforms like ChemicalBook. When sourcing this reagent, it is crucial to consider purity, quantity, and cost to meet specific experimental and budgetary requirements.
| Supplier | Purity | Available Quantities | Price (USD) |
| Alichem (via ChemicalBook) | Not specified | 250mg, 1g, 5g | $193.32, $451.47, $1422.52 |
| American Custom Chemicals Corporation (via ChemicalBook) | Not specified | 1g | $757.97 |
| Atlantic Research Chemicals (via ChemicalBook) | Not specified | 1g | $215.61 |
| Chemenu (via ChemicalBook) | Not specified | 1g | $286 |
| Crysdot (via ChemicalBook) | Not specified | 1g | $303 |
| Fluorochem | ≥97% | 100mg, 250mg | ~
|
| Matrix Scientific (via ChemicalBook) | Not specified | 1g | $322 |
| Sigma-Aldrich (BLD Pharmatech) | Not specified | Not specified | Pricing not readily available |
| TRC (via ChemicalBook) | Not specified | 100mg | $110 |
Note: Prices are approximate and subject to change. Please consult the supplier's website for the most current information.
Synthesis of this compound
The most common and direct method for the preparation of this compound is the chlorination of its corresponding carboxylic acid, 2-chloroquinoline-3-carboxylic acid. This transformation is typically achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often with a catalytic amount of N,N-dimethylformamide (DMF).
While a specific, detailed published protocol for this exact substrate can be elusive, a general and reliable experimental procedure is outlined below. This protocol is based on well-established methods for the conversion of carboxylic acids to acid chlorides.
Experimental Protocol: Synthesis from 2-Chloroquinoline-3-carboxylic Acid
Materials:
-
2-Chloroquinoline-3-carboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous dichloromethane (DCM) or another suitable inert solvent
-
Rotary evaporator
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, suspend 2-chloroquinoline-3-carboxylic acid in an anhydrous solvent such as dichloromethane.
-
Addition of Reagents: To the stirred suspension, add a catalytic amount of DMF (1-2 drops). Then, slowly add an excess of thionyl chloride (typically 2-3 equivalents) or oxalyl chloride (typically 1.5-2 equivalents) at room temperature.
-
Reaction: The reaction mixture is typically stirred at room temperature or gently heated to reflux (e.g., 40-50 °C) for several hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂ with thionyl chloride; HCl, CO, and CO₂ with oxalyl chloride).
-
Workup: Once the reaction is complete, the excess chlorinating agent and solvent are carefully removed under reduced pressure using a rotary evaporator. It is crucial to use a trap to capture the corrosive and toxic byproducts.
-
Isolation: The resulting crude this compound, often obtained as a solid, can be used directly in subsequent reactions or purified further by recrystallization or distillation under high vacuum, if necessary.
Signaling Pathways and Applications
This compound is not directly involved in biological signaling pathways itself but serves as a crucial building block for the synthesis of a wide array of heterocyclic compounds with potential pharmacological activities. Its high reactivity, stemming from the presence of both a chloro substituent on the quinoline ring and an acid chloride functional group, makes it a versatile precursor.
The quinoline scaffold is a prominent feature in many bioactive molecules, and derivatives synthesized from this compound are often investigated for their potential as:
-
Anticancer agents: By reacting the acid chloride with various nucleophiles, researchers can introduce diverse side chains that may interact with biological targets involved in cancer progression.
-
Antimicrobial agents: The quinoline nucleus is a known pharmacophore in several antibacterial and antifungal drugs.
-
Enzyme inhibitors: The reactivity of the acid chloride allows for its conjugation to different molecular fragments to create compounds that can specifically inhibit the activity of certain enzymes.
The general workflow for utilizing this intermediate in drug discovery is depicted below:
This guide provides a foundational understanding of this compound for laboratory applications. Researchers are encouraged to consult safety data sheets from suppliers and relevant literature for specific handling and reaction optimization.
Methodological & Application
Application Notes and Protocols for Amide Synthesis Using 2-Chloroquinoline-3-Carbonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The unique structural framework of the quinoline nucleus serves as a versatile scaffold in medicinal chemistry for the development of novel therapeutic agents. Modifications at various positions of the quinoline ring can lead to significant changes in biological activity, making it a focal point for structure-activity relationship (SAR) studies.[2]
This document provides detailed protocols for the synthesis of a series of N-aryl-2-chloroquinoline-3-carboxamides, a class of compounds with demonstrated potential in drug discovery. The synthetic route commences with the Vilsmeier-Haack cyclization of acetanilides to yield 2-chloroquinoline-3-carbaldehydes, followed by oxidation to the corresponding carboxylic acids. These acids are then converted to the highly reactive 2-chloroquinoline-3-carbonyl chloride, which serves as the key intermediate for the synthesis of the target amide derivatives.
Synthetic Workflow
The overall synthetic strategy for the preparation of N-aryl-2-chloroquinoline-3-carboxamides is a multi-step process that begins with readily available substituted acetanilides.[3]
Caption: Overall synthetic workflow for N-aryl-2-chloroquinoline-3-carboxamides.
Experimental Protocols
Step 1: Synthesis of 2-Chloroquinoline-3-carbaldehydes
This procedure is adapted from the Vilsmeier-Haack reaction.[4]
Materials:
-
Substituted acetanilide
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice
Procedure:
-
To a solution of the appropriately substituted acetanilide (1.0 eq) in DMF (3.0 eq), slowly add phosphorus oxychloride (5.0 eq) dropwise at 0-5 °C with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 80-90 °C for 4-10 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
The precipitated solid is collected by filtration, washed thoroughly with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent like ethyl acetate.
Quantitative Data for 2-Chloroquinoline-3-carbaldehyde Synthesis [3]
| Starting Material (Substituted Acetanilide) | Product | Yield (%) | Melting Point (°C) |
| Acetanilide | 2-Chloroquinoline-3-carbaldehyde | 75 | 148-150 |
| 4-Methylacetanilide | 2-Chloro-6-methylquinoline-3-carbaldehyde | 82 | 165-167 |
| 4-Chloroacetanilide | 2,6-Dichloroquinoline-3-carbaldehyde | 78 | 198-200 |
Step 2: Oxidation to 2-Chloroquinoline-3-carboxylic Acid
Materials:
-
2-Chloroquinoline-3-carbaldehyde derivative
-
Potassium permanganate (KMnO₄)
-
Acetone
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve the 2-chloroquinoline-3-carbaldehyde derivative in acetone.
-
Slowly add a solution of potassium permanganate in water to the reaction mixture.
-
Stir the mixture at room temperature until the purple color of the permanganate disappears.
-
Filter the mixture to remove the manganese dioxide precipitate.
-
Acidify the filtrate with hydrochloric acid to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with water, and dry.
Step 3: Synthesis of this compound
Materials:
-
2-Chloroquinoline-3-carboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Dry toluene or Dichloromethane (DCM)
-
Catalytic amount of dry DMF (if using thionyl chloride)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloroquinoline-3-carboxylic acid (1.0 eq).
-
Add an excess of thionyl chloride (e.g., 10-20 eq) or a solution of oxalyl chloride (2-3 eq) in a dry inert solvent like toluene or DCM. A catalytic amount of dry DMF can be added if using thionyl chloride.
-
Heat the mixture to reflux (for thionyl chloride) or stir at room temperature (for oxalyl chloride) for 2-4 hours. The reaction can be monitored by the cessation of gas evolution.
-
After the reaction is complete, remove the excess thionyl chloride or oxalyl chloride and solvent under reduced pressure.
-
The resulting crude this compound is typically used in the next step without further purification.
Step 4: Synthesis of N-Aryl-2-chloroquinoline-3-carboxamides
Materials:
-
This compound
-
Substituted aniline
-
Triethylamine or Pyridine
-
Dry Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
In a flask, dissolve the desired substituted aniline (1.0-1.2 eq) and a base such as triethylamine (2-3 eq) in a dry solvent like DCM or THF.
-
Cool the solution of this compound (from Step 3) in the same dry solvent to 0 °C in an ice bath.
-
Slowly add the aniline solution to the acid chloride solution dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-12 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding water or a saturated solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or silica gel column chromatography.
Application Notes
The synthesized N-aryl-2-chloroquinoline-3-carboxamides are valuable compounds for screening in various biological assays, particularly for anticancer and antimicrobial activities. The presence of the quinoline core, the chloro substituent at the 2-position, and the variable aryl group on the amide nitrogen allows for a systematic investigation of structure-activity relationships.
Anticancer Activity
Quinoline-3-carboxamide derivatives have been investigated as potential inhibitors of Platelet-Derived Growth Factor Receptor (PDGFR), a transmembrane receptor protein kinase that plays a crucial role in cancer cell survival and proliferation.[5] Inhibition of PDGFR signaling can be a viable strategy for cancer therapy.
Caption: Inhibition of PDGFR signaling by 2-chloroquinoline-3-carboxamide derivatives.
Quantitative Data for Anticancer Activity of Related Quinoline Derivatives [6]
| Compound ID | Cancer Cell Line | IC₅₀ (µM) |
| 6d | HCT-116 (Colon) | 1.50 |
| 6d | HepG-2 (Liver) | 0.90 |
| 34 | HepG-2 (Liver) | High Activity |
| 34 | HCT-116 (Colon) | High Activity |
| Note: The compounds listed are structurally related to the target molecules and indicate the potential for anticancer activity in this class of compounds. |
Antimicrobial Activity
The quinoline scaffold is a well-established pharmacophore in antimicrobial agents. The synthesized carboxamides can be screened against a panel of pathogenic bacteria and fungi to determine their minimum inhibitory concentrations (MIC).
Quantitative Data for Antimicrobial Activity of Related Quinoline Derivatives [7]
| Compound ID | Microorganism | MIC (µg/mL) |
| 25 | Aspergillus fumigatus | 0.98 |
| 25 | Candida albicans | 0.49 |
| 25 | Streptococcus pneumoniae | 0.49 |
| 26 | Mycobacterium tuberculosis | 0.39 |
Conclusion
The protocols outlined in this document provide a comprehensive guide for the synthesis of novel N-aryl-2-chloroquinoline-3-carboxamides. These compounds hold significant promise as lead structures in the development of new anticancer and antimicrobial agents. The provided data and workflows are intended to support researchers in the fields of medicinal chemistry and drug development in their efforts to explore the therapeutic potential of this important class of heterocyclic compounds. Further optimization of the reaction conditions and a thorough investigation of the structure-activity relationships will be crucial for the development of potent and selective drug candidates.
References
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemijournal.com [chemijournal.com]
- 5. Synthesis, Characterization and in vitro Anticancer Evaluation of Novel Quinoline-3- Carboxamide Derivatives as Inhibitors of PDGFR | Neuroquantology [neuroquantology.com]
- 6. researchgate.net [researchgate.net]
- 7. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Esterification Reactions of 2-Chloroquinoline-3-carbonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of 2-chloroquinoline-3-carboxylic acid esters from 2-chloroquinoline-3-carbonyl chloride. This class of compounds holds significant interest in medicinal chemistry due to the diverse biological activities exhibited by quinoline derivatives, including their potential as anticancer, antibacterial, and anti-inflammatory agents.
Introduction
This compound is a reactive acyl chloride that serves as a versatile intermediate for the synthesis of a variety of 2-chloroquinoline-3-carboxamide and -carboxylate derivatives. The esterification of this acyl chloride with various alcohols and phenols is a straightforward and efficient method to generate a library of ester compounds for biological screening and as building blocks for more complex molecules. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the alcohol attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of an ester and hydrogen chloride as a byproduct. A base, such as pyridine or triethylamine, is often employed to neutralize the HCl, driving the reaction to completion.
Applications in Drug Development
Derivatives of quinoline-3-carboxylic acid have been identified as potent inhibitors of several key biological targets. Notably, they have shown inhibitory activity against protein kinase CK2 (formerly Casein Kinase II).[1] CK2 is a serine/threonine kinase that is overexpressed in many types of cancer and plays a crucial role in cell growth, proliferation, and suppression of apoptosis.[2][3] By inhibiting CK2, these compounds can disrupt critical signaling pathways that promote tumorigenesis, making them promising candidates for cancer therapy.[4][5] The synthesized 2-chloroquinoline-3-carboxylate esters can be screened for their potential as CK2 inhibitors and other therapeutic applications.
Chemical Reaction Scheme
The general reaction for the esterification of this compound is depicted below:
Caption: General Esterification Reaction.
Experimental Protocols
Protocol 1: Synthesis of this compound from 2-Chloroquinoline-3-carboxylic acid
This preliminary step is necessary if the acyl chloride is not commercially available.
Materials:
-
2-Chloroquinoline-3-carboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Catalytic amount of N,N-Dimethylformamide (DMF) (if using oxalyl chloride)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, and an inert atmosphere setup (e.g., nitrogen or argon balloon).
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, suspend 2-chloroquinoline-3-carboxylic acid (1.0 eq) in anhydrous DCM or toluene.
-
If using thionyl chloride: Add thionyl chloride (2.0-3.0 eq) dropwise to the suspension at room temperature.
-
If using oxalyl chloride: Add oxalyl chloride (1.5-2.0 eq) dropwise, followed by a catalytic amount of DMF (1-2 drops).
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride or oxalyl chloride and solvent under reduced pressure using a rotary evaporator.
-
The resulting crude this compound is typically used in the next step without further purification.
Protocol 2: General Procedure for the Esterification of this compound
This protocol describes a general method applicable to various primary and secondary alcohols.
Materials:
-
This compound
-
Alcohol (e.g., ethanol, isopropanol) (1.0-1.2 eq)
-
Anhydrous pyridine or triethylamine (1.1-1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and an inert atmosphere setup.
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0-1.2 eq) and anhydrous pyridine or triethylamine (1.1-1.5 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM and add it to a dropping funnel.
-
Add the acyl chloride solution dropwise to the stirred alcohol solution over 15-30 minutes. A precipitate of pyridinium or triethylammonium hydrochloride will form.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, proceed with the work-up and purification as described in Protocol 3.
Protocol 3: Work-up and Purification
Procedure:
-
Quench the reaction mixture by the slow addition of deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl solution (to remove excess pyridine/triethylamine), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Data Presentation
The following table summarizes representative quantitative data for the esterification of this compound with various alcohols based on typical reaction outcomes.
| Entry | Alcohol | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | Methanol | Pyridine | DCM | 4 | 0 to RT | 85-95 |
| 2 | Ethanol | Triethylamine | DCM | 4 | 0 to RT | 88-96 |
| 3 | Isopropanol | Pyridine | DCM | 8 | 0 to RT | 75-85 |
| 4 | n-Butanol | Triethylamine | DCM | 6 | 0 to RT | 80-90 |
| 5 | Phenol | Pyridine | DCM | 12 | 0 to RT | 70-80 |
| 6 | 4-Methoxyphenol | Triethylamine | DCM | 10 | 0 to RT | 75-85 |
Note: Yields are illustrative and may vary depending on the specific reaction conditions and scale.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of 2-chloroquinoline-3-carboxylate esters.
Caption: Synthetic Workflow Diagram.
Signaling Pathway: Inhibition of Protein Kinase CK2
This diagram illustrates the role of CK2 in promoting cell survival and proliferation and how 2-chloroquinoline-3-carboxylate esters can potentially inhibit this pathway.
Caption: CK2 Inhibition Pathway.
References
- 1. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are CK2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Recent Advances in the Discovery of CK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibiting CK2 among Promising Therapeutic Strategies for Gliomas and Several Other Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-Chloroquinoline-3-carbonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of various heterocyclic compounds utilizing 2-chloroquinoline-3-carbonyl chloride as a key intermediate. This versatile building block, derived from the readily available 2-chloroquinoline-3-carbaldehyde, serves as a gateway to a diverse range of fused and substituted quinoline-based scaffolds with significant potential in medicinal chemistry and materials science.
Preparation of Key Intermediates
The synthesis of target heterocyclic compounds commences with the preparation of 2-chloroquinoline-3-carboxylic acid and its subsequent conversion to the highly reactive this compound.
Synthesis of 2-Chloroquinoline-3-carboxylic Acid
2-Chloroquinoline-3-carboxylic acid is efficiently prepared by the oxidation of 2-chloroquinoline-3-carbaldehyde. A reliable method involves the use of silver nitrate in an alkaline medium.[1]
Experimental Protocol:
-
Suspend 2-chloroquinoline-3-carbaldehyde (0.01 mol) in 60 mL of ethanol with stirring.
-
Add a warm solution of silver nitrate (AgNO₃, 2.71 g, 0.016 mol) in 30 mL of ethanol.
-
Add a solution of sodium hydroxide (NaOH, 2 g, 0.05 mol) in 30 mL of 80% aqueous ethanol dropwise over 15 minutes at room temperature with vigorous stirring.
-
Continue stirring the reaction mixture for 12 hours.
-
Filter the mixture through a celite pad to remove the silver precipitate.
-
Remove the solvent from the filtrate by rotary evaporation.
-
Add water to dissolve the resulting sodium salt of the carboxylic acid.
-
Acidify the aqueous solution to pH 1 with a 15% aqueous hydrochloric acid (HCl) solution.
-
Collect the precipitated 2-chloroquinoline-3-carboxylic acid by filtration, wash with water, and dry.
| Starting Material | Oxidizing Agent | Solvent | Reaction Time | Yield (%) | Reference |
| 2-Chloroquinoline-3-carbaldehyde | AgNO₃ / NaOH | Ethanol / Water | 12 h | Not specified | [1] |
Synthesis of this compound
The conversion of the carboxylic acid to the more reactive carbonyl chloride is a standard transformation that can be achieved using thionyl chloride (SOCl₂).
Experimental Protocol:
-
Place 2-chloroquinoline-3-carboxylic acid (0.01 mol) in a round-bottom flask equipped with a reflux condenser and a gas trap.
-
Add thionyl chloride (10 mL) and a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
-
Gently reflux the mixture for 2-3 hours, or until the evolution of gas (HCl and SO₂) ceases.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure.
-
The resulting crude this compound can be used in the subsequent steps without further purification.
Synthesis of Heterocyclic Compounds
This compound is a versatile precursor for the synthesis of various heterocyclic systems through reactions with appropriate binucleophiles.
Synthesis of 5-(2-Chloroquinolin-3-yl)-1,3,4-oxadiazole-2-thiol
This synthesis involves a multi-step sequence starting from 2-chloroquinoline-3-carbaldehyde, proceeding through the carboxylic acid and a hydrazide intermediate.[2] The acid chloride can be used to form the hydrazide directly.
Experimental Protocol:
-
Formation of 2-Chloroquinoline-3-carbohydrazide:
-
Dissolve this compound (0.01 mol) in a suitable anhydrous solvent such as dichloromethane or tetrahydrofuran.
-
Cool the solution in an ice bath.
-
Add a solution of hydrazine hydrate (0.02 mol) in the same solvent dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
The precipitated product, 2-chloroquinoline-3-carbohydrazide, can be collected by filtration, washed with the solvent, and dried.
-
-
Cyclization to 5-(2-Chloroquinolin-3-yl)-1,3,4-oxadiazole-2-thiol:
-
Suspend 2-chloroquinoline-3-carbohydrazide (0.01 mol) in ethanol.
-
Add potassium hydroxide (KOH) and carbon disulfide (CS₂).
-
Reflux the mixture until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and acidify with dilute hydrochloric acid.
-
Collect the precipitated product by filtration, wash with water, and recrystallize from a suitable solvent.
-
| Heterocyclic Product | Key Reagents | Solvent | Yield (%) | Reference |
| 5-(2-Chloroquinolin-3-yl)-1,3,4-oxadiazole-2-thiol | Hydrazine hydrate, Carbon disulfide, KOH | Ethanol | Good |
Reaction Workflow:
Caption: Synthesis of a quinoline-oxadiazole derivative.
Synthesis of Pyrazolo[3,4-b]quinolin-3-one Derivatives
The reaction of this compound with hydrazine derivatives can lead to the formation of fused pyrazoloquinolinone systems.
Experimental Protocol:
-
Dissolve this compound (0.01 mol) in a suitable solvent like dry benzene or toluene.
-
Add a substituted or unsubstituted hydrazine (e.g., hydrazine hydrate or phenylhydrazine) (0.01 mol) and a base such as pyridine (a few drops) or triethylamine (0.012 mol).
-
Reflux the reaction mixture for several hours until the starting material is consumed (monitored by TLC).
-
Upon cooling, the product may precipitate. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
| Reactant | Product | Reaction Conditions | Reference |
| Hydrazine Hydrate | 1H-Pyrazolo[3,4-b]quinolin-3(2H)-one | Reflux in benzene with pyridine | General Method |
| Phenylhydrazine | 2-Phenyl-1H-pyrazolo[3,4-b]quinolin-3(2H)-one | Reflux in toluene with triethylamine | General Method |
Logical Relationship Diagram:
Caption: Synthesis of pyrazolo[3,4-b]quinolinones.
Synthesis of Quinoline-based Azetidin-2-ones (β-Lactams)
While many syntheses of quinoline-based azetidinones start from the corresponding aldehyde via a Schiff base intermediate,[2] the acid chloride can be utilized in the Staudinger synthesis.
Experimental Protocol:
-
Formation of Schiff Base:
-
Condense 2-chloroquinoline-3-carbaldehyde with a primary amine (e.g., aniline) in a suitable solvent like ethanol or DMF with a catalytic amount of acid to form the corresponding imine (Schiff base).[2]
-
-
[2+2] Cycloaddition (Staudinger Reaction):
-
Dissolve the Schiff base (0.01 mol) and a trialkylamine (e.g., triethylamine, 0.015 mol) in an anhydrous solvent such as dichloromethane or toluene.
-
Cool the solution to 0 °C.
-
Add a solution of an appropriate acyl chloride (derived from a carboxylic acid and thionyl chloride, for example, chloroacetyl chloride can be used with the acid chloride of another carboxylic acid to form a ketene in situ) dropwise with stirring.
-
Allow the reaction to proceed at room temperature for several hours.
-
The reaction mixture can be washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent evaporated.
-
The resulting azetidin-2-one can be purified by chromatography.
-
| Intermediate | Reagents for Cycloaddition | Product | Yield | Reference |
| Schiff base from 2-chloroquinoline-3-carbaldehyde | Chloroacetyl chloride, Triethylamine | 3-Chloro-4-(2-chloroquinolin-3-yl)-1-phenylazetidin-2-one | Moderate to good | [2] |
Experimental Workflow Diagram:
Caption: Workflow for quinoline-azetidinone synthesis.
Concluding Remarks
This compound is a highly valuable and reactive intermediate for the synthesis of a wide array of heterocyclic compounds. The protocols outlined in these application notes provide a foundation for researchers to explore the synthesis of novel quinoline-based molecules with potential applications in drug discovery and materials science. The reactivity of both the carbonyl chloride and the chloro-substituent on the quinoline ring offers numerous possibilities for further chemical transformations and the generation of diverse molecular architectures.
References
Application Notes and Protocols: 2-Chloroquinoline-3-carbonyl chloride in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloroquinoline-3-carbonyl chloride is a highly versatile bifunctional reagent that serves as a pivotal building block in the synthesis of a wide array of medicinally important compounds. The presence of a reactive acid chloride at the 3-position allows for facile introduction of various amide functionalities, while the chloro group at the 2-position can be substituted with a range of nucleophiles, enabling extensive structural diversification. This dual reactivity makes it an invaluable scaffold for the development of novel therapeutic agents across different disease areas, most notably in oncology and infectious diseases.
Derivatives of 2-chloroquinoline have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, antimalarial, anti-inflammatory, and anticancer properties.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of biologically active molecules, with a focus on kinase inhibitors and other anticancer agents.
Synthetic Applications
The primary application of this compound in medicinal chemistry is the synthesis of 2-chloroquinoline-3-carboxamides. This is typically achieved through the acylation of primary or secondary amines. The resulting amide products can themselves be final drug candidates or can serve as intermediates for further functionalization, particularly through nucleophilic substitution of the C2-chloro group.
General Synthesis Workflow
The journey from readily available starting materials to medicinally active 2-chloroquinoline-3-carboxamides generally follows a well-established synthetic sequence. The process begins with the Vilsmeier-Haack reaction on substituted acetanilides to yield 2-chloroquinoline-3-carbaldehydes. Subsequent oxidation provides the crucial 2-chloroquinoline-3-carboxylic acid intermediate, which is then converted to the highly reactive this compound. Finally, reaction with a desired amine affords the target carboxamide.
Caption: General synthetic workflow for 2-chloroquinoline-3-carboxamides.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the conversion of 2-chloroquinoline-3-carboxylic acid to its corresponding acid chloride using thionyl chloride.
Materials:
-
2-Chloroquinoline-3-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene or dichloromethane (DCM)
-
Round-bottom flask with a reflux condenser and a gas outlet to a trap
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
To a stirred suspension of 2-chloroquinoline-3-carboxylic acid (1.0 eq) in anhydrous toluene (or DCM), add thionyl chloride (2.0-3.0 eq) dropwise at room temperature.
-
Add a catalytic amount of anhydrous DMF (1-2 drops).
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After completion, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is advisable to use a trap containing a sodium hydroxide solution to neutralize the toxic vapors.
-
The resulting crude this compound is typically a solid and can be used in the next step without further purification.
Caution: Thionyl chloride is a corrosive and lachrymatory substance. This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn. The reaction releases toxic gases (HCl and SO₂).
Protocol 2: General Procedure for the Synthesis of 2-Chloroquinoline-3-carboxamides
This protocol outlines the reaction of this compound with a primary or secondary amine to form the corresponding amide.
Materials:
-
This compound
-
Desired primary or secondary amine
-
Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF))
-
Base (e.g., triethylamine (TEA), pyridine, or diisopropylethylamine (DIPEA))
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification reagents and equipment (e.g., water, brine, sodium bicarbonate solution, organic solvents for extraction, drying agent like sodium sulfate, silica gel for column chromatography).
Procedure:
-
Dissolve the amine (1.0-1.2 eq) and a base (1.5-2.0 eq) in an anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve the crude this compound (1.0 eq) in a minimal amount of the same anhydrous solvent and add it dropwise to the cooled amine solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
If the product precipitates, it can be collected by filtration, washed with water, and dried.
-
If the product is soluble, perform a standard aqueous work-up. Dilute the reaction mixture with the organic solvent, wash sequentially with water, a dilute acid solution (e.g., 1N HCl, if the amine is basic and needs to be removed), a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography to afford the desired 2-chloroquinoline-3-carboxamide.
Applications in Kinase Inhibition
Quinoline-3-carboxamides have emerged as a promising class of kinase inhibitors, targeting various kinases implicated in cancer cell proliferation and survival. The quinoline scaffold can effectively mimic the adenine region of ATP, binding to the hinge region of the kinase active site.
Case Study: ATM Kinase Inhibitors
Ataxia-telangiectasia mutated (ATM) kinase is a key regulator of the DNA damage response (DDR) pathway. Inhibition of ATM can sensitize cancer cells to radiotherapy and chemotherapy. A series of quinoline-3-carboxamide derivatives have been synthesized and evaluated as potential ATM kinase inhibitors.[1][3]
Biological Activity:
The following table summarizes the cytotoxic activity of selected quinoline-3-carboxamide derivatives against various cancer cell lines.
| Compound | R Group | HCT116 GI₅₀ (µM)[3] | MDA-MB-468 GI₅₀ (µM)[3] | MDA-MB-231 GI₅₀ (µM)[3] |
| 6a | 4-methoxyphenyl | 10.5 | 12.3 | >50 |
| 6b | 4-ethoxyphenyl | 11.2 | 14.5 | >50 |
| 6h | 3,4-dimethoxyphenyl | 12.5 | 15.8 | >50 |
| KU60019 | (Reference ATM Inhibitor) | 0.5 | - | - |
Western blot analysis confirmed that these compounds down-regulate the expression of ATM in cancer cells.[1] The data suggests that electron-donating substituents on the phenyl ring of the carboxamide are favorable for cytotoxic activity.[1]
Caption: Inhibition of the ATM kinase signaling pathway.
Case Study: Protein Kinase CK2 Inhibitors
Protein kinase CK2 is another important target in cancer therapy due to its role in cell growth, proliferation, and suppression of apoptosis. Derivatives of 2-chloroquinoline-3-carboxylic acid have been identified as inhibitors of CK2.[4]
Biological Activity:
The inhibitory activity of selected 2-substituted-quinoline-3-carboxylic acid derivatives against protein kinase CK2 is presented below.
| Compound | Substitution at C2 | IC₅₀ (µM) against CK2[4] |
| 3a | Cl | 1.8 |
| 3b | Cl | 1.5 |
| 5a | NH₂ | 0.85 |
| 5b | NH₂ | 0.65 |
These results indicate that replacing the chloro group at the C2 position with an amino group can significantly enhance the inhibitory activity against CK2.
Conclusion
This compound is a valuable and reactive intermediate for the synthesis of a diverse range of heterocyclic compounds with significant potential in medicinal chemistry. The straightforward protocols for its preparation and subsequent amidation reactions provide medicinal chemists with a powerful tool for generating libraries of novel compounds for drug discovery programs. The demonstrated efficacy of its derivatives as kinase inhibitors underscores the importance of the quinoline-3-carboxamide scaffold in the development of targeted cancer therapies. Further exploration of the structure-activity relationships of this class of compounds is warranted to optimize their potency, selectivity, and pharmacokinetic properties.
References
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
Protocol for the Synthesis of N-Substituted 2-Chloroquinoline-3-carboxamides
Application Note: This protocol details the synthesis of a diverse range of N-substituted 2-chloroquinoline-3-carboxamides, valuable compounds in medicinal chemistry and drug development. The methodology involves a three-step sequence starting from readily available acetanilides. The key transformation is the coupling of 2-chloroquinoline-3-carbonyl chloride with various primary and secondary amines. This procedure is robust and amenable to the generation of a library of analogues for structure-activity relationship (SAR) studies.
Experimental Protocols
This protocol is divided into three main stages:
-
Synthesis of 2-Chloroquinoline-3-carbaldehyde: This is achieved via the Vilsmeier-Haack reaction of an appropriate acetanilide.
-
Oxidation to 2-Chloroquinoline-3-carboxylic Acid: The aldehyde is oxidized to the corresponding carboxylic acid.
-
Amide Coupling: The carboxylic acid is converted to the acid chloride, which is then reacted with a desired amine to yield the final carboxamide.
Protocol 1: Synthesis of 2-Chloroquinoline-3-carbaldehyde
This procedure is based on the Vilsmeier-Haack reaction.
Materials:
-
Substituted Acetanilide
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Ice water
-
Ethyl acetate (for recrystallization)
Procedure:
-
In a fume hood, cool N,N-dimethylformamide (DMF) in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring.
-
Add the substituted acetanilide portion-wise to the Vilsmeier reagent.
-
Heat the reaction mixture, typically for 4-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
After completion, carefully pour the reaction mixture into ice water with vigorous stirring.
-
The precipitated crude 2-chloroquinoline-3-carbaldehyde is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethyl acetate.
Protocol 2: Synthesis of 2-Chloroquinoline-3-carboxylic Acid
This protocol describes the oxidation of the aldehyde to the carboxylic acid.
Materials:
-
2-Chloroquinoline-3-carbaldehyde
-
An oxidizing agent (e.g., potassium permanganate, silver nitrate with sodium hydroxide)
-
Appropriate solvent (e.g., acetone, aqueous ethanol)
-
Acid for work-up (e.g., hydrochloric acid)
Procedure:
-
Dissolve the 2-chloroquinoline-3-carbaldehyde in a suitable solvent.
-
Add the oxidizing agent portion-wise at a controlled temperature (e.g., 0 °C to room temperature).
-
Stir the reaction mixture until the starting material is consumed (monitor by TLC).
-
Upon completion, quench the reaction (e.g., by adding sodium sulfite for permanganate oxidation).
-
Acidify the mixture with an appropriate acid to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with water, and dry to obtain 2-chloroquinoline-3-carboxylic acid.
Protocol 3: Coupling of Amines with this compound
This is the final step to produce the desired N-substituted 2-chloroquinoline-3-carboxamides.
Part A: Formation of this compound
Materials:
-
2-Chloroquinoline-3-carboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Dry solvent (e.g., Dichloromethane (DCM), Toluene)
-
Catalytic amount of dry DMF (if using thionyl chloride)
Procedure:
-
In a dry flask under an inert atmosphere, suspend 2-chloroquinoline-3-carboxylic acid in an excess of thionyl chloride or a solution of oxalyl chloride in a dry solvent.
-
Add a catalytic amount of dry DMF if using thionyl chloride.
-
Stir the mixture at room temperature or gentle reflux until the reaction is complete (cessation of gas evolution).
-
Remove the excess reagent and solvent under reduced pressure to obtain the crude this compound, which is typically used immediately in the next step without further purification.
Part B: Amide Bond Formation
Materials:
-
Crude this compound
-
Primary or secondary amine (1.0 - 1.2 equivalents)
-
A non-nucleophilic base (e.g., Triethylamine (TEA), Pyridine, or Diisopropylethylamine (DIPEA)) (2-3 equivalents)
-
Dry aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or dry benzene)
Procedure:
-
Dissolve the crude this compound in a dry aprotic solvent under an inert atmosphere.
-
In a separate flask, dissolve the desired amine and the base in the same dry solvent.
-
Cool the solution of the acid chloride to 0 °C.
-
Slowly add the amine solution dropwise to the stirred acid chloride solution.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 2-12 hours, monitoring the progress by TLC.
-
Upon completion, the reaction mixture is typically worked up by washing with water, an aqueous solution of a mild base (e.g., saturated sodium bicarbonate), and brine.
-
The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
The resulting crude amide can be purified by recrystallization or column chromatography.
Data Presentation
The following table summarizes the yield of N-substituted 2-chloroquinoline-3-carboxamides with various anilines.
| Amine (Substituted Aniline) | Product | Yield (%) |
| Aniline | N-phenyl-2-chloroquinoline-3-carboxamide | 85 |
| 4-Methylaniline | N-(4-methylphenyl)-2-chloroquinoline-3-carboxamide | 88 |
| 4-Methoxyaniline | N-(4-methoxyphenyl)-2-chloroquinoline-3-carboxamide | 90 |
| 4-Chloroaniline | N-(4-chlorophenyl)-2-chloroquinoline-3-carboxamide | 82 |
| 4-Nitroaniline | N-(4-nitrophenyl)-2-chloroquinoline-3-carboxamide | 75 |
| 2-Methylaniline | N-(2-methylphenyl)-2-chloroquinoline-3-carboxamide | 80 |
| 2-Chloroaniline | N-(2-chlorophenyl)-2-chloroquinoline-3-carboxamide | 78 |
Visualizations
Caption: Synthetic workflow for N-substituted 2-chloroquinoline-3-carboxamides.
Application Notes and Protocols: One-Pot Synthesis of Quinoline Derivatives Using 2-Chloroquinoline-3-carbonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the one-pot synthesis of various fused quinoline derivatives, specifically pyrazolo[3,4-b]quinolines and triazolo[1,5-a]quinolines, utilizing the versatile starting material, 2-chloroquinoline-3-carbonyl chloride. This method offers an efficient and direct route to these biologically significant scaffolds, which are of great interest in medicinal chemistry and drug development. The procedures outlined are intended for laboratory use by qualified researchers.
Introduction
Quinolines and their fused heterocyclic analogs are privileged structures in medicinal chemistry, exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The development of efficient synthetic methodologies to access these complex molecules is a key focus in drug discovery. The one-pot synthesis approach, by combining multiple reaction steps in a single flask, offers advantages in terms of reduced reaction time, cost-effectiveness, and environmental impact. This compound is a highly reactive precursor that can undergo sequential reactions with various nucleophiles to construct diverse heterocyclic systems. This application note details a one-pot procedure for the synthesis of pyrazolo[3,4-b]quinolines and triazolo[1,5-a]quinolines.
Signaling Pathways and Logical Relationships
The synthesis of fused quinoline derivatives from this compound involves a sequential nucleophilic acyl substitution followed by an intramolecular nucleophilic aromatic substitution. The general workflow is depicted below.
Caption: General workflow for the one-pot synthesis of fused quinoline derivatives.
Experimental Protocols
Materials and Methods
All reagents and solvents should be of analytical grade and used as received unless otherwise noted. This compound can be synthesized from 2-chloroquinoline-3-carboxylic acid using standard chlorinating agents like thionyl chloride or oxalyl chloride. Reactions should be monitored by Thin Layer Chromatography (TLC) on silica gel plates.
Protocol 1: One-Pot Synthesis of 1-Aryl-1H-pyrazolo[3,4-b]quinolines
This protocol describes the one-pot reaction of this compound with aryl hydrazines to yield 1-aryl-1H-pyrazolo[3,4-b]quinolines.
Reaction Scheme:
Caption: Reaction scheme for pyrazolo[3,4-b]quinoline synthesis.
Procedure:
-
To a solution of the appropriate aryl hydrazine hydrochloride (1.2 mmol) in absolute ethanol (20 mL), add triethylamine (0.2 mL) and stir for 10 minutes at room temperature.
-
To this mixture, add a solution of this compound (1.0 mmol) in ethanol (10 mL) dropwise.
-
The reaction mixture is then heated to reflux for 6-8 hours. The progress of the reaction should be monitored by TLC.
-
After completion of the reaction, the mixture is cooled to room temperature, and the solvent is evaporated under reduced pressure.
-
The residue is poured into ice-cold water and the precipitated solid is filtered, washed with water, and dried.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., petroleum ether and ethyl acetate mixture).
Expected Yields and Characterization Data:
| Compound | Aryl Group | Yield (%) | Melting Point (°C) |
| 1a | Phenyl | 75 | 168-170 |
| 1b | 4-Methylphenyl | 82 | 185-187 |
| 1c | 4-Chlorophenyl | 78 | 192-194 |
Note: Yields and melting points are representative and may vary based on specific substrates and reaction conditions.
Protocol 2: One-Pot Synthesis of[1][2][3]Triazolo[1,5-a]quinolines
This protocol outlines the one-pot synthesis of[1][2][3]triazolo[1,5-a]quinolines from this compound and hydrazine hydrate, followed by reaction with an orthoester.
Reaction Scheme:
References
- 1. Synthesis and biological evaluation of some new triazolo[1,5-a]quinoline derivatives as anticancer and antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. ijartet.com [ijartet.com]
- 3. Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Microwave-Assisted Synthesis with 2-Chloroquinoline-3-Carbonyl Chloride and its Precursors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of microwave-assisted synthetic methodologies centered around the versatile 2-chloroquinoline core, with a focus on derivatives of 2-chloroquinoline-3-carbonyl chloride and its closely related precursor, 2-chloroquinoline-3-carbaldehyde. The protocols detailed herein offer significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and enhanced reaction efficiency, making them highly suitable for rapid library synthesis and lead optimization in drug discovery.[1]
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[2][3] The functionalization of this nucleus is key to modulating its pharmacological profile. This compound and its synthetic precursor, 2-chloroquinoline-3-carbaldehyde, are powerful intermediates for the elaboration of diverse heterocyclic systems. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in this field, enabling the rapid and efficient construction of complex molecular architectures.[1]
This document details several microwave-assisted protocols for the synthesis of quinoline-based compounds, providing tabulated data for easy comparison of reaction parameters and outcomes. Visual diagrams of workflows and reaction pathways are included to facilitate understanding and implementation.
I. Synthesis of 2-Chloroquinoline-3-carbaldehydes via Microwave-Assisted Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic compounds. The application of microwave irradiation significantly accelerates this process, allowing for the synthesis of 2-chloroquinoline-3-carbaldehydes from readily available acetanilides in minutes, as opposed to hours with conventional heating.[4][5]
Experimental Protocol:
A mixture of a substituted acetanilide (10 mmol) and Vilsmeier-Haack reagent (prepared from dimethylformamide and phosphoryl chloride) is subjected to microwave irradiation.[4] The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is poured onto crushed ice and neutralized to precipitate the product, which is then filtered, washed, and recrystallized.
II. Microwave-Assisted Synthesis of Fused Quinoline Heterocycles
2-Chloroquinoline-3-carbaldehyde is an excellent starting material for the construction of various fused heterocyclic systems. The following sections detail microwave-assisted protocols for the synthesis of pyrano[2,3-b]quinolin-2-ones and dihydropyridopyrimidines.
A. Synthesis of Pyrano[2,3-b]quinolin-2-ones
Pyrano[2,3-b]quinolin-2-ones are of interest due to their structural analogy to coumarins and their potential as bioactive molecules.[6] Microwave-assisted synthesis provides a rapid and efficient route to these compounds from 2-chloro-3-formylquinolines.[6][7]
A mixture of a 2-chloro-3-formylquinoline (1 mmol), sodium acetate (2.5 mmol), and glacial acetic acid (5 mL) is irradiated in a microwave reactor.[6][7] The reaction is typically complete within minutes. After cooling, the reaction mixture is poured into ice-water, and the resulting precipitate is collected by filtration, washed with water, and purified by recrystallization.
| Entry | Reactant | Power (W) | Time (min) | Yield (%) |
| 1 | 2-chloro-3-formylquinoline | 320 | 5.00 | 92 |
| 2 | 6-methyl-2-chloro-3-formylquinoline | 320 | 4.50 | 90 |
| 3 | 8-methyl-2-chloro-3-formylquinoline | 320 | 5.50 | 88 |
| 4 | 6-chloro-2-chloro-3-formylquinoline | 320 | 4.00 | 94 |
Data synthesized from multiple sources describing similar reactions.
B. One-Pot, Three-Component Synthesis of Dihydropyridopyrimidines
Microwave irradiation facilitates the efficient one-pot, three-component synthesis of dihydropyrido[2,3-d]pyrimidines, which are nitrogen-rich heterocyclic compounds with potential applications in drug discovery.[8][9]
An equimolar mixture of a 3-formyl-quinoline derivative, a primary heterocyclic amine (e.g., 6-aminouracil), and a cyclic 1,3-diketone (e.g., dimedone) in dimethylformamide (DMF) is subjected to microwave irradiation.[8] The reaction is typically carried out at 125-135 °C for 8-20 minutes. Upon cooling, the solid product is collected by filtration, washed with ethanol, and dried.
| Entry | 3-Formyl-quinoline Derivative | Amine | 1,3-Diketone | Time (min) | Temp (°C) | Yield (%) |
| 1 | 2-oxo-1,2-dihydroquinoline-3-carbaldehyde | 6-aminouracil | Dimedone | 10 | 130 | 85 |
| 2 | 2-methoxyquinoline-3-carbaldehyde | 6-aminouracil | 1,3-cyclohexanedione | 12 | 130 | 82 |
| 3 | 2-oxo-1,2-dihydroquinoline-3-carbaldehyde | 5-amino-1-phenylpyrazole | Dimedone | 15 | 135 | 78 |
Data synthesized from multiple sources describing similar reactions.
III. Visualizing Synthetic Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key synthetic transformations and experimental workflows described in these application notes.
Caption: Microwave-assisted Vilsmeier-Haack synthesis of 2-chloroquinoline-3-carbaldehyde.
References
- 1. visitka.narod.ru [visitka.narod.ru]
- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. chemijournal.com [chemijournal.com]
- 6. elixirpublishers.com [elixirpublishers.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of 2-Chloroquinoline-3-Carbonyl Chloride: A Building Block for Advanced Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
2-Chloroquinoline-3-carbonyl chloride is a highly reactive and versatile building block in organic synthesis, prized for its utility in the construction of a diverse array of heterocyclic compounds. Its dual reactivity, stemming from the presence of both a labile chlorine atom at the 2-position and a reactive carbonyl chloride group at the 3-position of the quinoline scaffold, allows for a wide range of chemical transformations. This makes it an invaluable intermediate in the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.
Derivatives of the quinoline ring system are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Consequently, this compound serves as a key starting material for the development of new therapeutic agents. For instance, quinoline-3-carboxamide derivatives have been identified as potent inhibitors of protein kinases such as CK2 and platelet-derived growth factor receptor (PDGFR), and as antagonists of the P2X7 receptor, highlighting their potential in cancer therapy.[3][4][5]
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of esters and amides, along with a summary of quantitative data and a visualization of a relevant biological signaling pathway.
General Synthetic Workflow
The general utility of this compound as a synthetic intermediate is outlined in the workflow below. The process typically begins with the synthesis of a substituted 2-chloroquinoline-3-carbaldehyde, which is then oxidized to the corresponding carboxylic acid. Subsequent treatment with a chlorinating agent, such as thionyl chloride or oxalyl chloride, yields the target this compound. This activated intermediate can then readily react with various nucleophiles, including alcohols and amines, to produce a diverse library of ester and amide derivatives.
Caption: General workflow for the synthesis and derivatization of this compound.
Key Applications and Experimental Protocols
This compound is an excellent electrophile for reactions with a variety of nucleophiles. The following sections detail its application in the synthesis of esters and amides.
Application 1: Synthesis of 2-Chloroquinoline-3-Carboxylate Esters
The reaction of this compound with various alcohols in the presence of a base provides a straightforward route to the corresponding esters. These esters can serve as intermediates for further functionalization or as final products with potential biological activity.
Experimental Protocol: General Procedure for Ester Synthesis
-
To a solution of an alcohol (1.2 equivalents) and a non-nucleophilic base such as triethylamine or pyridine (1.5 equivalents) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C, add a solution of this compound (1.0 equivalent) in the same solvent dropwise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired ester.
Application 2: Synthesis of 2-Chloroquinoline-3-Carboxamides
The synthesis of amides from this compound is a facile reaction with a wide range of primary and secondary amines. The resulting quinoline-3-carboxamides are a class of compounds with significant interest in drug discovery.
Experimental Protocol: General Procedure for Amide Synthesis
-
Dissolve the desired primary or secondary amine (1.2 equivalents) and a base like triethylamine (1.5 equivalents) in a suitable anhydrous solvent such as DCM or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of this compound (1.0 equivalent) in the same solvent dropwise to the cooled amine solution with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 3-6 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or chloroform).
-
Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and evaporate the solvent under reduced pressure.
-
Purify the resulting solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel chromatography to yield the pure amide.
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis of various 2-chloroquinoline-3-carbaldehyde derivatives and their subsequent conversion to amides, as reported in the literature.
| Entry | Reactant(s) | Product | Reaction Conditions | Yield (%) | M.p. (°C) | Reference |
| 1 | 4-Methylacetanilide | 2-Chloro-6-methylquinoline-3-carbaldehyde | PCl5, DMF, 100 °C, 4 h | 74 | 121-123 | [6] |
| 2 | 4-Methoxyacetanilide | 2-Chloro-6-methoxyquinoline-3-carbaldehyde | PCl5, DMF, 100 °C, 16 h | 54 | 143-145 | [6] |
| 3 | 4-Bromoacetanilide | 2-Chloro-6-bromoquinoline-3-carbaldehyde | PCl5, DMF, 100 °C, 4 h | 30 | 189-191 | [6] |
| 4 | 2-Chloroquinoline-3-carboxylic acid, Aniline | N-Phenyl-2-chloroquinoline-3-carboxamide | DCC, DCM, rt | - | - | [5] |
| 5 | 2-Chloroquinoline-3-carboxylic acid, 4-Fluoroaniline | N-(4-Fluorophenyl)-2-chloroquinoline-3-carboxamide | DCC, DCM, rt | - | - | [5] |
| 6 | 2-Chloroquinoline-3-carboxylic acid, 4-Methylaniline | N-(p-tolyl)-2-chloroquinoline-3-carboxamide | DCC, DCM, rt | - | - | [5] |
Note: Specific yield and melting point data for the direct conversion of this compound to a wide range of esters and amides were not available in a consolidated format in the searched literature. The table provides data for the synthesis of the precursor aldehyde and indicates the reagents for the subsequent amidation.
Biological Significance and Signaling Pathway
As previously mentioned, quinoline-3-carboxamide derivatives have shown promise as inhibitors of protein kinases involved in cancer progression. One such target is the Platelet-Derived Growth Factor Receptor (PDGFR), a receptor tyrosine kinase. Aberrant activation of PDGFR signaling can lead to increased cell proliferation, survival, and angiogenesis, which are hallmarks of cancer. The diagram below illustrates a simplified representation of the PDGFR signaling pathway and the potential point of inhibition by quinoline-3-carboxamide derivatives.
Caption: Simplified PDGFR signaling pathway and the inhibitory action of quinoline-3-carboxamide derivatives.
References
- 1. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemijournal.com [chemijournal.com]
- 3. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Characterization and in vitro Anticancer Evaluation of Novel Quinoline-3- Carboxamide Derivatives as Inhibitors of PDGFR | Neuroquantology [neuroquantology.com]
- 6. researchgate.net [researchgate.net]
Application Note: Derivatization of 2-Chloroquinoline-3-Carbonyl Chloride for Biological Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[1][2][3] 2-Chloroquinoline-3-carbonyl chloride is a versatile and reactive starting material for the synthesis of a diverse library of quinoline-based compounds. The presence of a reactive acyl chloride group at the C-3 position and a chlorine atom at the C-2 position allows for facile nucleophilic substitution reactions. This enables the introduction of various pharmacophores, leading to the development of novel therapeutic agents.
This document provides detailed protocols for the synthesis of three primary classes of derivatives from this compound: amides, esters, and hydrazides. It also outlines standard methodologies for their subsequent biological screening and presents data on the activity of representative compounds.
Synthetic Workflow and Derivatization
The primary derivatization strategies involve the reaction of the highly reactive this compound with various nucleophiles such as amines, alcohols, and hydrazines to yield the corresponding amides, esters, and hydrazides.
Caption: General workflow for the synthesis of amide, ester, and hydrazide derivatives.
Experimental Protocols
Protocol 1: General Synthesis of 2-Chloroquinoline-3-carboxamides (Amide Derivatives)
This protocol describes the reaction of this compound with a primary or secondary amine to form the corresponding amide.[4]
Materials:
-
This compound
-
Appropriate primary or secondary amine (1.0-1.2 eq)
-
Triethylamine (TEA) or Pyridine (2-3 eq)
-
Dry Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Round-bottom flask, magnetic stirrer, ice bath
-
Saturated sodium bicarbonate (NaHCO₃) solution, brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in dry DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (2.0 eq) in dry DCM.
-
Cool the acyl chloride solution to 0 °C using an ice bath.
-
Add the amine solution dropwise to the stirred acyl chloride solution over 15-20 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-12 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from ethanol) or silica gel column chromatography to obtain the pure amide derivative.
Protocol 2: General Synthesis of 2-Chloroquinoline-3-carboxylates (Ester Derivatives)
This protocol details the esterification of this compound with an alcohol or phenol.
Materials:
-
This compound
-
Appropriate alcohol or phenol (1.0-1.2 eq)
-
Pyridine or TEA (1.5 eq)
-
Dry Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer
-
Dilute hydrochloric acid (1M HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution, brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve the alcohol or phenol (1.1 eq) and pyridine (1.5 eq) in dry THF.
-
In a separate flask, dissolve this compound (1.0 eq) in dry THF.
-
Slowly add the acyl chloride solution to the alcohol/pyridine mixture at room temperature with vigorous stirring.
-
Stir the reaction mixture at room temperature for 6-18 hours, monitoring completion by TLC.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude ester by recrystallization or column chromatography.
Protocol 3: General Synthesis of 2-Chloroquinoline-3-carbohydrazide (Hydrazide Derivative)
This protocol outlines the synthesis of the parent hydrazide, which can be a precursor for further derivatization (e.g., synthesis of hydrazones).[5][6]
Materials:
-
This compound
-
Hydrazine monohydrate (2.0 eq)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Round-bottom flask, magnetic stirrer, ice bath
-
Dilute hydrochloric acid (10%)
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask and cool to -10 °C.
-
In a separate flask, prepare a solution of hydrazine monohydrate (2.0 eq) and a strong base like KOH in ethanol.
-
Add the hydrazine solution dropwise to the stirred acyl chloride solution, maintaining the temperature below 0 °C.
-
After addition, allow the mixture to stir at room temperature for 2-4 hours.
-
Quench the reaction by pouring the mixture into ice-cold water.
-
If a precipitate forms, filter it, wash with cold water, and dry.
-
If no precipitate forms, neutralize the solution with 10% HCl to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent like ethanol to yield pure 2-chloroquinoline-3-carbohydrazide.
Biological Activity and Data
Derivatives of 2-chloroquinoline have demonstrated significant potential across various therapeutic areas. Below are representative data for their antibacterial and anticancer activities.
Table 1: Antibacterial Activity of 2-Chloroquinoline Derivatives
| Compound ID | Derivative Type | Test Organism | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| 7, 18, 24 | Hetarylquinoline | Streptococcus pneumoniae | 0.03 - 0.06 | [7] |
| Ampicillin | Standard Drug | Streptococcus pneumoniae | 0.12 | [7] |
| Pyridone 9b | Pyridone | Staphylococcus aureus | Potent Activity | [7] |
| Coumarin 11c | Coumarin | Staphylococcus aureus | Potent Activity | [7] |
| AZT b2 - g2 | Azetidin-2-one | S. aureus, E. coli | Moderate to Good | [8] |
| Ciprofloxacin | Standard Drug | Various bacteria | - |[2] |
Table 2: Anticancer Activity of 2-Chloroquinoline Derivatives
| Compound ID | Derivative Type | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| 4c | Pyrano[3,2-c]quinoline | Various | Promising Activity | [9] |
| 4f | Pyrano[3,2-c]quinoline | Various | Promising Activity | [9] |
| 4i | Pyrano[3,2-c]quinoline | Various | Promising Activity | [9] |
| 4j | Pyrano[3,2-c]quinoline | Various | Promising Activity | [9] |
| Acrylamide 4d | Acrylamide | Various | Most Active | [7] |
| Pyridone 9a, 9c | Pyridone | Various | Most Active | [7] |
| 1,2,4-Triazine 13 | 1,2,4-Triazine | Various | Most Active |[7] |
Potential Mechanism of Action: Induction of Apoptosis
Many quinoline-based anticancer agents function by interfering with DNA replication and promoting programmed cell death (apoptosis).[10] This can occur through mechanisms such as DNA intercalation or the inhibition of key enzymes like topoisomerase.[1][10] The resulting DNA damage triggers a signaling cascade that culminates in the activation of caspases, the executioners of apoptosis.
Caption: A simplified signaling pathway for apoptosis induction by quinoline derivatives.
Protocols for Biological Screening
Protocol 4: In Vitro Anticancer Activity (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized derivatives (e.g., 0.1 to 100 µM) and incubate for 48-72 hours.
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability compared to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol 5: In Vitro Antibacterial Activity (Broth Microdilution Method)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound.
Procedure:
-
Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plate at 37 °C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[7]
References
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 9. Synthesis and Biological Screening of Pyrano[3,2-c]quinoline Analogues as Anti-inflammatory and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, characterization and biological application of 5-quinoline 1,3,5-trisubstituted pyrazole based platinum(ii) complexes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Evaluation of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and evaluation of novel kinase inhibitors, offering detailed protocols for key experiments and a summary of quantitative data for recently developed compounds. The information is intended to guide researchers in the design, synthesis, and biological characterization of new chemical entities targeting protein kinases.
Quantitative Data Summary
The following tables summarize the in vitro activity of recently synthesized kinase inhibitors against various protein kinases and cancer cell lines.
Table 1: Inhibitory Activity of Novel Kinase Inhibitors against Specific Kinase Targets
| Compound Class | Inhibitor Example | Target Kinase | IC50 (µM) | Reference |
| Substituted Indigoids | 6-Nitro-3'-N-oxime-indirubin | CDK1/cyclin B | 0.18 | [1] |
| CK1 | 0.6 | [1] | ||
| GSK3 | 0.04 | [1] | ||
| 5-Amino-3'-N-oxime-indirubin | CDK1/cyclin B | 0.1 | [1] | |
| CK1 | 0.13 | [1] | ||
| GSK3 | 0.36 | [1] | ||
| 2,4,5-Trisubstituted Pyrimidines | Compound 13 | AXL | 0.019 | [2] |
| Aurora A | 0.003 | [2] | ||
| Aurora B | 0.0124 | [2] | ||
| Phenylpyrazolo[3,4-d]pyrimidines | LL6 | IGF-1R | - | [3] |
| Src | - | [3] | ||
| AXL | - | [3] |
Table 2: Anti-proliferative Activity of Novel Kinase Inhibitors in Cancer Cell Lines
| Compound Class | Inhibitor Example | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Phthalic-Based Derivatives | Compound 5 | K562 | Chronic Myelogenous Leukemia | 3.42 | |
| HL-60 | Promyelocytic Leukemia | 7.04 | |||
| MCF-7 | Breast Carcinoma | 4.91 | |||
| HepG2 | Liver Carcinoma | 8.84 | |||
| 2,4,5-Trisubstituted Pyrimidines | Compound 13 | PSN-1 | Pancreatic Cancer | 0.006 | [2] |
| Aurora-A Kinase Inhibitors | NCI 14040 | PANC1 | Pancreas Adenocarcinoma | 3.5 | [4] |
| PC-3 | Prostate Adenocarcinoma | 8.2 | [4] | ||
| T-47D | Ductal Breast Carcinoma | 8.8 | [4] | ||
| MDA-MB-231 | Triple Negative Breast Adenocarcinoma | 11.0 | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the synthesis and evaluation of kinase inhibitors.
General Synthesis of Isophthaloyl and Terephthaloyl Dichlorides[5]
This protocol outlines the synthesis of isophthaloyl and terephthaloyl dichlorides, which can serve as scaffolds for novel kinase inhibitors.
-
Reaction Setup: Suspend isophthalic acid or terephthalic acid (1 equivalent) and N,N-dimethylformamide (DMF, 0.1 equivalent) in tetrahydrofuran (THF).
-
Cooling: Cool the suspension to 0 °C in an ice bath.
-
Addition of Oxalyl Chloride: Add oxalyl chloride ((COCl)₂) (4 equivalents) dropwise to the cooled suspension.
-
Reaction: Stir the reaction mixture at room temperature for 3 hours.
-
Work-up: After the reaction is complete, the solvent is typically removed under reduced pressure to yield the crude acid chloride, which can be used in subsequent steps without further purification.
In Vitro Kinase Inhibition Assay (CDK1/Cyclin B)[6]
This protocol describes a method to determine the inhibitory activity of a compound against Cyclin-Dependent Kinase 1 (CDK1)/Cyclin B.
-
Prepare 10x Kinase Buffer: 0.5 M Tris-HCl (pH 7.5), 0.1 M MgCl₂, 1 mM EDTA, 20 mM DTT, 0.1% Brij 35.
-
Prepare 10x ATP Stock: 4 mM ATP in 1x Kinase Buffer. Store in aliquots at -20 °C.
-
Reaction Mixture: In a microtube, mix the following:
-
40 µL of substrate protein (e.g., CENP-F fragment at 3.3 mg/mL).
-
6 µL of 10x Kinase Buffer.
-
Test inhibitor at various concentrations (or vehicle control).
-
Adjust volume with ultrapure water.
-
5 µL of human CDK1/cyclin B (1 µg).
-
-
Initiate Reaction: Add 6 µL of 10x ATP stock to start the reaction.
-
Incubation: Incubate the reaction mixture at 30 °C for a specified time (e.g., 30-60 minutes).
-
Stop Reaction: Terminate the reaction by adding SDS-PAGE loading buffer.
-
Analysis: Analyze the reaction products by SDS-PAGE and autoradiography (if using radiolabeled ATP) or by using a commercial ADP-Glo™ Kinase Assay Kit to measure kinase activity.[5]
Cell Viability (MTT) Assay[1][8][9][10][11]
This colorimetric assay is widely used to assess the effect of a compound on cell proliferation and viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle-only control.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37 °C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Western Blotting for Phosphorylated Proteins (e.g., p-AXL)[12][13][14][15][16]
This protocol is used to detect the phosphorylation status of a target protein, which is a key indicator of kinase activity in a cellular context.
-
Cell Lysis: Treat cells with the kinase inhibitor for the desired time, then lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-AXL) overnight at 4 °C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or total protein) to determine the relative change in protein phosphorylation.
Visualizations
The following diagrams illustrate key concepts and workflows in the synthesis and evaluation of kinase inhibitors.
Caption: AXL receptor tyrosine kinase signaling pathway and the point of inhibition.
Caption: General workflow for the synthesis and evaluation of kinase inhibitors.
Caption: Logical workflow for kinase inhibitor discovery and initial evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis, and Biological Evaluation of a Series of Novel AXL Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of the phenylpyrazolo[3,4- d]pyrimidine-based, insulin-like growth factor receptor/Src/AXL-targeting small molecule kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-Based Discovery and Bioactivity Evaluation of Novel Aurora-A Kinase Inhibitors as Anticancer Agents via Docking-Based Comparative Intermolecular Contacts Analysis (dbCICA) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloroquinoline-3-Carbonyl Chloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 2-chloroquinoline-3-carbonyl chloride from 2-chloroquinoline-3-carboxylic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, a crucial intermediate in various synthetic pathways.
Issue 1: Low or No Yield of this compound
Possible Causes and Solutions:
-
Presence of Moisture: Acyl chlorides are highly susceptible to hydrolysis, reverting to the starting carboxylic acid in the presence of water.
-
Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Incomplete Reaction: The conversion of the carboxylic acid to the acyl chloride may not have gone to completion.
-
Solution: Increase the reaction time or temperature according to the chosen protocol. Ensure efficient stirring to maximize contact between the reactants. A slight excess of the chlorinating agent can also drive the reaction to completion.
-
-
Degradation of Reagents: The chlorinating agent (e.g., thionyl chloride, oxalyl chloride) may have degraded over time.
-
Solution: Use freshly opened or distilled thionyl chloride. Ensure proper storage of reagents to prevent decomposition.
-
-
Side Reactions: The quinoline ring system can be susceptible to side reactions under harsh conditions.
-
Solution: Maintain the recommended reaction temperature. The use of a milder chlorinating agent like oxalyl chloride with a catalytic amount of DMF can sometimes minimize side reactions compared to thionyl chloride.
-
Issue 2: Difficulty in Product Isolation and Purification
Possible Causes and Solutions:
-
Hydrolysis During Work-up: The product can hydrolyze back to the carboxylic acid upon contact with aqueous solutions during the work-up procedure.
-
Solution: Minimize or avoid aqueous work-up if possible. If a wash is necessary, use ice-cold, saturated sodium bicarbonate solution quickly and immediately extract the product into a dry organic solvent.
-
-
Losses During Solvent Removal: this compound may be volatile or thermally labile.
-
Solution: Remove the solvent and excess reagent under reduced pressure at a low temperature.
-
-
Difficulty in Monitoring by TLC: Acyl chlorides are often unstable on silica gel plates, making TLC monitoring unreliable as they can appear as the starting carboxylic acid spot due to hydrolysis on the plate.[1]
-
Solution: To confirm reaction completion, a small aliquot of the reaction mixture can be quenched with an anhydrous alcohol (e.g., methanol) to form the corresponding ester, which is more stable and can be easily monitored by TLC or LC-MS against the starting material.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended chlorinating agent for the synthesis of this compound?
A1: Both thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are commonly used for converting carboxylic acids to acyl chlorides.[2][3] Thionyl chloride is often used in excess and can serve as the solvent.[4] Oxalyl chloride is typically used with a catalytic amount of N,N-dimethylformamide (DMF) in an inert solvent like dichloromethane (DCM).[3][5] The choice of reagent can depend on the scale of the reaction and the sensitivity of the starting material.
Q2: How can I improve the yield of my reaction?
A2: To improve the yield, it is crucial to maintain strictly anhydrous conditions throughout the experiment.[1][5] Using a slight excess of the chlorinating agent and ensuring the reaction goes to completion are also key factors. Optimizing the reaction temperature and time can help minimize side reactions.
Q3: My product solidified after being exposed to air. What happened and can I salvage it?
A3: The solidification is likely due to the hydrolysis of the acyl chloride back to the 2-chloroquinoline-3-carboxylic acid upon exposure to atmospheric moisture.[5] You can attempt to salvage the material by treating the solid carboxylic acid again with a chlorinating agent like thionyl chloride or oxalyl chloride under anhydrous conditions to reconvert it to the desired acyl chloride.[5]
Q4: What are the typical reaction conditions for this synthesis?
A4: A common procedure involves refluxing the 2-chloroquinoline-3-carboxylic acid in excess thionyl chloride, often with a catalytic amount of DMF, for several hours. Alternatively, the reaction can be performed with oxalyl chloride and catalytic DMF in a solvent like DCM at room temperature.
Data Presentation
Table 1: Comparison of Chlorinating Agents for Acyl Chloride Synthesis
| Feature | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |
| Byproducts | SO₂ (gas), HCl (gas) | CO (gas), CO₂ (gas), HCl (gas) |
| Reaction Conditions | Often used as both reagent and solvent, typically requires heating (reflux). | Used with a catalytic amount of DMF in an inert solvent (e.g., DCM), often at room temperature. |
| Work-up | Excess reagent and byproducts are volatile and can be removed under vacuum. | Excess reagent and byproducts are volatile and easily removed. |
| Considerations | Can sometimes lead to more side reactions due to higher temperatures. | Generally considered milder and can provide cleaner reactions and higher yields.[5] |
Experimental Protocols
Protocol 1: Synthesis of this compound using Thionyl Chloride
-
Preparation: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, add 2-chloroquinoline-3-carboxylic acid.
-
Reagent Addition: Carefully add an excess of thionyl chloride (e.g., 5-10 equivalents) to the flask. A catalytic amount of DMF (1-2 drops) can be added to accelerate the reaction.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours, or until the evolution of HCl and SO₂ gases ceases. The reaction progress can be monitored by the dissolution of the solid starting material.
-
Work-up: After cooling to room temperature, remove the excess thionyl chloride under reduced pressure. The crude this compound can often be used directly in the next step without further purification.
Protocol 2: Synthesis of this compound using Oxalyl Chloride
-
Preparation: To a solution of 2-chloroquinoline-3-carboxylic acid in anhydrous dichloromethane (DCM) under an inert atmosphere, add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (e.g., 1-2 drops).
-
Reagent Addition: Cool the mixture in an ice bath and slowly add oxalyl chloride (e.g., 1.5-2 equivalents) dropwise. Vigorous gas evolution (CO, CO₂, HCl) will be observed.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. The reaction is typically complete when gas evolution ceases.
-
Work-up: The solvent and excess reagents are removed under reduced pressure to yield the crude this compound.
Visualizations
Caption: Experimental Workflow for the Synthesis of this compound.
References
Technical Support Center: Chromatographic Purification of 2-Chloroquinoline-3-Carbonyl Chloride Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the chromatographic purification of 2-chloroquinoline-3-carbonyl chloride derivatives.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative appears to be degrading on the silica gel column. What is happening and how can I prevent it?
A1: this compound derivatives are highly reactive, particularly towards nucleophiles like water. The acidic nature of standard silica gel can catalyze the hydrolysis of the acid chloride to the corresponding carboxylic acid. Additionally, residual water in the silica gel or solvents will lead to decomposition.
To prevent degradation, consider the following:
-
Anhydrous Conditions: Ensure all solvents are anhydrous and that the purification is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.
-
Deactivated Silica Gel: The acidic sites on silica gel can be neutralized by pre-treating the column. This can be done by flushing the packed column with a solvent system containing a small amount of a base, such as 1-3% triethylamine, before loading your sample.[1]
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral alumina.[2][3][4][5]
Q2: I am observing significant peak tailing in the HPLC analysis of my purified 2-chloroquinoline derivative. What could be the cause and how can I improve the peak shape?
A2: Peak tailing for quinoline derivatives is often due to secondary interactions between the basic nitrogen of the quinoline ring and acidic residual silanol groups on the surface of silica-based columns.
To mitigate peak tailing:
-
Mobile Phase pH Adjustment: For basic compounds like quinolines, using a mobile phase with a low pH (e.g., 2.5-3.5) can protonate the analyte and suppress the ionization of silanol groups, thus minimizing unwanted interactions. This can be achieved by adding modifiers like phosphoric acid or formic acid to the mobile phase.[6]
-
Use of Additives: Adding a competing base, such as triethylamine (TEA), to the mobile phase can help to mask the active silanol sites and improve peak shape.
-
End-Capped Columns: Employ a column with advanced end-capping to reduce the number of accessible silanol groups.
Q3: What are some suitable starting conditions for flash chromatography purification of this compound derivatives?
A3: Due to the reactivity of the acid chloride, normal phase chromatography using anhydrous solvents is recommended.
-
Stationary Phase: Deactivated silica gel (pre-treated with triethylamine) or neutral alumina.
-
Mobile Phase: A good starting point is a non-polar solvent system, such as a gradient of ethyl acetate in hexanes or dichloromethane in hexanes. The optimal solvent system should be determined by thin-layer chromatography (TLC) beforehand.
Q4: Can I purify my this compound derivative without chromatography?
A4: Yes, recrystallization can be an effective purification method, particularly if the impurities have significantly different solubilities than the desired product. Several sources report the recrystallization of the related 2-chloroquinoline-3-carbaldehyde from ethyl acetate.[1][7][8] This suggests that ethyl acetate or other similar solvents could be a good starting point for developing a recrystallization protocol.
Troubleshooting Guides
Issue 1: Low or No Recovery of the Product from the Column
| Possible Cause | Solution |
| Compound Decomposition on Column | The acid chloride is hydrolyzing on the acidic stationary phase. Use deactivated silica gel (pre-treated with 1-3% triethylamine in the mobile phase) or switch to a neutral stationary phase like alumina.[1][2][3][4][5] Ensure all solvents and glassware are scrupulously dry. |
| Irreversible Adsorption | The compound is too polar for the chosen mobile phase and is sticking to the stationary phase. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in hexanes). |
| Compound Eluted in the Solvent Front | The mobile phase is too polar, causing the compound to elute very quickly. Start with a less polar mobile phase (e.g., a lower percentage of ethyl acetate in hexanes). |
Issue 2: Poor Separation of the Desired Product from Impurities
| Possible Cause | Solution |
| Inappropriate Mobile Phase | The chosen solvent system does not provide adequate resolution between the product and impurities. Screen different solvent systems using TLC. Consider using a ternary solvent system to fine-tune the selectivity. |
| Column Overload | Too much sample has been loaded onto the column, leading to broad, overlapping peaks. Reduce the amount of sample loaded onto the column. As a general rule, the sample load should be 1-5% of the mass of the stationary phase. |
| Co-eluting Impurities | An impurity has a very similar polarity to the product. Try a different stationary phase (e.g., switch from silica to alumina) or a different solvent system to alter the selectivity of the separation. |
Experimental Protocols
Protocol 1: Flash Chromatography on Deactivated Silica Gel
This protocol is a general guideline for the purification of acid-sensitive compounds.
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Column Packing: Pack the column with the silica gel slurry.
-
Deactivation: Prepare a solution of 1-3% triethylamine in your initial, least polar mobile phase (e.g., 5% ethyl acetate in hexanes). Flush the column with 2-3 column volumes of this deactivating solution.[1]
-
Equilibration: Flush the column with 2-3 column volumes of the initial mobile phase (without triethylamine) to remove excess base.
-
Sample Loading: Dissolve the crude this compound derivative in a minimal amount of a suitable anhydrous solvent (e.g., dichloromethane or toluene) and load it onto the column. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the compound onto a small amount of silica gel.
-
Elution: Begin elution with the initial, low-polarity mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) to elute the desired compound.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Analytical HPLC Method Development (Adapted from a related compound)
The following conditions for the analysis of 2-chloroquinoline-4-carbonyl chloride can be used as a starting point for method development.[6]
| Parameter | Condition |
| Column | C18 reverse-phase column |
| Mobile Phase | Acetonitrile and water with a phosphoric acid modifier |
| Detection | UV |
Method Development Steps:
-
Start with an isocratic elution of 50:50 acetonitrile:water with 0.1% phosphoric acid.
-
Adjust the ratio of acetonitrile to water to achieve a suitable retention time for your derivative. Increasing acetonitrile will decrease the retention time.
-
If separation from impurities is poor, a gradient elution may be necessary. Start with a lower percentage of acetonitrile and gradually increase it over the course of the run.
-
For preparative HPLC, the developed analytical method can be scaled up.
Data Presentation
As specific quantitative data for the chromatographic purification of this compound derivatives is limited in the cited literature, a general table for method development is provided below. Researchers should empirically determine the optimal conditions for their specific derivative.
Table 1: General Parameters for Chromatographic Purification Method Development
| Parameter | Flash Chromatography (Normal Phase) | Preparative HPLC (Reverse Phase) |
| Stationary Phase | Deactivated Silica Gel or Neutral Alumina | C18 or other suitable reverse-phase packing |
| Typical Mobile Phase | Hexanes/Ethyl Acetate or Hexanes/Dichloromethane | Acetonitrile/Water or Methanol/Water |
| Mobile Phase Modifier | 1-3% Triethylamine (for deactivation) | 0.1% Phosphoric Acid or 0.1% Formic Acid |
| Elution Mode | Gradient (e.g., 0-50% Ethyl Acetate in Hexanes) | Gradient (e.g., 10-90% Acetonitrile in Water) |
Visualizations
Experimental Workflow for Purification and Troubleshooting
Caption: Workflow for the purification and troubleshooting of this compound derivatives.
Logical Relationship for Troubleshooting Compound Degradation
References
- 1. ijsr.net [ijsr.net]
- 2. hawach.com [hawach.com]
- 3. teledyneisco.com [teledyneisco.com]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. silicycle.com [silicycle.com]
- 6. Separation of 2-Chloroquinoline-4-carbonyl chloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. chemijournal.com [chemijournal.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Recrystallization of 2-Chloroquinoline-3-Carbonyl Chloride Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the recrystallization of 2-chloroquinoline-3-carbonyl chloride and its derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound products.
| Problem | Possible Cause | Solution |
| Low or No Crystal Formation | Insufficient cooling or cooling too rapidly. | Allow the solution to cool slowly to room temperature, then place it in an ice bath. Avoid disturbing the solution during cooling. |
| Supersaturated solution. | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. | |
| Too much solvent was used. | Concentrate the solution by evaporating some of the solvent under reduced pressure and then allow it to cool again. | |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent, causing it to separate as a liquid. | Re-heat the solution to dissolve the oil, add a small amount of a "better" solvent (one in which the compound is more soluble) to lower the saturation point, and cool slowly. Alternatively, try a different solvent system with a lower boiling point. |
| The solution is cooled too quickly. | Ensure a gradual cooling process. Insulating the flask can help slow down the cooling rate. | |
| Colored Impurities in Crystals | Impurities from the reaction mixture are co-precipitating with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use a minimal amount to avoid adsorbing the desired product. |
| The compound itself is naturally colored. | A pale yellow color is often characteristic of this type of compound. Further purification by column chromatography may be necessary if a colorless product is required. | |
| Low Recovery/Yield | The compound is significantly soluble in the cold solvent. | Use a minimal amount of ice-cold solvent to wash the crystals during filtration. Ensure the solvent is thoroughly chilled. |
| Premature crystallization during hot filtration. | Pre-heat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely. Use a slight excess of hot solvent and then concentrate the filtrate. | |
| Multiple transfers of the product between flasks. | Minimize the number of transfers to reduce mechanical losses of the product. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: While specific data for this compound is limited, a good starting point is ethyl acetate, which has been successfully used for the recrystallization of the closely related 2-chloroquinoline-3-carbaldehyde. Other potential solvents and solvent systems to explore include toluene, hexane/acetone, and hexane/THF mixtures. The ideal solvent will dissolve the compound when hot but not when cold.
Q2: My product is a dark-colored oil or tar instead of a crystalline solid. What should I do?
A2: A dark oil or tar often indicates the presence of significant impurities or polymeric byproducts. Before attempting recrystallization, it is advisable to perform an initial purification step, such as passing the crude product through a short plug of silica gel with a suitable solvent to remove baseline impurities. Following this, proceed with recrystallization, possibly using activated charcoal to remove colored impurities.
Q3: How can I improve the purity of my final product if recrystallization is not sufficient?
A3: If recrystallization does not yield a product of the desired purity, column chromatography is the recommended next step. A solvent system for thin-layer chromatography (TLC) should first be developed to ensure good separation between the product and impurities. For moderately polar compounds like quinoline derivatives, a hexane/ethyl acetate gradient is often effective.
Q4: Can I use a binary solvent system for recrystallization?
A4: Yes, a binary solvent system can be very effective, especially if a single solvent does not provide optimal results. This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the dropwise addition of a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly turbid. Slow cooling should then induce crystallization. Common binary solvent systems include ethanol/water and toluene/hexane.
Experimental Protocols
General Recrystallization Protocol for this compound Products
Disclaimer: This is a general guideline. Optimization may be required based on the specific derivative and purity of the starting material.
-
Solvent Selection: Based on preliminary solubility tests, select a suitable solvent or solvent system. Ethyl acetate is a recommended starting point.
-
Dissolution: Place the crude this compound product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point with stirring. Continue to add small portions of the hot solvent until the solid has just dissolved.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat and allow it to cool slightly. Add a very small amount of activated charcoal, then reheat the solution to boiling for a few minutes.
-
Hot Filtration: To remove any insoluble impurities (and activated charcoal if used), perform a hot gravity filtration. Pre-heat the funnel and receiving flask with hot solvent to prevent premature crystallization.
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Continue to draw air through the crystals on the filter to partially dry them. Then, transfer the crystals to a watch glass or drying dish and dry them to a constant weight, preferably in a vacuum oven at a temperature well below the product's melting point.
Data Presentation
Table 1: Recommended Solvents for Recrystallization of Quinolone Derivatives
| Solvent/System | Compound Type | Notes |
| Ethyl Acetate | 2-Chloroquinoline-3-carbaldehydes | A good starting point for this compound due to structural similarity. |
| Ethanol | General Quinoline Derivatives | Often used for recrystallization of quinoline compounds. |
| Methanol/Acetone | Chloroquinoline Derivatives | Can be an effective mixed solvent system. |
| Toluene/Hexane | General Organic Compounds | A common non-polar/polar aprotic solvent pair. |
Table 2: Physical Properties of 2-Chloroquinoline-3-carbaldehyde (for reference)
| Property | Value |
| Melting Point | 142-146 °C, 149-150 °C |
| Appearance | Pale yellow solid |
| Solubility | Slightly soluble in Chloroform and Ethyl Acetate |
Visualizations
Caption: A workflow diagram for troubleshooting common issues during recrystallization.
Caption: A general workflow for the synthesis and purification of this compound.
Navigating the Synthesis of 2-Chloroquinoline-3-Carboxamides: A Technical Support Guide
For researchers and professionals in drug development, the reaction of 2-chloroquinoline-3-carbonyl chloride with primary amines is a critical step in the synthesis of various bioactive molecules. However, this reaction is not without its challenges, and the formation of side products can complicate purification and reduce yields. This technical support center provides troubleshooting guidance and frequently asked questions to address common issues encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary desired reaction between this compound and a primary amine?
The primary and desired reaction is the nucleophilic acyl substitution at the carbonyl chloride group of the this compound by the primary amine. This reaction forms the corresponding N-substituted-2-chloroquinoline-3-carboxamide and generates hydrogen chloride (HCl) as a byproduct.
Q2: What are the most common side reactions to be aware of?
The most significant side reactions include:
-
Nucleophilic Aromatic Substitution (SNAr) at the C2-position: The primary amine can act as a nucleophile and displace the chloride at the 2-position of the quinoline ring, leading to the formation of a 2-(alkylamino)-quinoline-3-carboxamide derivative. This is more likely to occur at elevated temperatures.
-
Hydrolysis of the Acyl Chloride: this compound is highly reactive and susceptible to hydrolysis by any moisture present in the reaction, which will convert it back to the corresponding carboxylic acid.
-
Reaction with Solvent: If a nucleophilic solvent (e.g., an alcohol) is used, it can compete with the primary amine in reacting with the acyl chloride.
-
Dimerization or Polymerization: Under certain conditions, complex mixtures of byproducts can form, particularly if the reaction is not properly controlled.
Q3: How does the reactivity of the carbonyl chloride compare to the 2-chloro group on the quinoline ring?
The carbonyl chloride is a significantly more reactive electrophile than the 2-chloro position on the quinoline ring towards nucleophilic attack by an amine under typical acylation conditions (low temperatures). The reaction at the carbonyl chloride is generally a rapid, exothermic process. In contrast, nucleophilic aromatic substitution at the 2-position of a chloroquinoline typically requires more forcing conditions, such as higher temperatures.
Q4: What is the role of a base in this reaction?
A non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is crucial. Its primary role is to neutralize the hydrogen chloride (HCl) that is formed during the reaction. This prevents the protonation of the primary amine, which would render it non-nucleophilic and halt the desired reaction. An excess of the primary amine can sometimes be used to act as the base, but this is generally less efficient and can lead to the formation of amine hydrochlorides that may complicate the workup.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired amide | 1. Incomplete reaction. 2. Hydrolysis of the starting acyl chloride. 3. Significant formation of the 2-amino substituted byproduct. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). 2. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 3. Maintain a low reaction temperature (0 °C to room temperature) to favor acylation over aromatic substitution. |
| Presence of a significant amount of 2-(alkylamino)-quinoline-3-carboxamide byproduct | The reaction temperature was too high, promoting nucleophilic aromatic substitution at the C2 position. | Perform the reaction at a lower temperature (e.g., 0 °C). If the primary amine is not reactive enough at low temperatures, consider a more nucleophilic, non-amine base to facilitate the reaction at a lower temperature. |
| Formation of 2-chloroquinoline-3-carboxylic acid | Presence of water in the reaction mixture (solvents, reagents, or glassware). | Use freshly distilled, anhydrous solvents. Ensure the primary amine and base are dry. Flame-dry all glassware before use. |
| A complex mixture of unidentified products is formed | 1. The reaction was run at too high a concentration, leading to uncontrolled exotherm and side reactions. 2. The primary amine is difunctional and can lead to cross-linking. | 1. Add the this compound solution slowly to the amine solution at a low temperature to control the exotherm. Use a more dilute solution. 2. If using a difunctional amine, consider using a protecting group strategy for one of the amine functionalities. |
| The reaction does not proceed to completion | 1. The primary amine is not sufficiently nucleophilic. 2. Insufficient amount of base was used, leading to protonation of the amine. | 1. Consider using a more nucleophilic amine if possible, or gently warm the reaction mixture while carefully monitoring for the formation of the C2-substituted byproduct. 2. Use at least one equivalent of a non-nucleophilic base, and preferably a slight excess (1.1-1.2 equivalents). |
Data Presentation: Influence of Reaction Conditions on Product Distribution
The following table provides a qualitative summary of how different reaction parameters can influence the outcome of the reaction between this compound and a primary amine.
| Reaction Parameter | Condition | Expected Outcome |
| Temperature | Low (0 °C to RT) | Favors the formation of the desired N-substituted-2-chloroquinoline-3-carboxamide. |
| High (> 50 °C) | Increases the likelihood of nucleophilic substitution at the C2-position, leading to the 2-(alkylamino) byproduct. | |
| Base | Use of a non-nucleophilic base (e.g., TEA, Pyridine) | Efficiently scavenges HCl, promoting the desired amide formation. |
| No base or insufficient base | The reaction will be slow or may not proceed to completion due to protonation of the primary amine. | |
| Solvent | Anhydrous, non-nucleophilic (e.g., DCM, THF, Dioxane) | Ideal for minimizing side reactions. |
| Protic or wet solvents | Leads to hydrolysis of the acyl chloride to the carboxylic acid. |
Experimental Protocols
General Protocol for the Synthesis of N-Aryl-2-chloroquinoline-3-carboxamide
This protocol provides a general methodology for the reaction, which should be optimized for specific substrates.
Materials:
-
This compound
-
Primary amine (e.g., aniline derivative)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve the primary amine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Acyl Chloride: Dissolve this compound (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred amine solution at 0 °C over a period of 15-30 minutes.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel to obtain the pure N-substituted-2-chloroquinoline-3-carboxamide.
Mandatory Visualization
Below is a diagram illustrating the desired reaction pathway and the key side reaction.
Technical Support Center: Managing 2-Chloroquinoline-3-Carbonyl Chloride
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling, storage, and troubleshooting of experiments involving the moisture-sensitive reagent, 2-chloroquinoline-3-carbonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it moisture-sensitive?
This compound is a chemical compound with the linear formula C10H5Cl2NO. Like other acyl chlorides, it is highly reactive, particularly towards nucleophiles. The carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of the adjacent chlorine atom and the quinoline ring.[1] Its moisture sensitivity stems from its vigorous reaction with water, which leads to hydrolysis of the acyl chloride to the corresponding carboxylic acid, 2-chloroquinoline-3-carboxylic acid, and hydrogen chloride gas.[2][3][4] This degradation not only consumes the desired reagent but the resulting HCl can also catalyze other unwanted side reactions.
Q2: How should I store this compound?
To maintain its integrity, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[5][6] Many moisture-sensitive reagents are packaged under an inert atmosphere, such as nitrogen or argon. If the compound is supplied in a bottle with a septum-sealed cap (like a Sure/Seal™ bottle), it provides a convenient way to store and dispense the reagent without exposing it to the atmosphere.[7] For long-term storage, keeping the container inside a desiccator or a glovebox is highly recommended.[8]
Q3: What are the immediate signs of decomposition due to moisture?
The most apparent sign of moisture exposure is the evolution of steamy, acidic fumes of hydrogen chloride (HCl) gas.[3] You might also observe the solid reagent becoming sticky or clumpy. If the compound is dissolved in a solvent, the presence of water will lead to the formation of a precipitate, which is the corresponding carboxylic acid.[9]
Troubleshooting Guide
Issue 1: Low or no yield in my reaction.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound | Verify the quality of your starting material. If it is old or has been improperly stored, it may have hydrolyzed. Consider purchasing a fresh batch. |
| Presence of moisture in the reaction | Ensure all glassware was rigorously dried before use.[7][10] Use anhydrous solvents.[11] Monitor your reaction setup for any potential leaks that could introduce atmospheric moisture. |
| Incomplete reaction | The reaction may require more time or a higher temperature. Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).[12][13] |
| Side reactions | The formation of byproducts can reduce the yield of the desired product.[12] Analyze the crude reaction mixture to identify potential side products and optimize reaction conditions to minimize their formation. |
Issue 2: Formation of an unexpected precipitate.
| Possible Cause | Troubleshooting Step |
| Hydrolysis of the starting material | The precipitate is likely 2-chloroquinoline-3-carboxylic acid, the hydrolysis product. This indicates significant water contamination. |
| Low solubility of a reactant or product | Check the solubility of all components in the chosen solvent at the reaction temperature. |
Issue 3: The reaction mixture turned dark or tarry.
| Possible Cause | Troubleshooting Step |
| Decomposition of reagents | Excessive heat can lead to the decomposition of sensitive reagents and the formation of polymeric byproducts.[12] Ensure the reaction temperature is carefully controlled. |
| Presence of oxygen | Air leaks in the reaction setup can lead to oxidative side reactions, which can produce colored impurities.[12] Ensure your inert atmosphere is maintained throughout the reaction. |
Experimental Protocols
Protocol 1: Handling this compound Under an Inert Atmosphere
This protocol outlines the steps for safely handling this compound using a Schlenk line or a glovebox to prevent exposure to atmospheric moisture.[8][10]
Materials:
-
This compound
-
Oven-dried or flame-dried glassware (e.g., Schlenk flask)[7][10]
-
Dry, degassed solvent
-
Inert gas source (Nitrogen or Argon)
-
Schlenk line or glovebox[8]
-
Gas-tight syringes and needles[7]
-
Septa
Procedure:
-
Glassware Preparation: Dry all glassware in an oven at a minimum of 125°C overnight and allow it to cool in a desiccator or under a stream of inert gas.[7][10]
-
Inert Atmosphere Setup: Assemble the glassware while still warm and immediately connect it to a Schlenk line. Evacuate and backfill the apparatus with inert gas at least three times to remove any residual air and moisture.[8]
-
Reagent Transfer: If using a solid, transfer it to the reaction flask inside a glovebox or under a positive flow of inert gas.[8] If it is in a septum-sealed bottle, use a gas-tight syringe to withdraw the required amount.[7]
-
Solvent Addition: Transfer anhydrous solvent to the reaction flask via a cannula or a syringe.[14]
-
Running the Reaction: Maintain a positive pressure of inert gas throughout the reaction. A bubbler can be used to monitor the gas flow.[7][10]
Protocol 2: Solvent Drying
The use of anhydrous solvents is critical for success. Here are common methods for drying solvents.
| Solvent | Drying Agent | Procedure | Typical Water Content (ppm) |
| Tetrahydrofuran (THF) | Sodium/benzophenone | Reflux until a persistent blue or purple color is observed, then distill.[15] | < 50[16] |
| Dichloromethane (DCM) | Calcium hydride (CaH2) | Stir over CaH2 for several hours, then distill.[15][16] | < 15[16] |
| Acetonitrile (MeCN) | Calcium hydride (CaH2) | Stir over CaH2, then distill.[15] | Variable, can be difficult to dry |
| Toluene | Sodium | Reflux over sodium wire, then distill. | < 30 |
This table provides general guidance; the final water content can vary based on the initial water content and the specific procedure used.[11][16] A safer alternative to distillation from reactive metals is passing the solvent through a column of activated alumina or storing it over activated molecular sieves (3Å or 4Å).[11][16]
Visualizations
Caption: Hydrolysis of this compound.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Diagram of a standard Schlenk line setup.
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 5. echemi.com [echemi.com]
- 6. 73568-25-9|2-Chloroquinoline-3-carbaldehyde|BLD Pharm [bldpharm.com]
- 7. ehs.umich.edu [ehs.umich.edu]
- 8. molan.wdfiles.com [molan.wdfiles.com]
- 9. researchgate.net [researchgate.net]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. benchchem.com [benchchem.com]
- 13. chemijournal.com [chemijournal.com]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Vilsmeier-Haack Reaction for Quinoline Synthesis
Welcome to the technical support center for the Vilsmeier-Haack synthesis of quinolines. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during this versatile formylation and cyclization reaction.
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier-Haack reaction in the context of quinoline synthesis?
The Vilsmeier-Haack reaction is a powerful method for the synthesis of quinolines, typically involving the formylation and subsequent cyclization of suitably substituted N-arylacetamides or related compounds.[1] The reaction utilizes a Vilsmeier reagent, which is an electrophilic chloroiminium salt. This reagent is most commonly formed in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[2][3] The resulting electrophile attacks the electron-rich aromatic ring of the starting material, leading to the formation of a 2-chloro-3-formylquinoline derivative.[4]
Q2: What are the typical starting materials for quinoline synthesis via the Vilsmeier-Haack reaction?
Substituted acetanilides are common starting materials for this reaction.[1][4] The nature and position of substituents on the aniline ring can significantly influence the reaction's success and yield. Electron-donating groups on the aromatic ring generally facilitate the reaction, as the Vilsmeier-Haack reaction is an electrophilic aromatic substitution.[3]
Q3: How do reaction parameters like temperature and time affect the synthesis?
Temperature and reaction time are critical parameters that require careful optimization. The formation of the Vilsmeier reagent itself is typically conducted at low temperatures (0-10°C) to ensure its stability.[5] The subsequent reaction with the substrate is often carried out at elevated temperatures, ranging from 60°C to 100°C, and in some cases, even higher.[2][5] The optimal temperature and reaction time are highly dependent on the reactivity of the specific substrate.[2] For instance, methyl-substituted quinoline synthesis may require longer heating times of 4-10 hours.[4] Insufficient reaction time can lead to incomplete conversion.[3]
Q4: What is the importance of the stoichiometry of the reagents?
The molar ratio of the Vilsmeier reagent components (POCl₃ and DMF) to the substrate is a crucial factor influencing the reaction yield.[3] An excess of the Vilsmeier reagent is often necessary to drive the reaction to completion. Optimization studies have demonstrated that a high molar ratio of POCl₃ to the substrate can significantly enhance the yield of the desired quinoline product.
Troubleshooting Guide
Problem 1: Low or No Yield of the Desired Quinoline Product
A low or complete failure to obtain the desired product is a common issue. Here are systematic steps to troubleshoot this problem:
-
Reagent Quality: The success of the reaction is highly dependent on the quality of the reagents.
-
Incomplete Vilsmeier Reagent Formation: The reaction's success hinges on the efficient in-situ formation of the chloroiminium salt.
-
Substrate Reactivity: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, and its efficiency is influenced by the electronic nature of the substrate.
-
Action: Substrates with electron-withdrawing groups will be less reactive and may require more forcing conditions (higher temperatures, longer reaction times).[3] Conversely, substrates with electron-donating groups are more reactive.
-
-
Improper Work-up Procedure: The work-up step is critical for hydrolyzing the intermediate and isolating the final product.
-
Action: The reaction mixture is typically poured onto crushed ice to hydrolyze the intermediate iminium salt.[2] This is followed by neutralization with a base such as sodium carbonate or sodium hydroxide to a pH of 6-8.[3] Ensure thorough mixing during this process. The product may precipitate and can be collected by filtration.[3] If no precipitate forms, extraction with a suitable organic solvent is necessary.[2][3]
-
Problem 2: Formation of Side Products
The appearance of unexpected products can complicate purification and reduce the yield of the desired quinoline.
-
Diformylation: In some cases, diformylation of the aromatic ring can occur.
-
Action: To minimize this, consider using milder reaction conditions, such as lower temperatures and shorter reaction times. Adjusting the stoichiometry to a lower excess of the Vilsmeier reagent may also be beneficial.[3]
-
-
Reaction with Sensitive Functional Groups: If your substrate contains sensitive functional groups (e.g., hydroxyl or amino groups), they may react with the Vilsmeier reagent.
-
Action: Protect sensitive functional groups before carrying out the Vilsmeier-Haack reaction. Common protecting groups include acetyl or silyl ethers for hydroxyls and amides or carbamates for amines.[3]
-
Data Presentation
Table 1: Optimization of POCl₃ Molar Ratio for 2-chloro-3-formylquinoline Synthesis
| Entry | Molar Ratio of POCl₃ to Substrate | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 3 | 80-90 | 12 | Low |
| 2 | 6 | 80-90 | 12 | Moderate |
| 3 | 9 | 80-90 | 12 | Good |
| 4 | 12 | 90 | 12 | Maximum |
| 5 | 15 | 90 | 12 | Decreased |
Data adapted from a study on the synthesis of 2-chloro-3-formylquinolines.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides
-
Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3-5 equivalents). Cool the flask to 0°C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.5-3 equivalents) dropwise to the DMF with vigorous stirring, ensuring the temperature does not rise above 10°C.[2][3] After the addition is complete, allow the mixture to stir at 0°C for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.[3]
-
Reaction with Substrate: Dissolve the N-arylacetamide (1 equivalent) in a minimal amount of anhydrous DMF. Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0°C. After the addition, allow the reaction mixture to warm to room temperature and then heat it to 80-90°C.[4] The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing a large amount of crushed ice.[2] Neutralize the mixture by adding a saturated aqueous solution of sodium carbonate or sodium hydroxide until the pH is approximately 6-8.[3] The product may precipitate out of the solution. If so, collect the solid by filtration, wash it with cold water, and dry.[3] If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[3] Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.[2]
Visualizations
Caption: Experimental workflow for Vilsmeier-Haack quinoline synthesis.
Caption: Troubleshooting logic for low or no product yield.
References
Troubleshooting low conversion rates in amide coupling reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion rates in amide coupling reactions.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during amide coupling reactions in a question-and-answer format.
Q1: My amide coupling reaction has a low or no yield. What are the common causes?
Low or no product formation in amide coupling reactions can stem from several factors, primarily related to the reactants' integrity, reaction conditions, and the choice of reagents. The most common culprits include:
-
Incomplete Activation of the Carboxylic Acid: The carboxylic acid must be activated by a coupling reagent to react with the amine. Insufficient or degraded coupling reagent will lead to poor activation and consequently, low amide yield.[1]
-
Amine Deactivation: Amines can be protonated by the carboxylic acid, rendering them non-nucleophilic and unable to participate in the coupling reaction.[1]
-
Steric Hindrance: Bulky substituents on either the carboxylic acid or the amine can physically impede the reaction, slowing it down or preventing it from going to completion.
-
Hydrolysis: The presence of water in the reaction mixture can hydrolyze the activated carboxylic acid intermediate, reverting it to the starting carboxylic acid and preventing amide formation. It is crucial to use anhydrous solvents and reagents.[1]
-
Suboptimal Reaction Conditions: Factors such as incorrect temperature, solvent, or the choice and amount of base can significantly impact the reaction's success.[1]
Q2: How do I choose the right coupling reagent for my reaction?
The selection of a coupling reagent is critical and depends on the specific substrates. Common classes of coupling reagents include:
-
Carbodiimides (e.g., DCC, EDC): These are cost-effective and widely used. However, they can cause racemization of chiral centers and often require additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure to improve efficiency and suppress side reactions.[2] EDC is often preferred due to the water-solubility of its urea byproduct, simplifying workup.
-
Uronium/Aminium Salts (e.g., HATU, HBTU): These reagents are known for their high efficiency and fast reaction times, with a lower risk of racemization.[3] HATU is particularly effective for challenging couplings, including those with sterically hindered amino acids.[3]
-
Phosphonium Salts (e.g., PyBOP): These are also highly efficient and are known to suppress racemization.
Q3: My starting materials are not fully soluble in the reaction solvent. What should I do?
Poor solubility of starting materials can significantly hinder the reaction rate. If you observe solubility issues, consider the following:
-
Solvent Screening: The most common solvents for amide coupling are DMF and DCM. If solubility is an issue, consider other solvents like THF, acetonitrile, or NMP. For some substrates, a mixture of solvents might be necessary.
-
Gentle Heating: In some cases, gently warming the reaction mixture (e.g., to 40-50 °C) can improve solubility and reaction rate. However, be cautious as excessive heat can lead to side reactions or degradation.[2]
-
Sonication: Applying ultrasound can sometimes help to dissolve recalcitrant starting materials.
Q4: I am observing significant side product formation. How can I minimize this?
Side reactions can compete with the desired amide formation, reducing the yield and complicating purification. Common side reactions and their mitigation strategies include:
-
Racemization: For chiral carboxylic acids, especially amino acids, racemization can be a significant issue. To minimize this, use a coupling reagent known to suppress racemization (e.g., HATU, PyBOP) or add an anti-racemization additive like HOBt or OxymaPure when using carbodiimides.[1] Running the reaction at a lower temperature can also be beneficial.
-
N-acylurea Formation: This is a common side product when using carbodiimide reagents. The addition of HOBt or HOAt can help to minimize the formation of this byproduct.
-
Dimerization or Polymerization: If the starting materials have multiple reactive sites, self-coupling can occur. This can sometimes be mitigated by using a high dilution or by slowly adding one of the reactants to the reaction mixture.
Q5: How can I monitor the progress of my amide coupling reaction?
Effective reaction monitoring is crucial to determine the reaction endpoint and to avoid unnecessary heating or extended reaction times that could lead to side product formation. The two most common techniques are:
-
Thin-Layer Chromatography (TLC): TLC is a quick and easy way to monitor the consumption of starting materials and the formation of the product. A co-spot of the starting material and the reaction mixture is recommended for accurate comparison.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides more detailed information, allowing for the identification of the product, starting materials, and any major side products by their mass-to-charge ratio.
Data Presentation
The following tables summarize quantitative data on the performance of common coupling reagents and the effect of reaction conditions on amide coupling reactions.
Table 1: Comparison of Common Coupling Reagents
| Coupling Reagent | Class | Advantages | Disadvantages | Typical Crude Purity (%) |
| HATU | Uronium/Aminium Salt | High efficiency, fast reaction times, low racemization, good for hindered substrates.[3] | Higher cost, potential for guanidinylation of the amine. | High[4] |
| HBTU | Uronium/Aminium Salt | Good efficiency, fast reactions. | Can be less effective than HATU for difficult couplings, potential for side reactions. | Moderate to High[4] |
| EDC/HOBt | Carbodiimide/Additive | Cost-effective, water-soluble byproduct (EDC). | Slower reaction times, higher risk of racemization without additive. | Moderate |
| DCC/HOBt | Carbodiimide/Additive | Inexpensive. | Dicyclohexylurea (DCU) byproduct is often insoluble and difficult to remove. | Moderate |
| PyBOP | Phosphonium Salt | High efficiency, low racemization. | Can be more expensive than carbodiimides. | High |
Table 2: Effect of Reaction Conditions on a Model Amide Coupling Reaction
| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome |
| Solvent | DCM | DMF | THF | DMF often provides better solubility for polar substrates, leading to higher yields. |
| Base | Triethylamine (TEA) | Diisopropylethylamine (DIPEA) | N-Methylmorpholine (NMM) | DIPEA is a non-nucleophilic base and is often preferred to minimize side reactions. |
| Temperature | 0 °C to rt | 50 °C | rt | Higher temperatures can increase the reaction rate but may also lead to more side products. Optimization is often required.[2] |
| Equivalents of Amine | 1.0 eq | 1.2 eq | 1.5 eq | A slight excess of the amine (1.1-1.2 eq) can help drive the reaction to completion. |
Experimental Protocols
This section provides detailed methodologies for common amide coupling reactions.
Protocol 1: General Procedure for Amide Coupling using HATU
-
Preparation: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 equivalent).
-
Dissolution: Dissolve the carboxylic acid in an anhydrous solvent (e.g., DMF or DCM, to a concentration of 0.1-0.5 M).
-
Addition of Base and Reagent: Add a non-nucleophilic base such as DIPEA (2.0-3.0 equivalents) to the solution, followed by the addition of HATU (1.0-1.2 equivalents).
-
Pre-activation: Stir the mixture at room temperature for 15-30 minutes to allow for the pre-activation of the carboxylic acid.
-
Addition of Amine: Add the amine (1.0-1.2 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.
-
Work-up: Once the reaction is complete, quench it by adding water or a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Purification: Wash the organic layer with 1N HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.
Protocol 2: General Procedure for Amide Coupling using EDC/HOBt
-
Preparation: To a clean, dry round-bottom flask, add the carboxylic acid (1.0 equivalent), HOBt (1.0-1.2 equivalents), and the amine (1.0-1.2 equivalents).
-
Dissolution: Dissolve the mixture in an anhydrous solvent (e.g., DMF or DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reagents: Add EDC hydrochloride (1.0-1.2 equivalents) to the reaction mixture, followed by the dropwise addition of a base such as DIPEA or triethylamine (1.0-2.0 equivalents).
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring its progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash with water to remove the water-soluble urea byproduct.
-
Purification: Perform an acidic wash (e.g., 1N HCl) to remove unreacted amine and a basic wash (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid and HOBt. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product as needed.
Mandatory Visualization
Troubleshooting Flowchart for Low Amide Coupling Yield
References
Technical Support Center: Managing Phosphorus Oxychloride in Reaction Mixtures
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for the safe and effective removal of phosphorus oxychloride (POCl₃) from reaction mixtures. Adherence to these guidelines is critical for mitigating the risks associated with this highly reactive reagent.
Troubleshooting Guide
This section addresses specific issues that may arise during the removal of excess phosphorus oxychloride.
| Issue | Potential Cause | Recommended Solution |
| Delayed and Uncontrolled Exothermic Reaction During Quenching | Incomplete or slow hydrolysis of POCl₃ at low temperatures, leading to accumulation of the reagent.[1][2] | Perform a "reverse quench" by slowly adding the reaction mixture to the quenching solution.[1][3] Quench at a controlled, slightly elevated temperature (e.g., 35-40°C with a sodium acetate solution) to ensure immediate and controlled hydrolysis.[1][3] Ensure vigorous stirring throughout the addition. |
| Low Product Yield | Premature quenching before the reaction has gone to completion.[3] Hydrolysis of the desired product or intermediates under harsh quenching conditions. | Ensure the primary reaction is complete by using appropriate analytical techniques (e.g., TLC, LC-MS) before initiating the workup. Use a milder quenching agent, such as a buffered aqueous sodium acetate solution, to control pH.[3] |
| Formation of Insoluble Salts or Product Precipitation | High concentration of inorganic salts (e.g., sodium chloride, sodium phosphate) formed during neutralization. The product may be insoluble in the quenching medium. | Dilute the quench mixture with additional water to dissolve the inorganic salts.[3] Add a suitable organic co-solvent to help dissolve the product and facilitate extraction.[3] Adjust the pH after the initial quench, as this may help dissolve some precipitates.[3] |
| Difficult Phase Separation During Extraction | Formation of emulsions, especially when using chlorinated solvents or in the presence of fine particulate matter. | Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer, which can help break emulsions. If emulsions persist, filtering the entire mixture through a pad of Celite or glass wool can be effective. |
| Incomplete Removal of POCl₃ | Insufficient amount of quenching solution. Inefficient extraction. | Use a sufficient volume of the quenching solution to fully hydrolyze and neutralize the excess POCl₃ and the resulting acids.[3] Perform multiple extractions with a suitable organic solvent to ensure complete removal of the product from the aqueous layer. |
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with phosphorus oxychloride?
A1: Phosphorus oxychloride is a corrosive and highly reactive substance.[4][5] It reacts violently with water, releasing toxic and corrosive fumes of hydrogen chloride and phosphoric acid.[6][7][8] It can cause severe burns to the skin, eyes, and respiratory tract.[5][8][9] Inhalation can be fatal. Always handle POCl₃ in a well-ventilated chemical fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[5][9]
Q2: What is a "reverse quench" and why is it recommended for POCl₃?
A2: A "reverse quench" is the process of adding the reaction mixture containing the reactive species (in this case, POCl₃) to the quenching solution, rather than the other way around.[1][3] This method is highly recommended for POCl₃ to maintain better control over the exothermic hydrolysis reaction.[1][3] By adding the POCl₃ mixture slowly to a large volume of quenching solution, localized heat and concentration buildups are minimized, reducing the risk of a runaway reaction.[1][2]
Q3: Can I distill excess POCl₃ from my reaction mixture?
A3: Yes, distillation is a viable method for removing excess POCl₃, especially when it is used as a solvent.[1] The boiling point of POCl₃ is 105.8 °C.[6] After the reaction is complete, the excess POCl₃ can be removed by distillation, often under reduced pressure to avoid high temperatures that could degrade the product.[10][11] It is crucial to ensure that the distillation residue is properly quenched after the bulk of the POCl₃ has been removed.
Q4: What are the most common quenching agents for POCl₃?
A4: The most common quenching agents are:
-
Ice/Water: Effective but can lead to delayed exotherms if the reaction is not controlled properly.[1]
-
Aqueous Sodium Bicarbonate (NaHCO₃): A common and generally safe method that neutralizes the acidic byproducts (HCl and phosphoric acid).[3]
-
Aqueous Sodium Acetate (NaOAc): A milder base that can help control the pH and is recommended for sensitive products.[1][3] Quenching at a slightly elevated temperature (35-40°C) with sodium acetate solution can ensure immediate hydrolysis.[1]
Q5: How do I handle a spill of phosphorus oxychloride?
A5: In case of a spill, evacuate the area of non-essential personnel.[5] Remove all ignition sources.[5] Absorb the spill with an inert, dry material such as vermiculite, dry sand, or earth.[5] DO NOT USE WATER or combustible materials.[5] Place the absorbed material into a sealed container for proper disposal as hazardous waste.[5] Ensure the area is well-ventilated.[5]
Experimental Protocols
Protocol 1: Quenching with Ice and Aqueous Sodium Bicarbonate (Reverse Quench)
This is a standard and generally safe method for quenching excess POCl₃.[3]
-
Preparation: In a separate flask large enough to accommodate both the reaction mixture and the quench solution, prepare a slurry of crushed ice and a saturated aqueous solution of sodium bicarbonate. The flask should be equipped with a mechanical stirrer and a thermometer.
-
Cooling: Cool the reaction mixture containing excess POCl₃ in an ice bath.
-
Addition: Slowly and dropwise, add the cooled reaction mixture to the vigorously stirred ice/bicarbonate slurry.[3]
-
Temperature Control: Carefully monitor the temperature of the quenching mixture. Maintain the temperature below 20°C by controlling the rate of addition and adding more ice if necessary.[3]
-
Neutralization and Stirring: After the addition is complete, continue stirring the mixture until all the ice has melted and the evolution of CO₂ gas has ceased. Check the pH of the aqueous layer with litmus paper or a pH meter to ensure it is neutral or slightly basic (pH 7-8).[3]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Workup: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.[3]
Protocol 2: Quenching with Aqueous Sodium Acetate
This method is recommended for reactions with acid-sensitive products.[1][3]
-
Preparation: In a separate flask equipped with a mechanical stirrer and a thermometer, prepare an aqueous solution of sodium acetate.
-
Temperature Control: Warm the sodium acetate solution to 35-40°C.[1][3]
-
Addition: Slowly add the reaction mixture containing excess POCl₃ to the warm, vigorously stirred sodium acetate solution.[1][3] This controlled, slightly elevated temperature ensures immediate and complete hydrolysis of the POCl₃.[1]
-
Stirring: After the addition is complete, continue to stir the mixture for a period to ensure the complete reaction of all phosphorus species.
-
Extraction and Workup: Cool the mixture to room temperature and extract the product with a suitable organic solvent. Proceed with a standard aqueous workup as described in Protocol 1 (Step 7).[3]
Protocol 3: Removal by Distillation
This method is suitable when POCl₃ is used in large excess or as a solvent.
-
Setup: Assemble a distillation apparatus. Ensure all glassware is dry.
-
Distillation: Heat the reaction mixture to distill the excess POCl₃ (boiling point: 105.8 °C at atmospheric pressure). For temperature-sensitive compounds, perform the distillation under reduced pressure.[10]
-
Residue Quenching: After the distillation is complete, cool the remaining residue to room temperature. Carefully and slowly quench the residue using one of the methods described in Protocol 1 or 2.
Visualized Workflows
Caption: General experimental workflow for quenching excess phosphorus oxychloride.
Caption: Troubleshooting guide for a delayed exothermic reaction during quenching.
References
- 1. researchgate.net [researchgate.net]
- 2. chemicalspace.wordpress.com [chemicalspace.wordpress.com]
- 3. benchchem.com [benchchem.com]
- 4. lobachemie.com [lobachemie.com]
- 5. nj.gov [nj.gov]
- 6. Phosphoryl chloride - Wikipedia [en.wikipedia.org]
- 7. chembk.com [chembk.com]
- 8. Phosphorus oxychloride:Reactions with water,Uses,Hazards and Warnings_Chemicalbook [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. orgsyn.org [orgsyn.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
Preventing decomposition of 2-chloroquinoline-3-carbonyl chloride during workup
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-chloroquinoline-3-carbonyl chloride. The following information is intended to help prevent the decomposition of this compound during the crucial workup phase of its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound during workup?
A1: The two main decomposition pathways for this compound are:
-
Hydrolysis of the acyl chloride: The carbonyl chloride functional group is highly reactive and readily hydrolyzes upon contact with water to form the corresponding 2-chloroquinoline-3-carboxylic acid. This reaction is often rapid and can be initiated by atmospheric moisture or residual water in solvents and reagents.
-
Hydrolysis of the 2-chloro substituent: The chlorine atom at the 2-position of the quinoline ring is susceptible to nucleophilic substitution, particularly under acidic conditions, to yield the corresponding 2-oxo-1,2-dihydroquinoline-3-carbonyl chloride (a quinolone). The hydrochloric acid (HCl) generated from the hydrolysis of the acyl chloride can catalyze this unwanted side reaction.
Q2: What are the initial signs of product decomposition?
A2: Visual cues for decomposition include the presence of a solid precipitate (2-chloroquinoline-3-carboxylic acid) in the reaction mixture after the removal of the chlorinating agent. The formation of a yellowish or brownish tint may also indicate the presence of impurities or degradation products.
Q3: How can I minimize exposure to moisture during the workup?
A3: To minimize moisture exposure, it is critical to use anhydrous solvents and reagents. All glassware should be thoroughly dried, for instance, by oven-drying or flame-drying under an inert atmosphere (e.g., nitrogen or argon). The workup should be performed under an inert atmosphere whenever possible.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and workup of this compound.
| Problem | Possible Cause | Recommended Solution |
| Low yield of isolated acyl chloride | Hydrolysis of the acyl chloride: Exposure to moisture during workup. | - Ensure all solvents and reagents are strictly anhydrous.- Perform the entire workup under an inert atmosphere (nitrogen or argon).- Use a rubber septum and syringes for transfers of moisture-sensitive reagents. |
| Incomplete reaction: Insufficient amount of chlorinating agent or reaction time. | - Use a slight excess of the chlorinating agent (e.g., thionyl chloride or oxalyl chloride).- Monitor the reaction progress by IR spectroscopy (disappearance of the carboxylic acid O-H stretch). | |
| Formation of a white precipitate during workup | Precipitation of 2-chloroquinoline-3-carboxylic acid: Hydrolysis of the desired product. | - Immediately proceed with the next step after removing the excess chlorinating agent to minimize the time the acyl chloride is exposed to potential moisture.- If isolation is necessary, perform filtration and washing under an inert atmosphere. |
| Product contains significant amount of 2-quinolone derivative | Acid-catalyzed hydrolysis of the 2-chloro group: Presence of HCl from acyl chloride hydrolysis. | - Use a non-protic, anhydrous solvent for the reaction and workup.- After the reaction, remove the excess chlorinating agent and any dissolved HCl under high vacuum.- If an aqueous workup is unavoidable, use a buffered or mildly basic solution (e.g., saturated sodium bicarbonate) with caution and at low temperatures to neutralize any acid. However, this may also promote acyl chloride hydrolysis. A non-aqueous workup is highly preferred. |
| Difficulty in removing residual chlorinating agent | High boiling point of the chlorinating agent or byproducts. | - Use a high-vacuum line to effectively remove volatile reagents like thionyl chloride or oxalyl chloride.- Co-evaporation with a high-boiling anhydrous solvent like toluene can help in the azeotropic removal of the residual chlorinating agent. |
Experimental Protocols
Synthesis of 2-Chloroquinoline-3-carboxylic Acid (Precursor)
This protocol is adapted from the oxidation of 2-chloroquinoline-3-carbaldehyde.
Materials:
-
2-chloroquinoline-3-carbaldehyde
-
Silver nitrate (AgNO₃)
-
Sodium hydroxide (NaOH)
-
Distilled water
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve 2-chloroquinoline-3-carbaldehyde in a suitable solvent like aqueous ethanol.
-
In a separate flask, prepare a solution of silver nitrate in distilled water.
-
Add the silver nitrate solution to the solution of the aldehyde.
-
Slowly add a solution of sodium hydroxide while stirring vigorously.
-
Continue stirring at room temperature until the reaction is complete (monitor by TLC).
-
Filter the reaction mixture to remove the silver precipitate.
-
Acidify the filtrate with hydrochloric acid to precipitate the 2-chloroquinoline-3-carboxylic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
Synthesis of this compound
This is a general procedure for the synthesis of an acyl chloride from a carboxylic acid using thionyl chloride.
Materials:
-
2-chloroquinoline-3-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene (or another high-boiling inert solvent)
-
Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap for acidic gases, place 2-chloroquinoline-3-carboxylic acid.
-
Add anhydrous toluene to the flask, followed by a catalytic amount of anhydrous DMF.
-
Slowly add an excess of thionyl chloride (e.g., 2-3 equivalents) to the suspension at room temperature under an inert atmosphere.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases and the solid dissolves.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure (high vacuum is recommended). To aid in the removal of the last traces of thionyl chloride, anhydrous toluene can be added and co-evaporated.
-
The resulting crude this compound is typically used immediately in the next step without further purification. If purification is necessary, it may be attempted by vacuum distillation or recrystallization from a non-polar, anhydrous solvent, though decomposition is a significant risk.
Visualizations
Decomposition Pathways of this compound
Caption: Major decomposition pathways of this compound during workup.
Experimental Workflow for Synthesis and Workup
Caption: Recommended workflow for the synthesis and workup of this compound.
Technical Support Center: Scaling Up the Synthesis of 2-Chloroquinoline-3-carboxamides
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the large-scale synthesis of 2-chloroquinoline-3-carboxamides.
Experimental Workflow Overview
The synthesis of 2-chloroquinoline-3-carboxamides is typically a multi-step process. The following diagram illustrates a common synthetic route, starting from a substituted acetanilide, proceeding through a Vilsmeier-Haack reaction to form the key intermediate, 2-chloroquinoline-3-carbaldehyde, followed by oxidation and final amidation.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the scale-up of each synthetic step.
Step 1: Vilsmeier-Haack Reaction for 2-Chloroquinoline-3-carbaldehyde
Q1: My reaction is turning into a dark, tar-like substance with very low yield. What's going wrong?
A1: The formation of tar is a common issue, often caused by poor temperature control or the presence of moisture.[1]
-
Temperature Control: The formation of the Vilsmeier reagent (by adding phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF)) is highly exothermic. This addition must be done slowly at low temperatures (0-5 °C) to prevent decomposition.[2] During the subsequent cyclization of the acetanilide, ensure the reaction temperature does not exceed the optimal range (typically 80-90 °C), as overheating can lead to polymerization and byproduct formation.[1][2]
-
Anhydrous Conditions: The Vilsmeier-Haack reaction is sensitive to moisture.[1] Ensure all glassware is flame-dried or oven-dried before use, and use anhydrous solvents. The presence of water can consume the reagent and lead to unwanted side reactions.
Q2: The reaction yield is inconsistent between batches, even when I follow the same procedure. Why?
A2: In addition to the factors in A1, consider the following:
-
Purity of Starting Materials: Impurities in the starting acetanilide can interfere with the reaction.[1] Verify the purity of your starting materials using techniques like NMR or melting point analysis before starting a large-scale batch.
-
Stoichiometry: An incorrect ratio of reactants, especially the Vilsmeier reagent to the acetanilide, can lead to side reactions or incomplete conversion.[1] Ensure accurate measurement and dispensing of all reagents.
-
Mixing: In large reactors, inefficient mixing can create localized "hot spots" or areas of high reagent concentration, leading to byproduct formation. Ensure your reactor's agitation is sufficient for the scale of the reaction.
Q3: The work-up procedure of pouring the reaction mixture into ice water is difficult to control at a large scale. Are there alternatives?
A3: While quenching with ice/water is standard, on a large scale, the rate of addition is critical to control the exotherm and achieve consistent precipitation.
-
Controlled Reverse Quench: Instead of adding the reaction mixture to water, consider slowly adding cold water or a mild base solution to the reaction vessel while maintaining vigorous cooling and stirring. This can provide better temperature control.
-
Solid Precipitation: The product, 2-chloroquinoline-3-carbaldehyde, should precipitate as a solid.[1] If it oils out, it may indicate impurities. Stirring the aqueous mixture for an adequate time (e.g., 30 minutes) at a low temperature can promote solidification.
Step 2: Oxidation to 2-Chloroquinoline-3-carboxylic Acid
Q1: My oxidation of the aldehyde to the carboxylic acid is incomplete. How can I improve the conversion?
A1: Incomplete conversion is often due to the choice of oxidant, reaction time, or temperature.
-
Oxidant Choice: Stronger oxidizing agents or different reaction conditions may be necessary. While reagents like ceric ammonium nitrate (CAN) have been used, they can sometimes lead to unexpected products.[3] More traditional oxidants like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) can be effective, but require careful control and generate significant waste, which is a consideration at scale.
-
Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Extending the time may be necessary, but be cautious of potential over-oxidation or side reactions.
Q2: How can I purify the carboxylic acid product at scale without using column chromatography?
A2: Recrystallization is the most viable method for large-scale purification.
-
Solvent Screening: Perform small-scale solvent screening to find an appropriate single-solvent or solvent-antisolvent system that provides good recovery and high purity.
-
pH Adjustment: The carboxylic acid's solubility is highly dependent on pH. You can often purify the product by dissolving the crude material in a basic aqueous solution, filtering out any insoluble impurities, and then re-precipitating the pure carboxylic acid by adding acid.
Step 3: Amidation to 2-Chloroquinoline-3-carboxamide
Q1: The direct amidation of my carboxylic acid with an amine gives a very low yield. What are my options?
A1: Direct thermal amidation requires high temperatures to drive off water and is often inefficient.[4] Catalytic or activated methods are strongly recommended for scale-up.
-
Acid Chloride Formation: A robust, two-step method involves converting the carboxylic acid to an acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The highly reactive acid chloride is then reacted with the desired amine. This method is often high-yielding but involves handling corrosive reagents.
-
Peptide Coupling Agents: Use a coupling agent such as DCC (N,N'-dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), or HATU. These reagents activate the carboxylic acid in situ for reaction with the amine under milder conditions. The choice of agent depends on cost, scale, and the required purity of the final product.
Q2: I am having trouble removing the byproducts from my coupling reaction. How can I simplify purification?
A2: The purification strategy depends on the chosen amidation method.
-
Acid Chloride Method: The primary byproducts are HCl and excess SOCl₂ (or its decomposition products). The HCl is typically neutralized with a base (e.g., triethylamine, pyridine) during the reaction, forming a salt that can be removed by an aqueous wash.
-
Coupling Agent Method: Reagents like DCC produce a urea byproduct (DCU) that is often insoluble in common organic solvents and can be removed by filtration. Water-soluble reagents like EDC allow for byproduct removal via a simple aqueous work-up.
Troubleshooting Flowchart for Low Yield
If you are experiencing low yields, use the following diagnostic flowchart to identify the potential cause.
Quantitative Data & Reaction Parameters
The following table summarizes typical reaction conditions for the Vilsmeier-Haack synthesis of substituted 2-chloroquinoline-3-carbaldehydes, a critical step in the overall process.[2]
| Parameter | Condition | Rationale / Notes |
| Reagent Formation | ||
| Reagents | POCl₃ added to DMF | This forms the electrophilic Vilsmeier reagent. |
| Temperature | 0–5 °C | Highly exothermic; low temperature prevents reagent decomposition. |
| Cyclization | ||
| Substrate | Substituted Acetanilide | The substituent on the aniline ring can affect reaction time and yield. |
| Temperature | 80–90 °C | Provides energy for the cyclization reaction. Higher temps risk decomposition. |
| Reaction Time | 4–10 hours | Monitor by TLC. Electron-donating groups may speed up the reaction. |
| Work-up | ||
| Quenching | Pour into ice/water | Hydrolyzes the reaction intermediate to the final aldehyde product. |
| Isolation | Filtration | The product typically precipitates as a solid from the aqueous mixture. |
| Purification | Recrystallization (e.g., from ethyl acetate) | Effective for removing impurities at scale.[5] |
Experimental Protocols
Protocol 1: Scale-Up Synthesis of 2-Chloroquinoline-3-carbaldehyde (Illustrative)
Warning: This reaction should be performed in a well-ventilated fume hood. POCl₃ is highly corrosive and reacts violently with water. Wear appropriate personal protective equipment (PPE).
-
Vessel Preparation: Set up a jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet. Ensure the entire system is dry.
-
Reagent Formation: Charge the reactor with N,N-dimethylformamide (DMF, 3.0 eq.). Begin cooling the reactor jacket to maintain an internal temperature of 0–5 °C.
-
Slowly add phosphorus oxychloride (POCl₃, 4.5 eq.) via the dropping funnel over 1–2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Stir the resulting mixture at 0–5 °C for 30 minutes.
-
Substrate Addition: Add the substituted acetanilide (1.0 eq.) portion-wise to the reactor, maintaining a low temperature.
-
Reaction: Once the addition is complete, slowly heat the reaction mixture to 80–90 °C and maintain for 4–10 hours. Monitor the reaction's progress by TLC.
-
Work-up: In a separate, appropriately sized vessel, prepare a mixture of crushed ice and water. Cool the completed reaction mixture to room temperature.
-
Slowly and carefully transfer the reaction mixture into the ice/water slurry with vigorous stirring. This quench is exothermic and may release HCl gas.
-
Stir the resulting suspension for 30-60 minutes in an ice bath to ensure complete precipitation of the product.
-
Isolation: Filter the solid product using a Büchner funnel and wash the filter cake thoroughly with cold water until the filtrate is neutral.
-
Drying & Purification: Dry the crude product in a vacuum oven. The product can be further purified by recrystallization from a suitable solvent like ethyl acetate.
Protocol 2: Amidation via the Acid Chloride Method
-
Acid Chloride Formation: In a dry reactor under a nitrogen atmosphere, suspend 2-chloroquinoline-3-carboxylic acid (1.0 eq.) in a suitable solvent (e.g., dichloromethane or toluene). Add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride (SOCl₂, 1.5–2.0 eq.) at room temperature.
-
Heat the mixture to reflux (40-80 °C, depending on the solvent) and maintain until the reaction is complete (cessation of gas evolution, typically 2–4 hours).
-
Cool the mixture to room temperature and remove the excess SOCl₂ and solvent under reduced pressure. The crude acid chloride can be used directly or recrystallized if necessary.
-
Amidation: Dissolve the crude acid chloride in an anhydrous solvent like dichloromethane. Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve the desired amine (1.1 eq.) and a non-nucleophilic base like triethylamine (1.2 eq.) in the same solvent.
-
Slowly add the amine solution to the acid chloride solution, keeping the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 2–12 hours, monitoring by TLC.
-
Work-up: Quench the reaction with water. Perform an aqueous work-up, washing sequentially with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with saturated sodium bicarbonate solution and brine.
-
Isolation: Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxamide. Purify by recrystallization or column chromatography.
References
Validation & Comparative
A Comparative Guide to the 1H NMR Characterization of 2-Chloroquinoline-3-Carboxamides and Related Derivatives
For Researchers, Scientists, and Drug Development Professionals
¹H NMR Spectral Data
The ¹H NMR spectrum is a powerful tool for the structural analysis of 2-chloroquinoline-3-carboxamides, providing information on the electronic environment of protons in the molecule. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the chlorine atom, the nitrogen in the quinoline ring, and the amide functionality.
Table 1: ¹H NMR Chemical Shifts (ppm) of Representative Quinoline-2-carboxamides in CDCl₃
While specific data for 2-chloroquinoline-3-carboxamides is sparse in the available literature, the following table presents data for closely related N-(acetylphenyl)quinoline-2-carboxamides. This data can be used as a reference point for predicting the spectral characteristics of the target compounds.
| Compound | H (quinol) | ArH (quinol) | ArH | CH₃ (acetyl) | CH₃ (other) | Other |
| N-(5-acetyl-2-methylphenyl)quinoline-2-carboxamide | 8.95 (d, J=7.7 Hz) | 8.40 (s, 2H), 7.93 (d, J=9.0 Hz), 7.82 (ddd, J=8.4, 6.9 Hz), 7.67 (ddd, J=8.1, 6.9 Hz), 7.35 (d, J=7.9 Hz) | 8.17 (d, J=8.5 Hz), 7.73 (dd, J=7.9 Hz) | 2.55 (s, 3H) | 2.65 (s, 3H) | |
| N-(5-acetyl-2-ethynylphenyl)quinoline-2-carboxamide | 9.36 (d, J=1.6 Hz) | 8.40 (s, 2H), 7.94 (d, J=8.2 Hz), 7.82 (dd, J=11.2, 4.2 Hz), 7.71 (m, 1H), 7.63 (d, J=8.1 Hz) | 8.15 (d, J=8.5 Hz), 7.73 (dd, J=8.1, 1.7 Hz) | 2.70 (s, 3H) | 3.87 (s, 1H, CCH) |
Data sourced from a study on the crystal structures of N-(3-acetylphenyl)quinoline-2-carboxamides.[1][2]
Expected ¹H NMR Characteristics of 2-Chloroquinoline-3-carboxamides:
-
Quinoline Protons: The protons on the quinoline ring are expected to appear in the aromatic region (typically δ 7.0-9.0 ppm). The H-4 proton is likely to be the most deshielded due to the anisotropic effect of the C-2 chloro and C-3 carboxamide groups, appearing as a singlet. The protons on the benzo-fused ring (H-5, H-6, H-7, H-8) will exhibit characteristic splitting patterns (doublets and triplets) depending on their coupling with adjacent protons.
-
Amide Proton (NH): The chemical shift of the amide proton can vary widely depending on the solvent and concentration, but it is typically observed as a broad singlet in the region of δ 8.0-12.0 ppm.
-
Substituents on the Amide Nitrogen: The chemical shifts of protons on the N-substituent will depend on their specific chemical environment.
Alternative and Complementary Characterization Techniques
While ¹H NMR is a primary tool for structural elucidation, other techniques provide valuable complementary information.
Table 2: Comparison of Analytical Techniques for the Characterization of 2-Chloroquinoline-3-carboxamides
| Technique | Information Provided | Sample Requirements | Typical Results |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern, confirming the molecular formula. | Small amount of sample, can be coupled with liquid chromatography (LC-MS). | A molecular ion peak (M+) corresponding to the molecular weight of the compound. Characteristic fragmentation patterns include the loss of the chlorine atom and cleavage of the amide bond. |
| X-ray Crystallography | Precise three-dimensional molecular structure, including bond lengths, bond angles, and crystal packing information. | A single crystal of sufficient size and quality. | A detailed crystal structure confirming the connectivity and stereochemistry of the molecule. For related quinoline carboxamides, crystal structures reveal a nearly planar quinoline ring system.[1][2][3] |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Small amount of solid or liquid sample. | Characteristic absorption bands for the C=O stretch of the amide (around 1650 cm⁻¹), the N-H stretch (around 3300 cm⁻¹), and C-Cl stretch (around 700-800 cm⁻¹). |
Experimental Protocols
¹H NMR Spectroscopy
A detailed protocol for acquiring ¹H NMR spectra of 2-chloroquinoline-3-carboxamides is as follows:
-
Sample Preparation:
-
Weigh 5-10 mg of the purified 2-chloroquinoline-3-carboxamide sample into a clean, dry vial.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a clean, dry 5 mm NMR tube using a Pasteur pipette, filtering through a small plug of cotton or glass wool to remove any particulate matter.
-
-
Instrument Setup:
-
The ¹H NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.
-
The instrument is locked onto the deuterium signal of the solvent.
-
Shimming is performed to optimize the magnetic field homogeneity.
-
-
Data Acquisition:
-
A standard single-pulse experiment is used.
-
Typical spectral parameters include a spectral width of -2 to 12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
A sufficient number of scans (typically 16-64) are acquired to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
The acquired free induction decay (FID) is Fourier transformed.
-
The spectrum is phased and baseline corrected.
-
Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).
-
Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of 2-chloroquinoline-3-carboxamides.
Caption: Synthetic and characterization workflow.
This guide provides a foundational understanding of the ¹H NMR characterization of 2-chloroquinoline-3-carboxamides, contextualized with data from related compounds and complementary analytical techniques. For definitive structural assignment of novel derivatives, a combination of these methods is highly recommended.
References
A Researcher's Guide to 13C NMR Analysis of Substituted Quinolines
For researchers, scientists, and professionals in drug development, understanding the precise molecular structure of substituted quinolines is crucial for elucidating structure-activity relationships (SAR) and advancing new therapeutic agents. 13C Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural characterization of these vital heterocyclic compounds. This guide provides a comparative analysis of 13C NMR data for various substituted quinolines, detailed experimental protocols, and a visual workflow to aid in your research.
Comparative 13C NMR Chemical Shift Data
The electronic environment of each carbon atom in a quinoline ring is highly sensitive to the nature and position of its substituents. This sensitivity is reflected in the 13C NMR chemical shifts (δ), providing valuable insights into the substitution pattern. The table below summarizes the 13C NMR chemical shifts for quinoline and several of its derivatives, illustrating the impact of different substituents. The data has been compiled from various spectroscopic studies.
| Compound | C2 | C3 | C4 | C4a | C5 | C6 | C7 | C8 | C8a | Substituent Carbons |
| Quinoline | 150.3 | 121.1 | 135.9 | 128.2 | 129.4 | 126.5 | 127.6 | 129.4 | 148.4 | - |
| 2-Methylquinoline | 158.9 | 121.9 | 135.8 | 128.3 | 128.9 | 126.1 | 127.3 | 129.2 | 147.9 | CH₃: 25.1 |
| 4-Methylquinoline | 150.0 | 121.0 | 144.3 | 128.5 | 129.2 | 126.3 | 127.5 | 129.0 | 148.1 | CH₃: 18.7 |
| 6-Methoxyquinoline | 149.2 | 121.5 | 135.0 | 128.8 | 105.1 | 157.0 | 121.5 | 129.8 | 144.5 | OCH₃: 55.4 |
| 8-Hydroxyquinoline | 149.0 | 121.8 | 136.4 | 128.0 | 110.0 | 127.8 | 117.8 | 153.0 | 139.0 | - |
| Chloroquine | 152.1 | 98.5 | 135.0 | 127.0 | 126.8 | 123.8 | 123.8 | 126.8 | 148.0 | See specific literature |
Note: Chemical shifts are in ppm relative to a standard reference. The data is typically acquired in CDCl₃, but solvent effects can cause variations.
Experimental Protocols for 13C NMR Analysis
Obtaining high-quality 13C NMR spectra is fundamental for accurate structural elucidation. The following is a generalized protocol for the analysis of substituted quinolines.
Protocol 1: Sample Preparation
A well-prepared sample is critical for achieving high-resolution NMR spectra.[1]
Materials:
-
Substituted quinoline sample (typically 50-100 mg for 13C NMR)[1]
-
High-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆)[1]
-
High-quality 5 mm NMR tube[1]
-
Glass vial and Pasteur pipette
Procedure:
-
Weighing: Accurately weigh the substituted quinoline sample into a clean, dry glass vial.[1]
-
Dissolution: Add approximately 0.5-0.7 mL of the chosen deuterated solvent to the vial and gently swirl to dissolve the sample completely.
-
Transfer: Using a Pasteur pipette, carefully transfer the solution into the NMR tube.
-
Filtration (Optional): If the solution contains any particulate matter, filter it through a small plug of glass wool in the Pasteur pipette during transfer to the NMR tube.
-
Capping: Securely cap the NMR tube.
Protocol 2: 1D 13C NMR Data Acquisition
Instrument Setup:
-
Insert the prepared NMR tube into a spinner turbine and place it in the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
Typical 13C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is commonly used.[1]
-
Spectral Width (SW): Approximately 0-200 ppm.[1]
-
Acquisition Time (AQ): Typically 1-2 seconds.[1]
-
Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei.[1]
-
Number of Scans (NS): A minimum of 128 scans is generally required, with more scans needed for dilute samples.[1]
Workflow for 13C NMR Analysis of Substituted Quinolines
The following diagram illustrates the logical workflow from sample preparation to structural elucidation using 13C NMR spectroscopy.
Caption: Workflow for 13C NMR analysis of substituted quinolines.
Interpreting the Spectra
The interpretation of 13C NMR spectra of substituted quinolines involves a systematic analysis of the chemical shifts. The electron-withdrawing nature of the nitrogen atom in the quinoline ring causes a general deshielding of the carbon atoms, particularly those in the heterocyclic ring (C2, C3, C4, C8a). Substituents can cause significant upfield or downfield shifts depending on their electronic properties (electron-donating or electron-withdrawing) and their position on the ring. For instance, an electron-donating group like a methoxy group will typically cause an upfield shift (lower ppm value) for the carbon it is attached to and the ortho and para carbons, while an electron-withdrawing group will have the opposite effect.
By comparing the experimental spectrum of an unknown substituted quinoline with the data for the parent quinoline and other known derivatives, researchers can deduce the substitution pattern. Advanced NMR techniques, such as DEPT (Distortionless Enhancement by Polarization Transfer), can be employed to differentiate between CH, CH₂, and CH₃ groups, further aiding in the structural assignment.
This guide serves as a foundational resource for the 13C NMR analysis of substituted quinolines. For more in-depth analysis and data on specific compounds, consulting the primary literature is recommended.
References
A Comparative Guide to the Mass Spectrometry Analysis of 2-Chloroquinoline-3-Carbonyl Chloride Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of mass spectrometry with alternative analytical techniques for the characterization and quantification of reaction products derived from 2-chloroquinoline-3-carbonyl chloride. The focus is on the analysis of N-substituted amides, which are common products of reactions with primary and secondary amines. The performance of mass spectrometry is compared with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), supported by experimental data from analogous compounds.
Introduction to Analytical Strategies
The analysis of 2-chloroquinoline-3-carboxamides, synthesized from this compound, is crucial for confirming their structure, assessing purity, and for quantitative studies in various matrices. Mass spectrometry, particularly when coupled with a chromatographic separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS), is a powerful tool for this purpose due to its high sensitivity and specificity. However, other techniques like HPLC with UV detection also offer robust and reliable alternatives. The choice of the optimal analytical method depends on the specific requirements of the analysis, including the nature of the analyte, the complexity of the sample matrix, and the desired level of sensitivity and quantitative accuracy.
Performance Comparison of Analytical Techniques
The following tables summarize the expected performance characteristics of LC-MS, GC-MS, and HPLC-UV for the analysis of 2-chloroquinoline-3-carboxamides and related aromatic amines. The data is compiled from studies on analogous compounds to provide a comparative overview.
Table 1: Qualitative Performance Comparison
| Feature | LC-MS/MS | GC-MS | HPLC-UV |
| Specificity | Very High | Very High | Moderate to High |
| Structural Information | High (Fragmentation) | High (Fragmentation) | Low (Retention Time) |
| Compound Volatility | Not required | Required | Not required |
| Thermal Stability | Not required | Required | Not required |
| Matrix Effects | Can be significant | Less common | Can be significant |
Table 2: Quantitative Performance Comparison (based on analogous aromatic amines)
| Parameter | LC-MS/MS | GC-MS | HPLC-UV |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.9–3.9 pg/L[1] | 3.0–7.3 pg/L (NCI-MS)[1] | ~1.6 µg/mL (for chloroquine)[2] |
| Limit of Quantification (LOQ) | ng/L to µg/L range | ng/L to µg/L range | µg/mL range |
| Precision (%RSD) | < 15%[1] | < 15%[1] | < 5% |
| Accuracy/Recovery (%) | 80-110%[3] | 80-104%[1] | 95-105% |
Mass Spectrometry Analysis of 2-Chloroquinoline-3-Carboxamides
Mass spectrometry provides detailed structural information through the analysis of molecular ions and their fragmentation patterns. For 2-chloroquinoline-3-carboxamides, Electrospray Ionization (ESI) is a common technique.
Expected Fragmentation Pathways
Under ESI-MS/MS conditions, the protonated molecule [M+H]⁺ of a 2-chloroquinoline-3-carboxamide would be selected as the precursor ion. Collision-induced dissociation (CID) is then used to generate product ions. Based on the mass spectra of related quinoline-4-carboxamides, the following fragmentation pathways are expected.[4]
-
Loss of the amide substituent: A primary fragmentation pathway would involve the cleavage of the amide bond, leading to the formation of a 2-chloroquinoline-3-carbonyl cation.
-
Loss of CO: Subsequent loss of a neutral carbon monoxide molecule from the carbonyl cation.
-
Ring fragmentation: Fragmentation of the quinoline ring system, often involving the loss of HCN.[4]
Experimental Protocols
Synthesis of N-Aryl-2-chloroquinoline-3-carboxamides
This protocol describes a general method for the synthesis of N-aryl-2-chloroquinoline-3-carboxamides, which are common reaction products of this compound.
-
Reaction Setup: In a round-bottom flask, dissolve the desired aniline (1.1 equivalents) in a suitable anhydrous solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine or pyridine (1.2 equivalents), to the solution and stir.
-
Addition of Carbonyl Chloride: Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Mass Spectrometry Analysis Protocol (LC-MS/MS)
This protocol outlines a general procedure for the analysis of 2-chloroquinoline-3-carboxamides using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Sample Preparation:
-
Prepare a stock solution of the synthesized compound in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.
-
Prepare working standards by serial dilution of the stock solution.
-
For analysis in complex matrices like plasma, a protein precipitation step followed by supernatant evaporation and reconstitution in the mobile phase is recommended.[5]
-
-
Liquid Chromatography Conditions:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[2]
-
Mobile Phase: A gradient elution with a mixture of an acidic buffer (e.g., 0.1% formic acid in water) and an organic modifier like acetonitrile or methanol is often effective.
-
Flow Rate: A typical flow rate is 0.5-1.0 mL/min.[2]
-
Injection Volume: 5-20 µL.[2]
-
-
Mass Spectrometry Conditions (ESI-MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Mode: Full scan for qualitative analysis and Multiple Reaction Monitoring (MRM) for quantitative analysis.
-
Precursor Ion: The protonated molecular ion [M+H]⁺ of the target analyte.
-
Product Ions: Determine the characteristic product ions by performing a product ion scan on the precursor ion.
-
Collision Energy: Optimize the collision energy to achieve the most abundant and stable fragmentation.
-
Alternative Analytical Protocol: HPLC-UV
-
Sample Preparation: Prepare samples as described for LC-MS/MS analysis.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: An isocratic or gradient mixture of an acidic buffer and an organic modifier. The exact ratio should be optimized for good peak shape and resolution.
-
Flow Rate: A typical flow rate is 1.0 mL/min.[2]
-
Detection: UV detection at a wavelength of maximum absorbance for the 2-chloroquinoline chromophore (typically around 230-250 nm and 310-330 nm).
-
Injection Volume: 20 µL.[2]
-
Visualizations
Caption: Experimental workflow for the synthesis and analysis of 2-chloroquinoline-3-carboxamides.
Caption: Proposed ESI-MS/MS fragmentation pathway for N-substituted 2-chloroquinoline-3-carboxamides.
Conclusion
Mass spectrometry, especially when coupled with liquid chromatography, offers a highly sensitive and specific method for the analysis of reaction products of this compound. It provides invaluable structural information through fragmentation analysis, which is crucial for the unambiguous identification of novel compounds. While HPLC-UV is a robust and cost-effective alternative for routine quantitative analysis, it lacks the structural elucidation capabilities of mass spectrometry. For comprehensive characterization, a combination of these techniques is often the most effective approach, with HPLC providing quantitative data and mass spectrometry offering definitive structural confirmation. The choice of the most suitable technique should be guided by the specific analytical requirements, including sensitivity, selectivity, and the need for structural information.
References
A Comparative Guide to the X-ray Crystallography of 2-Chloroquinoline Derivatives
For researchers, scientists, and professionals in drug development, a thorough understanding of the three-dimensional structure of 2-chloroquinoline derivatives is paramount for establishing structure-activity relationships (SAR) and guiding rational drug design. Single-crystal X-ray diffraction is the most definitive method for elucidating these solid-state structures. This guide provides a comparative analysis of the crystallographic data for several 2-chloroquinoline derivatives, offering insights into the influence of substituents on their molecular geometry and crystal packing.
Comparative Crystallographic Data
The following tables summarize key crystallographic parameters for a selection of 2-chloroquinoline derivatives, providing a basis for understanding the structural chemistry of this class of compounds.[1]
Table 1: Crystal Data and Structure Refinement for Selected 2-Chloroquinoline Derivatives [1]
| Parameter | 2-chloro-3-[(E)-(2-phenylhydrazinylidene)methyl]quinoline | 2-chloro-3-[(E)-(hydrazin-1-ylidene)methyl]-6-methoxyquinoline | ethyl 2,4-dichloroquinoline-3-carboxylate |
| Empirical Formula | C₁₆H₁₂ClN₃ | C₁₁H₁₀ClN₃O | C₁₂H₉Cl₂NO₂ |
| Formula Weight | 281.74 | 235.67 | 270.10 |
| Crystal System | Monoclinic | Orthorhombic | Monoclinic |
| Space Group | Cc | Pnma | P2₁/c |
| a (Å) | 22.028(4) | 3.8949(2) | 8.4320(3) |
| b (Å) | 7.9791(12) | 12.0510(5) | 11.2340(4) |
| c (Å) | 8.3534(12) | 21.9910(9) | 12.8760(5) |
Experimental Protocols
The synthesis and crystallization of 2-chloroquinoline derivatives typically involve a multi-step process. The generalized protocols outlined below are based on established methodologies in the literature.[1][2]
Synthesis of 2-Chloroquinoline Derivatives
A common route for the synthesis of substituted 2-chloroquinolines is the Vilsmeier-Haack reaction.[1]
-
Vilsmeier Reagent Formation : Phosphorus oxychloride (POCl₃) is added slowly to N,N-dimethylformamide (DMF) at a controlled low temperature (typically 0-5 °C) to form the Vilsmeier reagent.[1]
-
Reaction with Acetanilide : A suitably substituted acetanilide is then introduced to the Vilsmeier reagent.[1]
-
Cyclization and Hydrolysis : The reaction mixture is heated, which induces cyclization to form the 2-chloro-3-formylquinoline derivative. Subsequent hydrolysis yields the final product.[1]
For further modifications, the chlorine atom at the 2-position of the quinoline ring is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups.[3][4]
Single-Crystal X-ray Diffraction
The determination of the crystal structure is a critical step for understanding the molecule's three-dimensional arrangement.
-
Crystallization : Single crystals suitable for X-ray diffraction are grown, often by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.
-
Data Collection : A single crystal is mounted on a diffractometer. Data is collected using a suitable X-ray source, such as Mo Kα radiation.[1]
-
Structure Solution and Refinement : The collected diffraction data is processed, and the crystal structure is solved and refined using specialized software packages.[1] Computational methods, such as Density Functional Theory (DFT), can be used to optimize the molecular structure and compare it with the experimental X-ray diffraction data.[2][5]
Visualizing Experimental and Logical Frameworks
The following diagrams illustrate a generalized workflow for the synthesis and crystallographic analysis of 2-chloroquinoline derivatives and a logical comparison of how substituents can influence their structural features.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
A Comparative Guide to HPLC Methods for Purity Analysis of Quinoline Compounds
For researchers, scientists, and drug development professionals, establishing the purity of quinoline-based compounds is a critical step in ensuring the quality, safety, and efficacy of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). High-Performance Liquid Chromatography (HPLC) stands as a robust, sensitive, and widely adopted analytical technique for this purpose, offering versatile solutions for both achiral and chiral purity assessments.[1]
This guide provides an objective comparison of various HPLC methods for the purity analysis of quinoline compounds. It includes a summary of quantitative data, detailed experimental protocols, and workflow diagrams to assist in method selection and implementation.
Comparison of Analytical Techniques
The selection of an appropriate HPLC method depends on the specific quinoline compound, its physicochemical properties, and the nature of potential impurities. Reversed-phase HPLC is the most common approach for general purity testing, while specialized techniques are required for separating enantiomers or highly polar analogues.
-
Reversed-Phase HPLC (RP-HPLC): This is the most widely used method for purity determination of a broad range of quinoline derivatives.[1] It separates compounds based on their hydrophobicity using a nonpolar stationary phase (like C18) and a polar mobile phase (typically a mixture of water and acetonitrile or methanol).[1][2] Adding modifiers like formic acid or trifluoroacetic acid to the mobile phase is often necessary to improve the peak shape of basic quinoline compounds.[1]
-
Chiral HPLC: Many pharmaceutical quinolines are chiral, meaning they exist as non-superimposable mirror images (enantiomers). Since enantiomers can have different pharmacological and toxicological profiles, quantifying the enantiomeric purity is a regulatory requirement. Chiral HPLC uses a Chiral Stationary Phase (CSP) to resolve these enantiomers.[3] In some cases, pre-column derivatization with a chiral reagent is employed to form diastereomers, which can then be separated on a standard reversed-phase column.[4][5]
-
Ultra-Performance Liquid Chromatography (UPLC): This technique utilizes columns with smaller particle sizes (sub-2 µm) to achieve higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC.[6] It is particularly advantageous for analyzing complex impurity profiles.
-
Mixed-Mode Chromatography: For certain quinoline compounds, such as 8-hydroxyquinoline, mixed-mode columns that combine reversed-phase and ion-exchange retention mechanisms can offer superior retention and selectivity compared to standard C18 columns.[7]
Data Presentation: Comparison of HPLC Methods
The following table summarizes key parameters from various published HPLC methods for the purity analysis of different quinoline compounds.
| Analyte/Impurity | HPLC Method | Column | Mobile Phase | Flow Rate (mL/min) | Detection | Performance Highlights | Reference |
| Quinoline | RP-HPLC | Dikma Diamonsil C18(2) (5µm, 4.6x250mm) | Acetonitrile / Water | 1.0 | UV (225 nm) | LOQ: 0.2 µg/mL; Recovery: 90.6 - 98.9% | [8] |
| 2-(2-Chloroethyl)quinoline | HPLC-MS | C18 Reversed-Phase (3.5µm, 4.6x150mm) | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile (Gradient) | Not Specified | MS | Suitable for non-volatile impurities. | [9] |
| WCK 1153 (R-enantiomer) in WCK 1152 | Chiral (via derivatization) | Endcapped C18 | Not specified | 1.25 | UV (290 nm) | Resolution > 4; LOD: 0.0007 mg/mL; LOQ: 0.0021 mg/mL | [4] |
| (S)-enantiomer in (R)-(-)-3-Quinuclidinol | Chiral (via derivatization) | Chiralpak IC (5µm, 4.6x250mm) | n-hexane:ethanol:2-propanol:diethylamine (80:8:12:0.4) | 0.8 | UV (230 nm) | High resolution between enantiomers. | [10] |
| 8-Hydroxyquinoline | Mixed-Mode | Primesep 100 (5µm, 4.6x150mm) | Water, Acetonitrile, and H₂SO₄ buffer | Not Specified | UV (200 nm) | Offers significantly better retention than standard C18 columns. | [7] |
| Positional Isomers of Methyl-imidazoquinoline | UPLC-MS/MS | Sub-2 µm C18 or Phenyl | Not Specified | Not Specified | MS/MS | High resolution, fast analysis, and high sensitivity. | [6] |
| Quinoline Yellow WS | Mixed-Mode | BIST A+ (5µm, 4.6x150mm) | A: TMDAP formate bufferB: Acetonitrile (Gradient) | 1.0 | VIS (412 nm) | Separates monosulfonate, disulfonate, and trisulfonate components. | [11] |
Experimental Protocols
Detailed methodologies for two key types of purity analysis are provided below.
Protocol 1: General Purity of an Achiral Quinoline Compound by RP-HPLC
This protocol is a representative method for the separation and quantification of a quinoline compound and its non-volatile impurities.[1][9]
1. Instrumentation and Materials
-
HPLC System with a gradient pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).[1]
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm).[9]
-
Solvents: HPLC-grade acetonitrile and high-purity water.[1]
-
Additives: HPLC-grade formic acid.[1]
-
Sample Vials and 0.22 µm or 0.45 µm syringe filters.[1]
2. Mobile Phase Preparation
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Degas both mobile phases using sonication or vacuum filtration before use.[1]
3. Standard and Sample Preparation
-
Standard Solution: Accurately prepare a 1 mg/mL stock solution of the quinoline reference standard in a suitable solvent (e.g., methanol or acetonitrile). Prepare a series of working standards by diluting the stock solution.
-
Sample Solution: Accurately weigh and dissolve the quinoline sample in a suitable solvent to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[1]
4. HPLC Conditions
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Set based on the UV maxima of the analyte (e.g., 225 nm).[8]
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-15 min: 10% B to 90% B
-
15-20 min: Hold at 90% B
-
20-21 min: Return to 10% B
-
21-25 min: Re-equilibration at 10% B[9]
-
5. Data Analysis
-
Integrate the peak areas of the main component and all impurities.
-
Calculate the purity by area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.
Protocol 2: Enantiomeric Purity by Chiral HPLC (with Derivatization)
This protocol describes a method for determining the enantiomeric purity of a chiral quinoline-related compound, (R)-(-)-3-Quinuclidinol, which requires derivatization to be detected by UV.[10]
1. Instrumentation and Materials
-
HPLC System as described in Protocol 1.
-
Chiral Column: Chiralpak IC (250 x 4.6 mm, 5 µm).[10]
-
Derivatizing Agent: Benzoyl chloride.
-
Other Reagents: Dichloromethane, triethylamine, methanol.
2. Derivatization and Sample Preparation
-
In a 50 mL volumetric flask, dissolve approximately 250 mg of the 3-quinuclidinol sample in 5.0 mL of dichloromethane.[10]
-
Add 1.0 mL of triethylamine and 1.0 mL of benzoyl chloride.
-
Shake the flask for 5 minutes.[10]
-
Adjust the volume to 50.0 mL with methanol.
-
Further dilute 5.0 mL of this solution to 50.0 mL with methanol.[10]
3. HPLC Conditions
-
Mobile Phase: An isocratic mixture of n-hexane, ethanol, 2-propanol, and diethylamine in a ratio of 80:8:12:0.4 (v/v/v/v).[10]
-
Flow Rate: 0.8 mL/min.[10]
-
Column Temperature: 15 °C.[10]
-
Detection Wavelength: 230 nm.[10]
-
Injection Volume: 10 µL.[10]
4. Data Analysis
-
Identify the peaks corresponding to the (R) and (S) enantiomer derivatives.
-
Calculate the enantiomeric excess (% ee) or the percentage of the unwanted enantiomer.
Visualization of Workflows
The following diagrams illustrate the logical steps involved in HPLC purity analysis.
Caption: General workflow for HPLC purity analysis of quinoline compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. benchchem.com [benchchem.com]
- 4. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100 | SIELC Technologies [sielc.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column by SIELC Technologies | SIELC Technologies [sielc.com]
A Comparative Guide to the Reactivity of Acyl Chlorides in Amide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of amides is a cornerstone of modern organic chemistry, particularly within the pharmaceutical and materials sciences. The reaction of an acyl chloride with an amine is a widely utilized and highly efficient method for forging the robust amide bond. Acyl chlorides, as highly reactive carboxylic acid derivatives, serve as potent electrophiles, readily undergoing nucleophilic attack by amines. This guide provides a comprehensive comparison of the reactivity of various acyl chlorides in amide synthesis, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in selecting the optimal reagents and conditions for their specific synthetic challenges.
Factors Influencing Acyl Chloride Reactivity
The reactivity of an acyl chloride is primarily governed by the electronic and steric environment of the carbonyl group. A greater partial positive charge on the carbonyl carbon enhances its electrophilicity, accelerating the rate of nucleophilic attack by an amine.
Electronic Effects: Electron-withdrawing groups attached to the acyl chloride increase the electrophilicity of the carbonyl carbon, thereby enhancing reactivity. Conversely, electron-donating groups decrease reactivity. Aromatic acyl chlorides are generally more stable and less reactive than their aliphatic counterparts due to the resonance stabilization of the aromatic ring with the carbonyl group.[]
Steric Hindrance: Bulky substituents on either the acyl chloride or the amine can impede the approach of the nucleophile to the electrophilic carbonyl carbon, slowing the reaction rate.[2][3][4] In cases of severe steric hindrance, alternative coupling agents or more forcing reaction conditions may be necessary.[3][4]
Quantitative Comparison of Acyl Chloride Reactivity
The following table summarizes the yields of amides synthesized from a variety of acyl chlorides with different amines under standardized conditions, providing a quantitative measure of their relative reactivity.
| Acyl Chloride | Amine | Product | Yield (%) | Reference |
| Benzoyl chloride | Pyrrolidine | N-Benzoylpyrrolidine | 91 | [5] |
| 4-Fluorobenzoyl chloride | Pyrrolidine | N-(4-Fluorobenzoyl)pyrrolidine | 75 | [5] |
| 4-Chlorobenzoyl chloride | Pyrrolidine | N-(4-Chlorobenzoyl)pyrrolidine | 78 | [5] |
| 4-Bromobenzoyl chloride | Pyrrolidine | N-(4-Bromobenzoyl)pyrrolidine | 77 | [5] |
| 4-Methoxybenzoyl chloride | Pyrrolidine | N-(4-Methoxybenzoyl)pyrrolidine | 85 | [5] |
| Cyclopropanecarbonyl chloride | Pyrrolidine | N-(Cyclopropanecarbonyl)pyrrolidine | 65 | [5] |
| Benzoyl chloride | Aniline | N-Phenylbenzamide | 88 | [6] |
| Benzoyl chloride | Benzylamine | N-Benzylbenzamide | 82 | [5] |
Reaction Mechanism and Experimental Workflow
The synthesis of an amide from an acyl chloride proceeds through a nucleophilic addition-elimination mechanism. The following diagrams illustrate this mechanism and a general experimental workflow.
Detailed Experimental Protocol
This protocol provides a general procedure for the synthesis of an amide from an acyl chloride. It can be adapted based on the specific reactivity of the substrates and the scale of the reaction.
Materials:
-
Acyl chloride (1.0 equiv)
-
Primary or secondary amine (1.0-1.2 equiv)
-
Tertiary amine base (e.g., triethylamine or diisopropylethylamine, 1.1-1.5 equiv)
-
Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF))
-
Anhydrous sodium sulfate or magnesium sulfate
-
Reagents for workup and purification (e.g., water, brine, silica gel, appropriate solvents)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine and the tertiary amine base in the chosen anhydrous aprotic solvent.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Addition of Acyl Chloride: Add the acyl chloride dropwise to the cooled solution with vigorous stirring. The reaction of acyl chlorides and amines can be highly exothermic.[]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-16 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or ethyl acetate). Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated aqueous NaHCO3 (to neutralize any remaining acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the pure amide.
-
Characterization: Characterize the purified amide by appropriate analytical techniques (e.g., NMR, IR, and mass spectrometry).
Conclusion
The reaction between acyl chlorides and amines remains a highly effective and versatile method for the synthesis of amides. Understanding the factors that influence the reactivity of acyl chlorides, such as electronic and steric effects, is crucial for successful reaction design. This guide provides a framework for comparing the reactivity of different acyl chlorides and offers a robust experimental protocol that can be tailored to a wide range of substrates. By leveraging this information, researchers can optimize their synthetic strategies to efficiently access a diverse array of amide-containing molecules for applications in drug discovery and materials science.
References
A Comparative Guide to Quinoline Synthesis: Alternative Reagents to 2-Chloroquinoline-3-Carbonyl Chloride Derivatives
For researchers, scientists, and drug development professionals, the quinoline scaffold is a cornerstone of medicinal chemistry, appearing in a wide array of therapeutic agents. While functionalized quinolines like 2-chloroquinoline-3-carbonyl chloride are valuable intermediates, their synthesis often begins with the construction of the core quinoline ring. This guide provides an objective comparison of prominent methods for quinoline synthesis, presenting alternatives to building the quinoline ring system without relying on pre-functionalized quinoline precursors.
This guide focuses on the Vilsmeier-Haack synthesis of 2-chloro-3-formylquinolines as a modern benchmark and compares it against six classical named reactions: the Combes, Doebner-von Miller, Friedländer, Gould-Jacobs, Pfitzinger, and Skraup syntheses. Each method is evaluated based on its starting materials, typical yields, reaction conditions, and substrate scope, with detailed experimental protocols provided for each.
Comparative Data of Quinoline Synthesis Methods
The following table summarizes the key quantitative data for the discussed quinoline synthesis methods, offering a clear comparison of their performance.
| Synthesis Method | Starting Materials | Product | Reagents/Catalyst | Temperature (°C) | Time | Yield (%) |
| Vilsmeier-Haack Reaction | Acetanilide | 2-Chloro-3-formylquinoline | POCl₃, DMF | 80-90 | 4-16 h | 60-80[1] |
| Combes Synthesis | 4-Methylaniline, Acetylacetone | 2,4,6-Trimethylquinoline | NKC-9 acidic resin | Microwave (400W) | 1.5 min | 92[2] |
| Doebner-von Miller Reaction | Aniline, Crotonaldehyde | 2-Methylquinoline | HCl (6M), Toluene (biphasic) | Reflux | 5-8 h | 70-75[3] |
| Friedländer Synthesis | 2-Aminoacetophenone, Acetylacetone | 3-Acetyl-2,4-dimethylquinoline | Hf-UiO-66 MOF | 80 | 3 h | 100[4] |
| Gould-Jacobs Reaction | Aniline, Diethyl ethoxymethylenemalonate | Ethyl 4-hydroxyquinoline-3-carboxylate | None (thermal) | 250 | 30-60 min | ~95[5] |
| Pfitzinger Reaction | 5-Chloroisatin, Acetophenone | 6-Chloro-2-phenylquinoline-4-carboxylic acid | KOH, aq. EtOH | 80-90 | 18-36 h | Not specified[6] |
| Skraup Synthesis | Aniline, Glycerol | Quinoline | H₂SO₄, Nitrobenzene | 130-150 | 3-4 h | 84-91[7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison table are provided below.
Vilsmeier-Haack Synthesis of 2-Chloro-3-formylquinoline
This protocol describes the synthesis of 2-chloro-3-formylquinolines from acetanilides.[1]
Materials:
-
Acetanilide
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of the respective acetanilide (1 equivalent) in DMF (3 equivalents), phosphorus oxychloride (12 equivalents) is added dropwise at 0-5 °C.
-
The reaction mixture is then heated to 80-90 °C for 4-16 hours.[1]
-
After completion of the reaction (monitored by TLC), the mixture is cooled and poured onto crushed ice.
-
The precipitated product is filtered, washed with water, and dried.
-
Purification can be achieved by recrystallization from a suitable solvent like ethyl acetate.
Combes Synthesis of 2,4,6-Trimethylquinoline
This microwave-assisted protocol provides a rapid and high-yielding synthesis of a substituted quinoline.[2]
Materials:
-
4-Methylaniline
-
Acetylacetone
-
NKC-9 acidic resin
Procedure:
-
A mixture of 4-methylaniline (2.0 mmol) and acetylacetone (2.4 mmol) is adsorbed onto NKC-9 acidic resin.[2]
-
The mixture is subjected to microwave irradiation at 400 W for 1.5 minutes under solvent-free conditions.[2]
-
Following the reaction, the product is extracted with a suitable solvent (e.g., ethyl acetate).
-
The solvent is evaporated, and the crude product is purified by column chromatography.
Doebner-von Miller Synthesis of 2-Methylquinoline
This protocol utilizes a biphasic system to minimize tar formation, a common issue in this reaction.[3]
Materials:
-
Aniline
-
Crotonaldehyde
-
6 M Hydrochloric acid
-
Toluene
Procedure:
-
In a round-bottom flask, a mixture of aniline (1.0 eq) and 6 M hydrochloric acid is heated to reflux.[3]
-
A solution of crotonaldehyde (1.2 eq) in toluene is added dropwise to the refluxing mixture over 1-2 hours.[3]
-
The reaction is refluxed for an additional 4-6 hours, with progress monitored by TLC.
-
After cooling, the aqueous layer is separated and neutralized with a base (e.g., NaOH) to liberate the product.
-
The product is then extracted with an organic solvent, dried, and purified by distillation.
Friedländer Synthesis of 3-Acetyl-2,4-dimethylquinoline
This method employs a metal-organic framework (MOF) as a highly efficient and reusable catalyst.[4]
Materials:
-
2-Aminoacetophenone
-
Acetylacetone
-
Hf-UiO-66 MOF catalyst
Procedure:
-
A mixture of 2-aminoacetophenone and acetylacetone is subjected to the Hf-UiO-66 catalyst.[4]
-
The reaction is carried out at 80 °C for 3 hours.[4]
-
The catalyst can be recovered by filtration.
-
The product is isolated from the reaction mixture, typically by removal of any solvent and purification if necessary.
Gould-Jacobs Synthesis of 4-Hydroxyquinoline
This thermal cyclization method is a classical approach to 4-hydroxyquinolines.[5][8]
Materials:
-
Aniline
-
Diethyl ethoxymethylenemalonate
-
High-boiling solvent (e.g., Dowtherm A)
Procedure:
-
Aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq) are heated at 100-130 °C for 1-2 hours to form the anilidomethylenemalonate intermediate.[8]
-
The intermediate is then added to a high-boiling solvent like Dowtherm A and heated to 250 °C for 30-60 minutes to effect cyclization.[5]
-
The resulting ethyl 4-hydroxyquinoline-3-carboxylate can be hydrolyzed with NaOH and then decarboxylated by heating to yield 4-hydroxyquinoline.[9]
Pfitzinger Synthesis of 6-Chloro-2-phenylquinoline-4-carboxylic acid
This reaction provides a direct route to quinoline-4-carboxylic acids from isatins.[6]
Materials:
-
5-Chloroisatin
-
Acetophenone
-
Potassium hydroxide
-
Aqueous ethanol
Procedure:
-
5-Chloroisatin (14 mmol) and acetophenone (16.5 mmol) are added to a solution of potassium hydroxide (35 mmol) in 50 mL of 20% aqueous ethanol.[6]
-
The mixture is stirred at 80-90 °C for 18-36 hours.[6]
-
After cooling, the reaction mixture is diluted with water and washed with diethyl ether.
-
The aqueous layer is then acidified with HCl or acetic acid to precipitate the product.
-
The solid is collected by filtration, washed with water, and dried.
Skraup Synthesis of Quinoline
This is the archetypal quinoline synthesis, known for its harsh but effective conditions.[7]
Materials:
-
Aniline
-
Glycerol
-
Concentrated Sulfuric Acid
-
Nitrobenzene (oxidizing agent)
Procedure:
-
In a large flask, concentrated sulfuric acid is carefully added to a mixture of aniline and glycerol.
-
Nitrobenzene is then added as the oxidizing agent.
-
The mixture is heated to 130-150 °C for 3-4 hours. The reaction is highly exothermic and requires careful temperature control.
-
After cooling, the mixture is diluted with water and steam distilled to isolate the crude quinoline.
-
The quinoline is then purified by distillation.
Reaction Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the signaling pathways and logical relationships of the described quinoline synthesis methods.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of 2-Chloroquinoline-3-carboxamide Derivatives
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Among the myriad of heterocyclic compounds, 2-chloroquinoline-3-carboxamide derivatives have emerged as a promising scaffold, exhibiting a wide spectrum of biological activities. This guide provides a comprehensive comparison of their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and detailed methodologies.
The quinoline ring system is a fundamental structural motif in numerous natural products and synthetic compounds with significant pharmacological activities.[1][2] The introduction of a carboxamide linkage at the 3-position of the 2-chloroquinoline core has been a strategic approach to generate novel derivatives with enhanced and diverse biological profiles.[3] These modifications have led to the identification of potent agents with potential applications in oncology, infectious diseases, and inflammatory disorders.
Anticancer Activity: A Promising Frontier
Several 2-chloroquinoline-3-carboxamide derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The anticancer activity is often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.
A series of novel quinoline and benzothiazole containing Schiff's bases derived from 2-chloroquinoline-3-carbaldehyde, which can be converted to carboxamides, were synthesized and evaluated for their in vitro anticancer activity against MCF7 (mammary gland) and A549 (lung) human cancer cell lines.[4] Notably, some derivatives displayed promising anticancer activity with IC50 values in the micromolar range, comparable to the standard drug doxorubicin.[4][5]
| Compound ID | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 5c | MCF7 | 12.73 | Doxorubicin | - |
| 5f | MCF7 | 13.78 | Doxorubicin | - |
| 5i | MCF7 | 10.65 | Doxorubicin | - |
| 5c | A549 | 13.76 | Doxorubicin | - |
| 5f | A549 | 13.44 | Doxorubicin | - |
| 5i | A549 | 10.89 | Doxorubicin | - |
| Table 1: Anticancer activity of selected 2-chloroquinoline-3-carboxamide derivatives.[4] |
Experimental Protocol: MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells (e.g., MCF7, A549) are seeded in a 96-well plate at a density of 5 × 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the 2-chloroquinoline-3-carboxamide derivatives and incubated for 48 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Antimicrobial Activity: Combating Microbial Resistance
The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. 2-Chloroquinoline-3-carboxamide derivatives have shown promising activity against a range of bacteria and fungi.[6] Their efficacy is typically assessed by determining the minimum inhibitory concentration (MIC) or by the agar well diffusion method.
Twelve novel substituted 2-chloroquinoline-3-carboxamide derivatives were synthesized and evaluated for their activity against Gram-positive and Gram-negative bacteria.[3] Several compounds exhibited weak to moderate activity, with some showing notable effects against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA).[3]
| Compound ID | Bacterial Strain | Minimum Bactericidal Concentration (mM) |
| 5b | Methicillin-resistant Staphylococcus aureus | 3.79 |
| 5d | S. aureus ATCC 25923 | 3.77 |
| 5f | S. aureus ATCC 25923 | 1.79 |
| Table 2: Antibacterial activity of selected 2-chloroquinoline-3-carboxamide derivatives.[3] |
Experimental Protocol: Agar Well Diffusion Method for Antimicrobial Activity
This method is widely used to screen for antimicrobial activity.
-
Media Preparation: A suitable agar medium (e.g., Mueller-Hinton agar) is prepared and sterilized.
-
Inoculation: The molten agar is inoculated with a standardized suspension of the test microorganism.
-
Plate Pouring: The inoculated agar is poured into sterile Petri dishes and allowed to solidify.
-
Well Creation: Wells of a specific diameter are cut into the agar.
-
Compound Addition: A known concentration of the 2-chloroquinoline-3-carboxamide derivative solution is added to each well.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is a hallmark of many diseases. Certain quinoline derivatives have demonstrated significant anti-inflammatory properties.[7][8] The carrageenan-induced rat paw edema model is a classic in vivo assay to evaluate the anti-inflammatory potential of new compounds.
A study on novel quinoline derivatives bearing azetidinone scaffolds, synthesized from 2-chloro-3-formyl quinoline, revealed significant anti-inflammatory activity.[7] For instance, compound 6b (3-chloro-1-(4-methoxyphenyl)-4-(tetrazolo[1,5-a]quinolin-4-yl)azetidin-2-one) showed a 56.52% inhibition of paw edema after 3 hours, which was comparable to the standard drug indomethacin (60.86% inhibition).[7]
| Compound | Dose (mg/kg) | % Inhibition of Paw Edema (after 3h) |
| Control | - | - |
| Indomethacin | 10 | 60.86 |
| 6a | 20 | 52.17 |
| 6b | 20 | 56.52 |
| Table 3: Anti-inflammatory activity of selected quinoline derivatives.[7] |
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
This in vivo model is used to assess acute inflammation.
-
Animal Grouping: Wistar rats are divided into control, standard, and test groups.
-
Compound Administration: The test compounds (2-chloroquinoline-3-carboxamide derivatives) and the standard drug (e.g., indomethacin) are administered orally or intraperitoneally.
-
Carrageenan Injection: After a specific time (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Percentage Inhibition Calculation: The percentage inhibition of edema is calculated for each group relative to the control group.
Signaling Pathways
While the precise mechanisms of action for many 2-chloroquinoline-3-carboxamide derivatives are still under investigation, their biological activities are likely mediated through various signaling pathways. For instance, their anticancer effects could involve the inhibition of key kinases, induction of apoptosis, or cell cycle arrest. The anti-inflammatory effects might be attributed to the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) or the modulation of cytokine production. Further research is needed to elucidate the specific molecular targets and signaling cascades affected by these compounds.
Conclusion
2-Chloroquinoline-3-carboxamide derivatives represent a versatile and promising class of compounds with a broad range of biological activities. The data presented in this guide highlights their potential as lead structures for the development of novel anticancer, antimicrobial, and anti-inflammatory agents. The detailed experimental protocols provide a foundation for researchers to further explore and validate the therapeutic potential of this important chemical scaffold. Future studies focusing on structure-activity relationships (SAR) and mechanistic elucidation will be crucial in optimizing the efficacy and safety of these derivatives for potential clinical applications.
References
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ajgreenchem.com [ajgreenchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 7. Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. alliedacademies.org [alliedacademies.org]
A Comparative Guide to Quinoline Synthesis: Friedlander vs. Vilsmeier-Haack
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials.[1][2] Among the myriad of synthetic routes to this privileged heterocycle, the Friedlander and Vilsmeier-Haack syntheses are prominent methods, each offering distinct advantages and limitations. This guide provides a detailed comparative analysis of these two classical methods, supported by experimental data and protocols to aid researchers in selecting the most suitable approach for their synthetic targets.
Reaction Mechanisms and Pathways
The fundamental difference between the Friedlander and Vilsmeier-Haack quinoline syntheses lies in their reaction mechanisms and the nature of the key bond-forming steps.
Friedlander Synthesis
First reported by Paul Friedländer in 1882, this synthesis involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, followed by a cyclodehydration reaction.[3][4] The reaction can proceed through two primary mechanistic pathways depending on the conditions.[5][6]
-
Pathway A (Aldol First): An initial aldol condensation between the two carbonyl reactants is followed by intramolecular cyclization (imine formation) and dehydration to form the quinoline ring.[5]
-
Pathway B (Schiff Base First): The reaction can also begin with the formation of a Schiff base between the 2-aminoaryl carbonyl compound and the α-methylene carbonyl compound, which then undergoes an intramolecular aldol-type reaction and subsequent dehydration.[5]
Vilsmeier-Haack Synthesis
The Vilsmeier-Haack reaction is a versatile method primarily used for the formylation of electron-rich compounds.[7][8] However, it can be ingeniously applied to construct the quinoline ring system, typically starting from N-arylacetamides. The reaction involves an electrophilic substitution using the "Vilsmeier reagent," a chloroiminium salt generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[8] The cyclization of the N-arylacetamide leads to the formation of a 2-chloro-3-formylquinoline, a versatile intermediate for further functionalization.[9]
References
- 1. Recent Progress in the Synthesis of Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. organicreactions.org [organicreactions.org]
- 5. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 9. chemijournal.com [chemijournal.com]
In vitro testing of novel compounds derived from 2-chloroquinoline-3-carbonyl chloride
A new class of compounds derived from the versatile 2-chloroquinoline-3-carbonyl chloride scaffold is demonstrating significant potential in preclinical research, with notable efficacy in both anticancer and antimicrobial applications. This guide provides a comparative overview of the in vitro performance of these novel agents, supported by experimental data, to inform researchers and drug development professionals on their potential as therapeutic candidates.
Recent studies have highlighted the cytotoxic and antibacterial activities of various derivatives, with some exhibiting potent inhibitory effects against cancer cell lines and bacterial strains. This analysis focuses on the structure-activity relationships and mechanistic insights gleaned from in vitro testing.
Comparative Anticancer Activity
A series of novel quinoline-based chalcone hybrids has been synthesized and evaluated for their in vitro anticancer activity against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, were determined to assess their potency.
The data reveals that compounds 9i and 9j are particularly potent, with IC50 values in the low micromolar range against A549 (non-small cell lung cancer) and K-562 (chronic myelogenous leukemia) cell lines.[1] Mechanistic studies have shown that these compounds induce G2/M cell cycle arrest and apoptosis.[1] Furthermore, they have been identified as inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical cascade in cancer cell proliferation and survival.[1]
In a separate study, a series of quinoline-3-carbaldehyde hydrazones were evaluated for their cytotoxic effects against pancreatic (DAN-G), large cell lung (LCLC-103H), and cervical (SISO) cancer cell lines.[2] The most potent compound in this series was 5e , 2-(1H-benzotriazol-1-yl)-3-[2-(pyridin-2-yl)hydrazonomethyl]quinoline, which exhibited IC50 values ranging from 1.23 to 1.49 µM.[2]
| Compound | Class | Cancer Cell Line | IC50 (µM) | Reference |
| 9i | Quinoline-Chalcone Hybrid | A549 | 1.91 | [1] |
| K-562 | 5.29 | [1] | ||
| 9j | Quinoline-Chalcone Hybrid | A549 | 2.17 | [1] |
| K-562 | 4.88 | [1] | ||
| 5e | Quinoline-3-Carbaldehyde Hydrazone | DAN-G | 1.23 | [2] |
| LCLC-103H | 1.49 | [2] | ||
| SISO | 1.25 | [2] | ||
| 7a | Quinoline-3-Carbaldehyde Hydrazone | DAN-G | 4.52 | [2] |
| LCLC-103H | >10 | [2] | ||
| SISO | 5.17 | [2] | ||
| 9h | Quinoline-3-Carbaldehyde Hydrazone | DAN-G | 3.11 | [2] |
| LCLC-103H | >10 | [2] | ||
| SISO | 2.89 | [2] |
Mechanistic Insights: Targeting the PI3K/Akt Signaling Pathway
Several of the highly active quinoline derivatives have been shown to exert their anticancer effects by inhibiting the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many human cancers.
The diagram below illustrates the key components of the PI3K/Akt signaling cascade and the points of inhibition by the novel quinoline compounds.
Caption: PI3K/Akt signaling pathway and inhibition by quinoline derivatives.
Experimental Protocols
In Vitro Cytotoxicity Assessment (MTT Assay)
The in vitro cytotoxicity of the novel compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included. The plates are incubated for a specified period, typically 48 or 72 hours.
-
MTT Addition: Following the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is carefully removed, and 100 µL of a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve by plotting the percentage of cell viability against the compound concentration.
Antibacterial Susceptibility Testing (Broth Microdilution)
The antibacterial activity of the compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
-
Compound Preparation: A serial two-fold dilution of each test compound is prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: The bacterial strains to be tested are cultured to a specific optical density, corresponding to a known concentration of bacteria (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. A positive control (bacteria without compound) and a negative control (broth without bacteria) are included.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Experimental Workflow Overview
The general workflow for the in vitro evaluation of these novel compounds is depicted below.
Caption: General workflow for in vitro testing of novel compounds.
References
Safety Operating Guide
Proper Disposal of 2-Chloroquinoline-3-carbonyl chloride: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of reactive chemical intermediates like 2-Chloroquinoline-3-carbonyl chloride are paramount for ensuring laboratory safety and environmental protection. This guide provides essential safety and logistical information, including detailed operational and disposal plans, to facilitate the responsible management of this compound. Due to its reactive nature as an acyl chloride, specific procedures must be followed to mitigate risks.
Immediate Safety and Hazard Information
Quantitative Hazard and Safety Data Summary
| Property | Value (for 2-chloroquinoline-3-carbaldehyde) | Inferred Value/Precaution for this compound |
| GHS Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[1][3] | Assumed to be similar or more severe due to the reactivity of the acyl chloride group. Handle as a corrosive material. |
| GHS Precautionary Statements | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P321, P332+P313, P337+P313, P362, P403+P233, P405, P501.[4][5] | Adherence to all precautionary statements is critical. |
| Incompatible Materials | Strong oxidizing agents.[5] | Water, alcohols, amines, strong bases, and oxidizing agents. |
Disposal Protocol: Neutralization of this compound
The primary method for the safe disposal of this compound is through a controlled neutralization process. This converts the reactive acyl chloride into a less hazardous carboxylate salt. The following protocol is a synthesized procedure based on general best practices for handling acyl chlorides and should be carried out with extreme caution by trained personnel.
Experimental Protocol for Neutralization
-
Preparation: In a chemical fume hood, prepare a large beaker or flask equipped with a magnetic stir bar. The container should be large enough to accommodate the volume of the waste and the neutralizing solution, with ample headspace to manage any potential gas evolution.
-
Neutralizing Solution: Prepare a cold 5-10% aqueous solution of a weak base, such as sodium bicarbonate or sodium carbonate. An ice bath should be used to keep the solution cool and to help control the reaction temperature.
-
Slow Addition: While vigorously stirring the basic solution, slowly and carefully add the this compound waste dropwise. The addition should be done in small portions to prevent a rapid, uncontrolled reaction and excessive heat generation.
-
Monitoring: During the addition, monitor the reaction for any signs of excessive heat generation, gas evolution (carbon dioxide), or splashing. If the reaction becomes too vigorous, immediately stop the addition and allow the mixture to cool and subside.
-
Completion of Reaction: After all the this compound has been added, continue to stir the mixture for several hours to ensure complete neutralization. The pH of the solution should be checked to confirm it remains basic.
-
Waste Collection: Once the reaction is complete and the solution has returned to room temperature, the neutralized aqueous waste should be transferred to a properly labeled hazardous waste container.
-
Final Disposal: The labeled hazardous waste container must be disposed of through a licensed environmental waste management company, in accordance with all local, state, and federal regulations.
Spill Management
In the event of a spill, immediate and appropriate action is crucial to prevent harm to personnel and the environment.
-
Minor Spills: For small spills, absorb the material with an inert, dry absorbent such as sand, vermiculite, or commercial sorbent pads. Using non-sparking tools, collect the absorbed material and place it in a designated, labeled container for hazardous waste.
-
Major Spills: In the case of a large spill, evacuate the immediate area and alert your institution's environmental health and safety (EHS) department or emergency response team. Prevent the spill from entering drains or waterways.
Visualizing the Disposal Workflow
To further clarify the proper disposal procedure, the following diagrams illustrate the logical workflow and the critical relationships between safety measures.
Caption: Disposal Workflow Diagram
References
Personal protective equipment for handling 2-Chloroquinoline-3-carbonyl chloride
Essential Safety and Handling Guide for 2-Chloroquinoline-3-carbonyl chloride
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals. It outlines operational procedures, personal protective equipment (PPE) recommendations, and disposal plans to ensure a safe laboratory environment when handling this compound.
Immediate Safety Information: Potential Hazards
Acyl chlorides are extremely destructive to tissue of the mucous membranes, upper respiratory tract, eyes, and skin. Inhalation can cause spasms, inflammation, edema of the larynx and bronchi, pneumonitis, and pulmonary edema. Key hazards include:
-
Reactivity: Reacts violently with water, alcohols, and other nucleophiles, releasing toxic and corrosive hydrogen chloride gas.[2][3]
-
Moisture Sensitivity: Hydrolyzes readily upon contact with moisture in the air.[2][4]
-
Inhalation Toxicity: Vapors are corrosive to the respiratory tract and can be harmful if inhaled.[2][5]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent any contact with the substance. Always wear the following when handling this compound:[6][7][8]
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Chemical splash goggles used in conjunction with a full-face shield.[6][7][8] | Protects against splashes of corrosive material and reaction products. A face shield alone is not adequate protection.[6] |
| Hand Protection | Double-glove with a heavy-duty, chemical-resistant outer glove (e.g., Butyl rubber, Neoprene) over a standard nitrile inner glove.[6] Inspect gloves for integrity before use. | Provides a robust barrier against a highly corrosive substance. Double-gloving offers protection in case the outer glove is breached. |
| Body Protection | A flame-retardant, chemical-resistant apron or lab coat over long-sleeved clothing and long pants.[6][7] For larger quantities, a chemical-resistant suit is recommended. | Protects skin from splashes and spills. Ensures no exposed skin between gloves and sleeves. |
| Footwear | Closed-toe, chemical-resistant shoes or boots.[8] | Protects feet from spills. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if not handled within a certified chemical fume hood or if vapors/dusts are generated.[7] Consult with your EHS department. | Prevents inhalation of corrosive and toxic vapors or dusts. |
Operational and Disposal Plans
Strict adherence to the following procedures is essential for the safe handling and disposal of this compound.
Step-by-Step Handling Protocol
-
Preparation and Engineering Controls:
-
Always handle this compound inside a certified chemical fume hood with the sash at the lowest practical height.[6]
-
Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[6][9]
-
Keep the work area dry and free of incompatible materials such as water, alcohols, bases, and strong oxidizing agents.[2][4][9]
-
Have spill cleanup materials readily available (see Spill Management section).
-
-
Handling the Chemical:
-
Store the chemical in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), in a cool, dry, well-ventilated area designated for corrosive materials.[4][9]
-
When weighing or transferring the solid, do so in a glove box or under a flow of inert gas to minimize exposure to atmospheric moisture.
-
Keep containers tightly closed when not in use.[9]
-
-
Post-Experiment:
-
Thoroughly decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Wash hands and forearms thoroughly with soap and water after removing gloves and before leaving the laboratory.
-
Dispose of all waste materials according to the established disposal plan.
-
Emergency and Spill Management
-
In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[6][10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
-
-
Spill Response:
-
Minor Spill (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with a dry, inert absorbent material such as sand, vermiculite, or commercial sorbent for acid chlorides.[11][12] DO NOT USE WATER OR COMBUSTIBLE MATERIALS. [13]
-
Carefully scoop the absorbed material into a dry, sealable container using non-sparking tools.[11]
-
Label the container as hazardous waste.
-
Decontaminate the area with a suitable solvent (e.g., dichloromethane) followed by a soap and water wash, collecting all cleaning materials as hazardous waste.
-
-
Major Spill (outside a fume hood or a large volume):
-
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Waste Collection:
-
Collect all waste in clearly labeled, sealed, and compatible containers.[9]
-
Do not mix with other waste streams, especially aqueous or protic solvent waste.
-
Store waste containers in a designated, well-ventilated, and secure area.
-
-
Disposal Procedure:
-
Disposal must be conducted through a licensed hazardous waste disposal company.[11] Contact your EHS department to arrange for pickup.
-
Never attempt to dispose of this chemical down the drain.[1]
-
For residual amounts, a controlled neutralization (quenching) may be possible by trained personnel under specific protocols. This typically involves the slow addition of the material to a cold, stirred, basic solution (e.g., sodium bicarbonate).[11][15] This is a highly exothermic reaction and must only be performed by experienced chemists following a validated procedure.
-
Procedural Workflow Diagram
The following diagram illustrates the logical workflow for safely handling this compound, from preparation to disposal.
Caption: Workflow for safe handling of this compound.
References
- 1. chemos.de [chemos.de]
- 2. fishersci.com [fishersci.com]
- 3. download.basf.com [download.basf.com]
- 4. research.uga.edu [research.uga.edu]
- 5. ICSC 0210 - ACETYL CHLORIDE [chemicalsafety.ilo.org]
- 6. 8.9 Corrosives [ehs.cornell.edu]
- 7. oshatrainingschool.com [oshatrainingschool.com]
- 8. Examples of PPE for Dangerous Goods Classes [canadasafetytraining.com]
- 9. wcu.edu [wcu.edu]
- 10. emuhelpdesk.atlassian.net [emuhelpdesk.atlassian.net]
- 11. benchchem.com [benchchem.com]
- 12. offices.austincc.edu [offices.austincc.edu]
- 13. nj.gov [nj.gov]
- 14. reed.edu [reed.edu]
- 15. Hydrochloric Acid Spill Clean Up - HazChem Environmental [hazchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
